molecular formula C8H8O4 B044491 Methyl 2,4-Dihydroxybenzoate CAS No. 2150-47-2

Methyl 2,4-Dihydroxybenzoate

Numéro de catalogue: B044491
Numéro CAS: 2150-47-2
Poids moléculaire: 168.15 g/mol
Clé InChI: IIFCLXHRIYTHPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2,4-dihydroxybenzoate is a versatile phenolic ester that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. Its structure, featuring both a methyl ester and two hydroxyl groups in a 1,2,4-substitution pattern on the benzene ring, makes it a privileged scaffold for the synthesis of more complex molecules, including natural product analogs, pharmaceuticals, and functional materials. Researchers utilize this compound extensively in the development of novel antioxidants, UV absorbers, and anti-inflammatory agents, capitalizing on the redox-active nature of the ortho-dihydroxy (catechol) moiety. Its mechanism of action in biological studies is often attributed to its ability to act as a free radical scavenger and chelate metal ions, which can mitigate oxidative stress pathways. Furthermore, this compound is a key precursor in synthesizing ligands for metal-organic frameworks (MOFs) and in polymer chemistry as a monomer or modifying agent. This product is intended for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCLXHRIYTHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022177
Record name Methyl 2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-47-2
Record name Methyl 2,4-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dihydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,4-DIHYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE68BU3OYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physicochemical properties of methyl 2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dihydroxybenzoate (B8728270)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory applications.

Chemical Identity and Structure

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is an organic compound and a methyl ester of 2,4-dihydroxybenzoic acid.[1] It serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals and is used in cosmetic formulations.[2]

  • IUPAC Name: this compound[2][3]

  • CAS Number: 2150-47-2[2][4]

  • Molecular Formula: C₈H₈O₄[2][3]

  • Molecular Weight: 168.15 g/mol [3][4]

  • InChI Key: IIFCLXHRIYTHPV-UHFFFAOYSA-N[1][2]

  • Canonical SMILES: COC(=O)C1=CC=C(O)C=C1O[1][2]

Tabulated Physicochemical Properties

The quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Appearance White to off-white, pale cream crystalline powder[2][3]
Melting Point 118-121 °C[1][5]
113.0-122.0 °C[2]
Boiling Point 326.90 °C[3]
Density 1.3000 g/cm³[3]
pKa (Predicted) 8.14 ± 0.18[5]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Poorly soluble[3]
Ethanol (B145695) Readily soluble[3]
Methanol Soluble[5]
Chloroform Soluble[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and should be adapted based on specific laboratory equipment and safety guidelines.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range using a digital melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a capillary tube is tapped into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[6]

  • Apparatus Setup: The melting point apparatus is turned on. For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to find an approximate range.[7]

  • Measurement: The capillary tube is inserted into the apparatus.[8] For a precise measurement, the temperature is brought to ~15-20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.[7][8]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[8][9]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording p1 Crush Sample p2 Load Capillary Tube p1->p2 p3 Pack Sample (2-3 mm) p2->p3 m1 Insert into Apparatus p3->m1 m2 Set Heating Program (Slow Ramp: 1-2°C/min) m1->m2 m3 Observe Sample m2->m3 r1 Record T_start (First liquid drop) m3->r1 r2 Record T_end (Completely liquid) r1->r2 r3 Calculate Melting Range r2->r3

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.[10]

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] The temperature must be strictly controlled.[10][11]

  • Phase Separation: The suspension is allowed to stand undisturbed at the same temperature until the excess solid has fully sedimented. Centrifugation may be used to facilitate separation if colloids are formed.[10]

  • Analysis: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.[10] The sample is diluted if necessary, and the concentration of the dissolved solute is quantified using a specific and linear analytical method, such as UV-Vis spectroscopy or HPLC.

SolubilityWorkflow start Start prep Add excess solute to solvent start->prep 1. Prepare equilibrate Agitate at constant T prep->equilibrate 2. Equilibrate separate Separate Phases (Sedimentation/Centrifuge) equilibrate->separate 3. Separate analyze Quantify concentration of supernatant (HPLC/UV-Vis) separate->analyze 4. Analyze end End analyze->end

Workflow for Shake-Flask Solubility Measurement.
Spectroscopic Analysis Protocols

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0 A.U.).[12]

  • Cuvette Preparation: A quartz cuvette is cleaned and rinsed with the solvent.[12] The cuvette is filled with the pure solvent to serve as a blank.

  • Instrument Calibration: The cuvette containing the blank is placed in the spectrophotometer. A baseline or "zero" scan is performed to subtract the absorbance of the solvent and cuvette.[13][14]

  • Sample Measurement: The blank is replaced with the sample cuvette. The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is identified.[15]

Methodology (Solid Sample - KBr Pellet):

  • Sample Preparation: Approximately 1-2 mg of dry this compound is mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine, homogeneous powder using a mortar and pestle.[16]

  • Pellet Formation: The powder is placed into a pellet press and subjected to high pressure to form a thin, transparent or translucent disk.[16]

  • Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer.[16] A background spectrum (of air) is collected. Then, the sample spectrum is recorded. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Methodology (¹H NMR):

  • Sample Preparation: 5-20 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17] The solution must be homogeneous.[17]

  • Instrument Setup: The NMR tube is placed in a spinner and inserted into the spectrometer's magnet.[18]

  • Tuning and Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[17] The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.[17]

  • Data Acquisition: The appropriate pulse sequence is selected, and the experiment is initiated. Data is collected over a number of scans to improve the signal-to-noise ratio.[17]

  • Processing: The raw data (Free Induction Decay) is subjected to a Fourier Transform to generate the final NMR spectrum, which is then phased, baseline-corrected, and referenced (e.g., to residual solvent peak).

Application in Drug Development: A Conceptual Workflow

This compound and its derivatives have shown potential biological activities, including antifungal and antibacterial properties.[19][20] The following diagram illustrates a conceptual workflow for leveraging such a compound in an early-stage drug discovery program.

DrugDiscovery cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Synthesis of This compound Derivatives s2 Purification (Chromatography, Recrystallization) s1->s2 s3 Structural Confirmation (NMR, IR, Mass Spec) s2->s3 b1 In Vitro Assays (e.g., Antifungal, Antibacterial) s3->b1 b2 Determine Potency (MIC, IC50) b1->b2 b3 Cytotoxicity Assays b1->b3 o1 Analyze Structure-Activity Relationship (SAR) b2->o1 o2 Design New Analogs o1->o2 o3 Assess ADME Properties (Solubility, Permeability) o1->o3 o2->s1 Iterative Design

Conceptual workflow for drug discovery.

References

An In-depth Technical Guide to Methyl 2,4-dihydroxybenzoate (CAS: 2150-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is an organic compound with the chemical formula C₈H₈O₄.[1][2] It is the methyl ester of 2,4-dihydroxybenzoic acid. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry, pharmacology, and cosmetology, due to their potential biological activities. It is found in certain natural sources, including Pueraria montana var. lobata and Maclura tricuspidata. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and known and potential biological activities of methyl 2,4-dihydroxybenzoate, with a focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[3] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 2150-47-2[1]
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl beta-resorcylate, 2,4-Dihydroxybenzoic acid methyl ester[1]
Melting Point 118-121 °C[3]
Solubility Soluble in methanol (B129727).[4] Poorly soluble in water but can form hydrogen bonds. Readily soluble in ethanol (B145695) and other non-polar organic solvents.[5]
Appearance White powder[3]

Synthesis and Purification

This compound is typically synthesized by the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2,4-Dihydroxybenzoic Acid

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound as a white solid. Recrystallization from a suitable solvent system can also be employed for further purification.

Synthesis_Workflow Synthesis and Purification Workflow A 2,4-Dihydroxybenzoic Acid + Methanol C Reflux A->C B Acid Catalyst (H₂SO₄) B->C D Work-up (Extraction & Washing) C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure this compound F->G Nrf2_Pathway Proposed Nrf2-Mediated Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDHB This compound Keap1_Nrf2 Keap1-Nrf2 Complex MDHB->Keap1_Nrf2 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (ubiquitination & degradation) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes translation NFkB_Pathway Proposed NF-κB-Mediated Anti-inflammatory Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB->IkB degradation NFkB_IkB->NFkB MDHB This compound MDHB->IKK may inhibit Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Tyrosinase_Inhibition Mechanism of Tyrosinase Inhibition in Melanogenesis Tyrosinase Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization MDHB This compound MDHB->Tyrosinase inhibition

References

An In-Depth Technical Guide to Methyl 2,4-Dihydroxybenzoate and Its Synonymous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2,4-dihydroxybenzoate (B8728270), a molecule of interest in various scientific domains. This document collates its known synonyms, explores its biological activities with available quantitative data, and furnishes detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into potential signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Nomenclature and Synonyms

Methyl 2,4-dihydroxybenzoate is known by a variety of names across different chemical databases and commercial suppliers. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name This compound
CAS Number 2150-47-2
Common Synonyms 2,4-Dihydroxybenzoic acid methyl ester
Methyl β-resorcylate
β-Resorcylic acid methyl ester
Methyl-2,4-dihydroxybenzoate
Benzoic acid, 2,4-dihydroxy-, methyl ester
Trade/Other Names ORISTAR MDHB24
Systematic Names methyl 2,4-bis(oxidanyl)benzoate
2,4-Dihydroxy-benzoic acid methyl ester

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities, including enzyme inhibition and antioxidant effects. While quantitative data for the parent compound is limited in some areas, studies on closely related molecules provide valuable insights.

Enzyme Inhibition

Tyrosinase Inhibition:

A derivative of this compound, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, has been shown to inhibit mushroom tyrosinase with an IC₅₀ value of 27.35 ± 3.6 μM.[1] In the same study, the parent acid, 2,4-dihydroxybenzoic acid, was also tested but showed weaker inhibitory activity.[2]

Xanthine (B1682287) Oxidase Inhibition:

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC₅₀ Value (μM)Notes
Mushroom Tyrosinase2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate27.35 ± 3.6A derivative of this compound.[1]
Xanthine OxidaseThis compoundNot reportedMentioned to have an inhibitory effect.[3]
Antioxidant Activity

Studies on the antioxidant properties of 2,4-dihydroxybenzoic acid, the parent acid of this compound, have shown that it possesses poor radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4] This suggests that the esterification to this compound may or may not significantly alter this activity, and further quantitative studies using assays such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power) are warranted to fully characterize its antioxidant potential.

Potential Signaling Pathway Involvement

While direct evidence for the modulation of specific signaling pathways by this compound is still emerging, research on structurally similar compounds provides compelling indications of potential mechanisms of action.

Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of antioxidant and cytoprotective genes. A study on the related compound, methyl 3,4-dihydroxybenzoate , has demonstrated its ability to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as SOD1, NQO1, and GCLC.[5] This suggests a potential mechanism by which this compound could exert protective effects against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Keap1->Cul3 Cul3->Nrf2 Ubiquitination Ub Ubiquitin MDHB This compound (or related compound) MDHB->Keap1 Inhibition of binding Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., SOD1, NQO1, GCLC) ARE->Antioxidant_Genes Transcription

Caption: Putative activation of the Nrf2 pathway by a methyl dihydroxybenzoate compound.

NF-κB Inflammatory Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Research on methyl 3-bromo-4,5-dihydroxybenzoate , a brominated analog, has shown that it can regulate the TLR/NF-κB pathway, inhibiting the expression of pro-inflammatory mediators.[6] This suggests that this compound might also possess anti-inflammatory properties through a similar mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Sequestration Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation MBDHB This compound (or related compound) MBDHB->IKK Inhibition DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Potential inhibition of the NF-κB pathway by a methyl dihydroxybenzoate compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key biological assays.

Synthesis of this compound

General Procedure:

This protocol is adapted from a literature method for the synthesis of this compound.[7]

  • To a stirring solution of 2,4-dihydroxybenzaldehyde (B120756) (1 mmol) in methanol (B129727) (6 mL), add tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) (1 mol%).

  • After 15 minutes, slowly add 5.5 M tert-butyl hydroperoxide (TBHP) in decane (B31447) (3 mmol).

  • Reflux the reaction mixture until the complete conversion of the starting material is observed by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the methanol under reduced pressure.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an ethyl acetate/hexane solvent system to yield this compound.

DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard (e.g., ascorbic acid or Trolox) solution at different concentrations.

    • Add the DPPH solution to each well.

    • Prepare a blank containing only methanol and the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined from a plot of percent inhibition versus concentration.

Xanthine Oxidase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on xanthine oxidase activity.

  • Reagent Preparation:

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

    • Xanthine oxidase solution (e.g., 0.1 U/mL in buffer).

    • Xanthine solution (substrate, e.g., 150 µM in buffer).

    • Test compound solutions (this compound at various concentrations).

    • Allopurinol solution (positive control).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the phosphate buffer, the test compound solution (or control), and the xanthine oxidase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine solution to all wells.

  • Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a specific duration using a microplate reader.

  • Calculation: The rate of uric acid formation is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a compound with a diverse chemical identity and emerging biological significance. While direct and extensive quantitative data on its bioactivities are still being established, research on its derivatives and related compounds suggests promising avenues for its application in drug development, particularly in the areas of enzyme inhibition and the modulation of inflammatory and oxidative stress pathways. The provided protocols offer a solid foundation for researchers to further investigate the properties of this intriguing molecule. Future studies should focus on elucidating the specific IC₅₀ and Kᵢ values for various enzymatic targets and quantifying its antioxidant capacity through a battery of assays to build a more complete and actionable scientific profile.

References

An In-depth Technical Guide to Methyl β-Resorcylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-resorcylate, systematically known as methyl 2,4-dihydroxybenzoate (B8728270), is a phenolic compound belonging to the resorcinolic acid ester family. It is a key synthetic intermediate in the preparation of various fine chemicals and pharmaceutical agents.[1] Its structural motif, the 2,4-dihydroxybenzoate core, is found in numerous bioactive natural products, making it a molecule of significant interest in medicinal chemistry and drug discovery.[2]

Notably, methyl β-resorcylate serves as a crucial building block for the synthesis of C-C chemokine receptor type 1 (CCR1) antagonists.[3] CCR1 is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and autoimmune diseases, positioning its antagonists as promising therapeutic candidates.[4] This guide provides a comprehensive overview of the structure, properties, spectroscopic data, synthesis, analysis, and biological relevance of methyl β-resorcylate.

Structure and Physicochemical Properties

Methyl β-resorcylate is a substituted benzoic acid ester. The molecule consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 2 and 4 and a methyl ester group at position 1.

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name methyl 2,4-dihydroxybenzoate[5]
Synonyms Methyl β-resorcylate, 2,4-Dihydroxybenzoic acid methyl ester, β-Resorcylic acid methyl ester[6]
CAS Number 2150-47-2[6]
Molecular Formula C₈H₈O₄[7]
Molecular Weight 168.15 g/mol [7]
SMILES COC(=O)c1ccc(O)cc1O[6]
InChI Key IIFCLXHRIYTHPV-UHFFFAOYSA-N[6]
Physical and Chemical Properties
PropertyValueReference(s)
Appearance White to pale cream crystalline powder[8]
Melting Point 118-121 °C[9]
Boiling Point 326.9 °C (Predicted)
Solubility Soluble in methanol (B129727) and DMSO (≥ 100 mg/mL).[2] Poorly soluble in water.[2]
pKa Data available in IUPAC Digitized pKa Dataset[5]
Hazard Class Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[9]

Spectroscopic Data

The following tables summarize the key spectroscopic features of methyl β-resorcylate, essential for its identification and characterization.

NMR Spectroscopy

¹H NMR Spectral Data [10]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5s1HAr-OH (C2)
~7.6d1HAr-H (C6)
~6.4dd1HAr-H (C5)
~6.3d1HAr-H (C3)
~5.5s (broad)1HAr-OH (C4)
~3.9s3H-OCH₃

¹³C NMR Spectral Data [10]

Chemical Shift (ppm)Assignment
~170.0C =O
~162.0C 4-OH
~160.0C 2-OH
~132.0C 6-H
~108.0C 5-H
~104.0C 1
~103.0C 3-H
~52.0-OC H₃
Infrared (IR) Spectroscopy[11]
Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadO-H Stretch (Phenolic)
~3050MediumC-H Stretch (Aromatic)
~2950MediumC-H Stretch (Aliphatic, -CH₃)
~1640StrongC=O Stretch (Ester)
1600-1450Medium-StrongC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Ester/Phenol)
Mass Spectrometry (MS)[10]
m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
136High[M - CH₃OH]⁺
108Medium[M - COOCH₃ - H]⁺

Experimental Protocols

Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of methyl β-resorcylate from 2,4-dihydroxybenzoic acid via acid-catalyzed esterification.[11][12]

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Sodium Bicarbonate (Saturated solution)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (B1210297)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of acid) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl β-resorcylate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 2,4-Dihydroxybenzoic Acid in Methanol B Add Catalytic H₂SO₄ A->B C Heat to Reflux (4-6 hours) B->C D Cool and Evaporate Methanol C->D E Dissolve in Ethyl Acetate D->E F Aqueous Washes (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Filter and Concentrate G->H I Recrystallization or Column Chromatography H->I J Pure Methyl β-Resorcylate I->J

Caption: Workflow for the synthesis of methyl β-resorcylate.

Analytical Protocol: HPLC-UV Method

This protocol provides a representative method for the analysis and quantification of methyl β-resorcylate using High-Performance Liquid Chromatography with UV detection, adapted from methods for similar phenolic compounds.[13][14]

Instrumentation & Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of methyl β-resorcylate reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing methyl β-resorcylate. Dissolve and dilute it with the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of methyl β-resorcylate in the samples by interpolating their peak areas from the calibration curve.

Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Calibration Standards (1-100 µg/mL) D Inject onto C18 Column A->D B Prepare Sample Solution (Dissolve and Dilute) C Filter through 0.45 µm Syringe Filter B->C C->D E Isocratic Elution (ACN:H₂O/H₃PO₄) D->E F UV Detection at 254 nm E->F G Generate Chromatograms F->G H Construct Calibration Curve (Peak Area vs. Concentration) G->H I Quantify Sample Concentration H->I

Caption: General workflow for HPLC-UV analysis of methyl β-resorcylate.

Biological Activity and Mechanism of Action

The primary pharmacological interest in methyl β-resorcylate stems from its role as a precursor in the synthesis of CCR1 antagonists.

Role as a CCR1 Antagonist Precursor

CCR1 is a chemokine receptor expressed on various immune cells, including monocytes, T lymphocytes, and neutrophils.[15] Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) is a key step in mediating leukocyte recruitment to sites of inflammation.[16] Consequently, blocking this receptor is a therapeutic strategy for inflammatory and autoimmune diseases.[4] Methyl β-resorcylate provides the core chemical scaffold onto which additional functionalities are built to create potent and selective CCR1 antagonists.

CCR1 Signaling Pathway

CCR1 is a canonical seven-transmembrane G protein-coupled receptor that primarily signals through the Gαi subunit.[17]

  • Ligand Binding: Chemokines like CCL5 bind to the extracellular domain of CCR1.

  • G Protein Activation: This binding induces a conformational change in CCR1, facilitating the exchange of GDP for GTP on the associated Gαi protein. This activates the G protein, causing the Gαi subunit to dissociate from the Gβγ dimer.

  • Downstream Effects (Gαi): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17]

  • Downstream Effects (Gβγ): The Gβγ dimer can activate other effectors, such as phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

  • Cellular Response: These signaling events culminate in various cellular responses, including chemotaxis (cell migration), activation of MAP kinase pathways (e.g., ERK1/2) promoting cell survival and proliferation, and the release of inflammatory mediators.[16][18]

  • Desensitization: Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which uncouples the receptor from the G protein and promotes its internalization, thereby desensitizing the cell to further stimulation.[17]

CCR1_Signaling cluster_membrane Plasma Membrane CCR1 CCR1 Receptor G_protein Gαiβγ (Inactive) CCR1->G_protein Activates Arrestin β-Arrestin Recruitment CCR1->Arrestin Phosphorylation leads to AC Adenylyl Cyclase G_active_alpha Gαi-GTP (Active) G_protein->G_active_alpha G_active_beta Gβγ G_protein->G_active_beta PLC Phospholipase C (PLC) cAMP cAMP AC->cAMP Converts IP3_DAG IP₃ + DAG PLC->IP3_DAG Cleaves Ligand CCL5 (RANTES) Ligand->CCR1 Binds G_active_alpha->AC Inhibits G_active_beta->PLC Activates ATP ATP ATP->AC PIP2 PIP₂ PIP2->PLC Ca_ion ↑ [Ca²⁺]i IP3_DAG->Ca_ion PKC PKC Activation IP3_DAG->PKC Response Cellular Responses (Chemotaxis, Inflammation) Ca_ion->Response ERK MAPK/ERK Pathway PKC->ERK ERK->Response Internalization Receptor Internalization Arrestin->Internalization

Caption: Simplified CCR1 signaling pathway upon ligand binding.

Safety and Toxicity

Methyl β-resorcylate is classified as a hazardous substance. Available safety data indicates the following:

  • Skin Irritation: Causes skin irritation (Category 2).[19]

  • Eye Irritation: Causes serious eye irritation (Category 2).[19]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[19]

There is limited specific data available on the detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of methyl β-resorcylate itself. However, related compounds like methyl salicylate (B1505791) are known to be readily absorbed through the skin.[13] It is metabolized primarily through hydrolysis to its corresponding carboxylic acid, salicylic (B10762653) acid.[13] Given its structure, methyl β-resorcylate is expected to undergo similar metabolic hydrolysis to 2,4-dihydroxybenzoic acid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound.[19] Work should be conducted in a well-ventilated area or a fume hood.[19]

References

An In-depth Technical Guide on the Natural Occurrence of Methyl 2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is a phenolic compound with a range of potential biological activities. Its natural occurrence has been identified in a limited number of plant species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, proposed biosynthetic pathways, and methodologies for the extraction and analysis of methyl 2,4-dihydroxybenzoate.

Natural Occurrence

This compound has been reported in the plant kingdom, specifically in the following species:

  • Pueraria montana var. lobata : Commonly known as kudzu, this climbing vine is native to East Asia and is recognized for its rich isoflavone (B191592) content.[1]

  • Maclura tricuspidata : Also known as the cudrang or Chinese mulberry, this tree is native to East Asia and is cultivated for its fruit and ornamental value.[1]

While the presence of this compound has been confirmed in these species, detailed quantitative data on its concentration remains limited in publicly available scientific literature. Phytochemical analyses of these plants have historically focused on more abundant secondary metabolites.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for the concentration of this compound in Pueraria montana var. lobata or Maclura tricuspidata. The primary focus of quantitative studies on these plants has been on other classes of compounds, such as isoflavones in Pueraria and carotenoids and prenylated flavonoids in Maclura.

Table 1: Quantitative Data of Selected Compounds in Pueraria and Maclura Species (Contextual)

Plant SpeciesCompound ClassCompound NameConcentration Range (mg/g dry weight)Reference
Pueraria montana var. lobataIsoflavonesPuerarin32.2 - 128
DaidzinVaries
DaidzeinVaries
Maclura tricuspidata (fruit)CarotenoidsCapsanthin~0.058
Cryptocapsin~0.172
Volatile Compoundsp-cresol~0.384[1]
δ-cadinene~0.148[1]

Note: This table provides contextual data on other quantified compounds to illustrate the focus of previous research on these plants. Specific data for this compound is not currently available.

Biosynthesis

The biosynthesis of 2,4-dihydroxybenzoic acid, the precursor to this compound, in plants is most likely to occur via the shikimate pathway . This pathway is the central route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of phenolic compounds in plants and microorganisms.

An alternative pathway for the synthesis of resorcylic acids involves polyketide synthases (PKS) . This pathway is well-documented in fungi for the production of various polyketides, including 6-methylsalicylic acid and other resorcylic acid derivatives. While PKS pathways are present in plants and are responsible for the synthesis of compounds like flavonoids and stilbenes, their direct involvement in the production of 2,4-dihydroxybenzoic acid in Pueraria montana or Maclura tricuspidata has not been definitively established. Given the prevalence of the shikimate pathway for aromatic acid synthesis in plants, it is the more probable route.

The final step in the formation of this compound is the methylation of the carboxylic acid group of 2,4-dihydroxybenzoic acid, a reaction likely catalyzed by a methyltransferase enzyme.

Proposed Biosynthetic Pathway (Shikimate Pathway)

Shikimate Pathway to this compound substrate substrate intermediate intermediate product product enzyme enzyme PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate synthase DHBA 2,4-Dihydroxybenzoic Acid Isochorismate->DHBA Chorismate-pyruvate lyase (hypothesized) MDHB This compound DHBA->MDHB Methyltransferase

Caption: Proposed biosynthetic pathway of this compound via the shikimate pathway in plants.

Experimental Protocols

While specific protocols for the extraction and isolation of this compound from Pueraria montana or Maclura tricuspidata are not detailed in the literature, a general methodology for the extraction and isolation of phenolic compounds from plant matrices can be adapted.

General Extraction and Isolation Workflow

Extraction and Isolation Workflow step step process process output output start Plant Material (e.g., dried, powdered leaves or roots) extraction Solvent Extraction (e.g., Maceration, Sonication, Soxhlet) start->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate, n-butanol) crude_extract->partitioning fraction Ethyl Acetate Fraction partitioning->fraction chromatography Column Chromatography (e.g., Silica gel, Sephadex) fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

References

A Technical Guide to the Solubility of Methyl 2,4-Dihydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is a key intermediate in the synthesis of various pharmaceutical compounds and a component in cosmetic formulations.[1] Its solubility characteristics in organic solvents are a critical parameter for drug development, influencing formulation, bioavailability, and purification processes. This technical guide provides a comprehensive overview of the solubility of methyl 2,4-dihydroxybenzoate, details experimental protocols for its determination, and outlines a typical analytical workflow for its quality control.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a polar compound like this compound, which contains hydroxyl and ester functional groups, its solubility is governed by the principle of "like dissolves like." Polar solvents are generally more effective at dissolving polar solutes. Temperature also plays a significant role, with solubility in organic solvents typically increasing with a rise in temperature.[2]

Solubility of this compound: A Summary

Qualitative Solubility:

This compound is generally characterized by its poor solubility in water.[2] Conversely, it demonstrates good solubility in several common organic solvents. It is described as readily soluble in ethanol (B145695) and methanol, and soluble in chloroform.[2] It is also known to dissolve in other non-polar solvents.[2]

Quantitative Solubility Data:

The available quantitative data is limited. One source indicates that the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is greater than or equal to 100 mg/mL.

SolventChemical ClassQualitative SolubilityQuantitative Solubility (at ambient temperature)
WaterProticPoorly Soluble[2]Not Available
EthanolAlcohol (Protic)Readily Soluble[2]Not Available
MethanolAlcohol (Protic)Readily SolubleNot Available
ChloroformChlorinated SolventSoluble[2]Not Available
Dimethyl Sulfoxide (DMSO)Sulfoxide (Aprotic)Highly Soluble≥ 100 mg/mL

Note: The lack of extensive quantitative data highlights a knowledge gap in the physical chemistry of this compound and presents an opportunity for further research.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the container confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette.

    • To remove any suspended solid particles, pass the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation:

    • Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point should be considered for efficient evaporation.

    • Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Weigh the evaporating dish or vial containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

    • Express the solubility in desired units, such as g/100 mL or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

Visualization of Analytical Workflow

As a key pharmaceutical intermediate, this compound undergoes rigorous quality control. The following diagram illustrates a typical analytical workflow to ensure its identity, purity, and quality.

Analytical_Workflow cluster_0 1. Sample Reception & Preparation cluster_1 2. Identification & Purity Analysis cluster_2 3. Physical & Chemical Property Testing cluster_3 4. Data Review & Release start Receive Raw Material (this compound) prep Sample Preparation (Dissolution in suitable solvent) start->prep hplc HPLC/UPLC Analysis (Purity, Impurity Profile) prep->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) prep->ms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr ftir FTIR Spectroscopy (Functional Group Analysis) prep->ftir mp Melting Point Determination prep->mp sol Solubility Testing prep->sol kf Karl Fischer Titration (Water Content) prep->kf review Data Review & Analysis hplc->review ms->review nmr->review ftir->review mp->review sol->review kf->review release Batch Release / Rejection review->release

Analytical Workflow for Quality Control of this compound.

Conclusion

The solubility of this compound is a fundamental property that dictates its application in pharmaceutical and cosmetic industries. While qualitative data indicates good solubility in polar organic solvents, there is a clear need for more extensive quantitative studies to build a comprehensive solubility profile. The standardized gravimetric method provides a robust framework for researchers to conduct such investigations. Furthermore, a systematic analytical workflow is essential to ensure the quality and consistency of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final products.

References

biological activity of methyl 2,4-dihydroxybenzoate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Methyl 2,4-Dihydroxybenzoate (B8728270) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is a phenolic compound that serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzene (B151609) ring with hydroxyl and ester functional groups, provides multiple sites for chemical modification, leading to a diverse range of derivatives. These derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

General Synthesis and Evaluation Workflow

The synthesis of this compound derivatives typically begins with the parent molecule or related precursors like 2,4-dihydroxybenzoic acid. Standard organic reactions such as esterification, etherification, and condensation are employed to introduce various functional groups and create novel chemical entities.[1][2] For instance, hydrazide-hydrazones are synthesized through a condensation reaction of 2,4-dihydroxybenzoic acid hydrazide with appropriate aromatic aldehydes.[1] Following synthesis, the compounds undergo purification and structural confirmation using spectroscopic methods before being subjected to a battery of biological assays to determine their activity.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis & Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (e.g., 2,4-Dihydroxybenzoic Acid) synthesis Chemical Synthesis (Esterification, Condensation, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Derivative Library purification->library antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) library->antimicrobial cytotoxic Cytotoxicity Assays (e.g., MTT on Cancer Lines) library->cytotoxic antioxidant Antioxidant Assays (e.g., DPPH, ROS levels) library->antioxidant enzyme Enzyme Inhibition (e.g., Urease, Kinases) library->enzyme data Quantitative Analysis (MIC, IC50, Inhibition Zone) antimicrobial->data cytotoxic->data antioxidant->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for synthesis and biological evaluation.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antifungal Activity

Structural modifications of related natural products have yielded potent antifungal compounds. Notably, methyl 2,4-dihydroxy-6-n-pentylbenzoate was identified as having the highest antifungal activity against the fungus Cladosporium sphaerospermum.[3][4][5] Structure-activity relationship studies suggest that the presence of a free hydroxyl group at the C-4 position of the aromatic ring significantly enhances the antifungal effect.[3][4][5]

Antibacterial Activity

Various derivatives have shown promise in combating bacterial pathogens, including drug-resistant strains. The 2,4-dihydroxy-6-n-pentylbenzoic esters are active against both Staphylococcus aureus and Escherichia coli.[3][5] Similar to the antifungal activity, a free C-4 hydroxyl group appears to be important for antibacterial efficacy, particularly against S. aureus.[3]

A series of synthesized hydrazide-hydrazones of 2,4-dihydroxybenzoic acid also displayed noteworthy antibacterial properties.[1] Compound 18 in this series, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, was particularly potent against methicillin-resistant S. aureus (MRSA).[1] The parent acid, 2,4-dihydroxybenzoic acid, has also been shown to inhibit Gram-negative bacteria and MRSA.[1]

Compound/Derivative ClassTarget OrganismActivity MeasurementResultReference
Methyl 2,4-dihydroxy-6-n-pentylbenzoateCladosporium sphaerospermumMinimum Inhibitory Amount2.5 µg[3][4][5]
2,4-dihydroxy-6-n-pentylbenzoic estersStaphylococcus aureusInhibition Zone14–15 mm[3]
Hydrazide-hydrazone 18 MRSA (S. aureus ATCC 43300)Minimum Inhibitory Conc. (MIC)3.91 µg/mL[1]
2,4-Dihydroxybenzoic acidMRSAMinimum Inhibitory Conc. (MIC)0.5 mg/mL[1]
2,4-Dihydroxybenzoic acidEscherichia coliMinimum Inhibitory Conc. (MIC)1.0 mg/mL[1]

Cytotoxic and Anticancer Activity

The potential of these derivatives as anticancer agents has been explored against various cancer cell lines. The core structure is amenable to modifications that can induce cytotoxicity in malignant cells.

Methyl dihydroxybenzoate itself showed moderate anticancer activity against the HepG-2 (human liver cancer) cell line.[6] More significantly, a series of hydrazide-hydrazone derivatives demonstrated potent and selective antiproliferative effects.[1] The compound N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21 ) was exceptionally active against the LN-229 glioblastoma cell line and also showed high cytotoxicity towards HepG2 and 769-P (renal adenocarcinoma) cells.[1] Importantly, this compound exhibited high selectivity, having almost no cytotoxic effect on a normal cell line (HEK-293).[1] The parent 2,4-dihydroxybenzoic acid has also been reported to be cytotoxic towards the MDA-MB-231 breast cancer cell line.[1]

Compound/DerivativeCancer Cell LineActivity MeasurementResultReference
Methyl dihydroxybenzoateHepG-2 (Liver)IC5025.66 µg/mL[6]
Hydrazide-hydrazone 21 LN-229 (Glioblastoma)IC500.77 µM[1]
Hydrazide-hydrazone 21 HepG2 (Liver)IC507.81 µM[1]
Hydrazide-hydrazone 21 769-P (Renal)IC5012.39 µM[1]
2,4-Dihydroxybenzoic acidMDA-MB-231 (Breast)IC504.77 mM[1]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, and derivatives of this compound are no exception. They can mitigate oxidative stress by scavenging free radicals and activating endogenous antioxidant systems.

Methyl 3,4-dihydroxybenzoate (MDHB), an isomer of the core compound, has been shown to be a potent antioxidant.[7] One study found its DPPH radical scavenging activity to be superior to that of the standard antioxidant, ascorbic acid.[7] Further investigation revealed that MDHB can alleviate oxidative damage in granulosa cells by decreasing cellular and mitochondrial reactive oxygen species (ROS) production.[8] This protective effect is mediated through the activation of the Nrf2 antioxidant pathway, leading to the upregulation of antioxidant enzymes like SOD1 and NQO1.[8] The antioxidant activity of related benzoylhydrazone derivatives is strongly correlated with the number of hydroxyl groups on the aromatic ring.[9]

Nrf2_Antioxidant_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 stabilizes Nrf2_free Nrf2 Keap1_Nrf2:f1->Nrf2_free MDHB MDHB Derivative MDHB->Keap1_Nrf2:f0 disrupts Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Transcription SOD1 NQO1 GCLC ARE->Transcription activates Protection Cellular Protection (Reduced Oxidative Damage) Transcription->Protection

Caption: Activation of the Nrf2 antioxidant pathway by derivatives.
Compound/DerivativeAssayActivity MeasurementResultReference
Methyl 3,4-dihydroxybenzoateDPPH Radical ScavengingIC509.41 ± 0.08 ppm[7]
Ascorbic Acid (Standard)DPPH Radical ScavengingIC5010.95 ± 0.08 ppm[7]
2,4-dimethylbenzoylhydrazone 1 DPPH Radical ScavengingIC5025.6 µM[9]
n-propyl gallate (Standard)DPPH Radical ScavengingIC5030.30 µM[9]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The dihydroxybenzoate scaffold has been shown to be a promising starting point for developing novel anti-inflammatory agents by targeting key signaling pathways.

While direct studies on this compound are limited, related structures show significant anti-inflammatory effects. For example, methyl 3-bromo-4,5-dihydroxybenzoate, a compound derived from marine algae, was found to alleviate inflammatory bowel disease (IBD) in a zebrafish model.[10] Its mechanism involves the regulation of the Toll-like receptor (TLR) and NF-κB pathways.[10] The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, and COX-2.[11][12] The ability of these derivatives to inhibit this pathway underscores their therapeutic potential.

NFkB_Signaling_Pathway cluster_nuc LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB NFκB IKK->IkB_NFkB:f0 phosphorylates IkB_NFkB:f0->IkB_NFkB:f1 releases NFkB NFκB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes activates transcription Inflammation Inflammation Genes->Inflammation Derivative Dihydroxybenzoate Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion)

This method is used to assess the antibacterial activity of the synthesized compounds.[3]

  • Microbial Culture: Pathogenic strains (e.g., S. aureus, E. coli) are grown for 5 hours at 37°C in a suitable medium like Mueller Hinton broth.

  • Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller Hinton agar (B569324) plate.

  • Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone corresponds to the antibacterial potency of the compound.

Minimum Inhibitory Concentration (MIC) Assay

The microbroth dilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[1]

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][6]

  • Cell Seeding: Cancer cells (e.g., HepG-2) and a normal control cell line (e.g., HEK-293) are seeded into 96-well plates and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 6.25–200 µg/mL) and incubated for a further 24-48 hours. A standard anticancer drug (e.g., Doxorubicin) is used as a positive control, and DMSO serves as a negative control.

  • MTT Addition: 100 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using an ELISA plate reader. Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7]

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol (B129727) is prepared.

  • Sample Addition: Different concentrations of the test compound are added to the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used for comparison.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). The reduction in absorbance, due to the scavenging of the DPPH radical, is indicative of the antioxidant activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. The ease of chemical modification of the core scaffold allows for the generation of large libraries of compounds, enabling extensive structure-activity relationship studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and signaling pathways for the most potent derivatives. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential development into novel therapeutic agents.

References

Methyl 2,4-Dihydroxybenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is a valuable organic intermediate widely utilized in the synthesis of fine chemicals, pharmaceuticals, and cosmetic agents.[1][2] Its molecular structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups and a methyl ester, offers multiple reactive sites, making it a versatile precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role as a foundational component in modern organic synthesis.

Physicochemical and Spectroscopic Properties

Methyl 2,4-dihydroxybenzoate is a crystalline solid at room temperature.[2] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 2150-47-2[1][3][4]
Molecular Formula C₈H₈O₄[3][4][5]
Molecular Weight 168.15 g/mol [4][5]
Appearance Pale cream crystals or powder[2]
Melting Point 118-121 °C[1]
Solubility Soluble in methanol (B129727)[1]
IUPAC Name This compound[3]
InChI Key IIFCLXHRIYTHPV-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=C(C=C(C=C1)O)O[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2,4-dihydroxybenzaldehyde (B120756) in the presence of an acid catalyst, followed by esterification.

This procedure outlines a green chemistry approach for the synthesis.

  • Step 1: Reaction Setup

    • To a stirred solution of 2,4-dihydroxybenzaldehyde (1 mmol) in methanol (6 mL), add tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) (1 mol%).

    • Stir the mixture for 15 minutes at room temperature.

  • Step 2: Oxidation

    • Slowly add 5.5 M tert-butyl hydroperoxide (TBHP) in decane (B31447) (3 mmol) to the reaction mixture.

    • Reflux the mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • After the reaction is complete, evaporate the methanol under reduced pressure.

    • Dilute the residue with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

    • Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using an ethyl acetate/hexane solvent system to yield pure this compound.

Reactant/ReagentMolar EquivalentPurpose
2,4-Dihydroxybenzaldehyde1.0Starting material
MethanolSolventSolvent/Reagent
Tris(pentafluorophenyl)borane0.01Catalyst
tert-Butyl hydroperoxide (5.5M)3.0Oxidizing agent

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its three functional groups: the two hydroxyl groups (at C2 and C4) and the methyl ester group (at C1). The hydroxyl groups are nucleophilic and activating, while the ester group is electron-withdrawing and deactivating. This electronic landscape dictates the regioselectivity of various transformations.

G General Reactivity of this compound cluster_reactions Key Reactions MDHB This compound Acylation Acylation (RCOCl, Pyridine) MDHB->Acylation O-Acylation Alkylation Alkylation (R-X, Base) MDHB->Alkylation O-Alkylation Halogenation Halogenation (X₂, Catalyst) MDHB->Halogenation Ring Halogenation Nitration Nitration (HNO₃, H₂SO₄) MDHB->Nitration Ring Nitration Hydrolysis Hydrolysis (NaOH, H₂O) MDHB->Hydrolysis Ester Cleavage

Caption: Key synthetic transformations of this compound.

Alkylation of the hydroxyl groups is a common reaction. Due to the difference in acidity and steric hindrance, regioselective alkylation can often be achieved. The 4-OH group is generally more nucleophilic and less sterically hindered, making it more susceptible to alkylation under basic conditions.[6] Cesium bicarbonate in acetonitrile (B52724) has been reported as an effective system for regioselective 4-O-alkylation of similar 2,4-dihydroxyaryl compounds.[6]

  • Step 1: Reaction Setup

    • To a solution of a 2,4-dihydroxyaryl compound (e.g., this compound) (1.0 equiv.) in acetonitrile, add cesium bicarbonate (CsHCO₃) (1.5 equiv.).

    • Add the alkyl halide (1.2 equiv.).

  • Step 2: Reaction

    • Stir the mixture at 80 °C and monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the 4-O-alkylated product.

Nitration introduces a nitro group onto the aromatic ring, a key step for synthesizing various derivatives like anilines. The reaction is a classic electrophilic aromatic substitution. The activating hydroxyl groups and the deactivating ester group direct the incoming electrophile (NO₂⁺). The positions ortho and para to the powerful activating -OH groups (C3, C5) are the most likely sites of substitution.

  • Safety Note: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).[7][8] The reaction is exothermic.

  • Step 1: Preparation of Nitrating Mixture

    • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Keep the temperature below 10 °C.

  • Step 2: Reaction

    • Dissolve this compound in concentrated sulfuric acid in a separate flask, and cool the mixture to 0 °C in an ice-salt bath.

    • Add the cold nitrating mixture dropwise to the stirred solution of the ester, maintaining the internal temperature below 15 °C.[8]

    • After the addition is complete, stir the mixture for an additional 10-20 minutes in the cold bath.[9]

  • Step 3: Work-up and Isolation

    • Carefully pour the reaction mixture onto crushed ice in a beaker.

    • The solid product should precipitate.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol/water mixture) to obtain the purified nitro-derivative.

G Workflow for Nitration Work-up Start Reaction Mixture (Post-Reaction) Pour Pour onto Crushed Ice Start->Pour Precipitate Precipitation of Crude Product Pour->Precipitate Filter Vacuum Filtration Precipitate->Filter WashWater Wash with Cold Water Filter->WashWater Recrystallize Recrystallization (e.g., from Methanol) WashWater->Recrystallize Dry Dry the Crystals Recrystallize->Dry End Purified Nitro-Product Dry->End G Synthetic Utility of this compound cluster_applications Application Areas MDHB This compound (Building Block) Fragrance Fragrances (e.g., Synthetic Oakmoss) MDHB->Fragrance via C-Methylation, etc. Antimicrobial Antimicrobial Agents (Antifungal, Antibacterial) MDHB->Antimicrobial via Derivatization Anticancer Antiproliferative Agents MDHB->Anticancer via Derivatization Other Other Bioactive Molecules (e.g., Antioxidants) MDHB->Other via Derivatization

References

A Technical Guide to the Melting Point of Methyl 2,4-dihydroxybenzoate: Theoretical vs. Experimental Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental melting points of methyl 2,4-dihydroxybenzoate (B8728270), a key intermediate in the synthesis of various active compounds. This document outlines standardized experimental protocols for melting point determination and presents relevant chemical synthesis workflows.

Data Presentation: Theoretical and Experimental Melting Points

The theoretical melting point of a pure, crystalline solid is a distinct temperature at which it transitions to a liquid. In practice, this is often represented as a narrow temperature range. The experimental melting point can vary based on the purity of the sample and the methodology used for determination. An overview of the literature-reported and experimentally observed melting points for methyl 2,4-dihydroxybenzoate is presented below.

Data TypeMelting Point (°C)Source
Literature Value118-121Sigma-Aldrich[1][2]
Literature Value113.0-122.0Thermo Scientific Chemicals[3]
Literature Value116-121Thermo Scientific Chemicals

Experimental Protocols for Melting Point Determination

Accurate determination of a compound's melting point is crucial for its identification and purity assessment. Several standard methods are employed in research and quality control laboratories.

Capillary Method

The capillary method is a widely used and pharmacopeia-recognized technique for determining the melting point of a solid.[3]

Principle: A small, finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Detailed Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.

  • Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (e.g., 10-15°C per minute) can be used to determine an approximate melting range.

    • For a more accurate determination, heat the sample to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the experimental melting point.

Kofler Hot-Stage Microscopy

The Kofler hot-stage microscope allows for the direct observation of a sample as it is heated.

Principle: A small quantity of the substance is placed on a microscope slide on a heated stage. The temperature of the stage is gradually increased, and the melting process is observed through the microscope.

Detailed Protocol:

  • Sample Preparation: Place a few crystals of this compound on a clean microscope slide.

  • Apparatus Setup: Position the slide on the Kofler hot stage.

  • Heating and Observation: Begin heating the stage. The temperature gradient on the stage allows for the observation of the substance's behavior across a range of temperatures. Identify the point on the stage where melting begins.

  • Melting Point Determination: The temperature at the location where the solid-liquid interface is clearly visible is taken as the melting point. The Kofler bench is calibrated using standard substances with known melting points.[4][5]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Principle: As a solid sample melts, it absorbs energy (an endothermic process). DSC measures this heat flow, and the peak of the resulting curve corresponds to the melting point. DSC can also provide information on the heat of fusion.[6][7][8][9]

Detailed Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan. Seal the pan with a lid. Prepare an empty sealed pan as a reference.

  • Apparatus Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 5-10°C per minute) through the expected melting range.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting event.

Logical Workflow: Synthesis of this compound

This compound is synthesized via the esterification of 2,4-dihydroxybenzoic acid. A common laboratory method is Fischer esterification.

Synthesis_Workflow Reactant1 2,4-Dihydroxybenzoic Acid Reaction Fischer Esterification (Reflux) Reactant1->Reaction Reactant2 Methanol (Excess) Reactant2->Reaction Catalyst Sulfuric Acid (Catalyst) Catalyst->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Cooling Purification Purification (Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Fischer Esterification of 2,4-dihydroxybenzoic acid.

Experimental Workflow: Capillary Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of this compound using the capillary method.

Melting_Point_Workflow Start Start Prep Sample Preparation (Dry and Powder) Start->Prep Load Load Capillary Tube (2-3 mm height) Prep->Load Place Insert into Apparatus Load->Place Heat Heat at Controlled Rate (1-2°C/min near MP) Place->Heat Observe Observe Melting Heat->Observe Record Record Melting Range (Onset to Completion) Observe->Record Melting Occurs End End Record->End

Caption: Workflow for Capillary Melting Point Determination.

References

An In-depth Technical Guide to the Key Intermediates in Methyl 2,4-Dihydroxybenzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2,4-dihydroxybenzoate (B8728270), a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route involves a two-step process: the carboxylation of resorcinol (B1680541) via the Kolbe-Schmitt reaction to yield 2,4-dihydroxybenzoic acid, followed by the Fischer esterification of this intermediate to produce the final product. This document details the key intermediates, reaction mechanisms, experimental protocols, and quantitative data associated with this process.

Synthetic Pathway Overview

The formation of methyl 2,4-dihydroxybenzoate from resorcinol is a well-established synthetic route. The overall transformation can be summarized as follows:

  • Kolbe-Schmitt Reaction: Resorcinol is first converted to its phenoxide salt, which then undergoes electrophilic carboxylation using carbon dioxide to form 2,4-dihydroxybenzoic acid. The key intermediate in this step is the resorcinol phenoxide.

  • Fischer Esterification: The resulting 2,4-dihydroxybenzoic acid is then esterified with methanol (B129727) in the presence of an acid catalyst to yield this compound. The protonated carboxylic acid is a crucial intermediate in this reaction.

Key Intermediates and Reaction Mechanisms

Kolbe-Schmitt Carboxylation of Resorcinol

The Kolbe-Schmitt reaction is a carboxylation process used to add a carboxyl group to a phenol.[1] In the case of resorcinol, the reaction proceeds through the following key steps and intermediates:

  • Formation of the Phenoxide Ion: Resorcinol, a dihydric phenol, is treated with a base, typically an alkali metal hydroxide (B78521) or carbonate, to deprotonate one of the hydroxyl groups, forming a more reactive phenoxide ion.[2][3] This intermediate is a powerful nucleophile.

  • Electrophilic Attack by Carbon Dioxide: The phenoxide ion then attacks the electrophilic carbon of carbon dioxide.[3][4] The reaction conditions, such as the choice of alkali metal cation and temperature, can influence the position of carboxylation. For the synthesis of 2,4-dihydroxybenzoic acid, specific conditions are employed to favor carboxylation at the ortho and para positions relative to the hydroxyl groups.

  • Tautomerization and Protonation: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, followed by acidification to protonate the carboxylate and phenoxide groups, yielding 2,4-dihydroxybenzoic acid.[4]

Kolbe_Schmitt_Reaction Resorcinol Resorcinol Resorcinol_Phenoxide Resorcinol Phenoxide (Key Intermediate) Resorcinol->Resorcinol_Phenoxide + Base Base Base (e.g., KHCO3) Carboxylated_Intermediate Carboxylated Intermediate Resorcinol_Phenoxide->Carboxylated_Intermediate + CO2 CO2 CO2 DHBA 2,4-Dihydroxybenzoic Acid Carboxylated_Intermediate->DHBA + Acid Work-up Acid_Workup Acid Work-up (e.g., HCl)

Fig. 1: Kolbe-Schmitt Reaction Pathway for 2,4-Dihydroxybenzoic Acid.
Fischer Esterification of 2,4-Dihydroxybenzoic Acid

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5] The key intermediates in the esterification of 2,4-dihydroxybenzoic acid with methanol are:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation makes the carbonyl carbon more electrophilic.[6][7]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6][7]

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.[7]

Fischer_Esterification DHBA 2,4-Dihydroxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid (Key Intermediate) DHBA->Protonated_Acid + H+ Acid_Catalyst H+ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Methanol Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O MDHB This compound Protonated_Ester->MDHB - H+ Water Water Experimental_Workflow cluster_0 Step 1: Kolbe-Schmitt Reaction cluster_1 Step 2: Fischer Esterification Mixing Mix Resorcinol and Bicarbonate Heating Heat under CO2 Atmosphere Mixing->Heating Workup_1 Aqueous Work-up and Acidification Heating->Workup_1 Filtration_1 Filtration and Drying Workup_1->Filtration_1 DHBA_Product Crude 2,4-Dihydroxybenzoic Acid Filtration_1->DHBA_Product Dissolution Dissolve DHBA in Methanol DHBA_Product->Dissolution Intermediate Product Catalysis Add Acid Catalyst (H2SO4) Dissolution->Catalysis Reflux Reflux the Mixture Catalysis->Reflux Workup_2 Solvent Removal and Extraction Reflux->Workup_2 Purification Purification (e.g., Chromatography) Workup_2->Purification MDHB_Product This compound Purification->MDHB_Product

References

Spectral Analysis of Methyl 2,4-dihydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 2,4-dihydroxybenzoate (B8728270), a key intermediate in the synthesis of various pharmaceutical and chemical entities. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition, to facilitate the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The empirical formula for methyl 2,4-dihydroxybenzoate is C₈H₈O₄, with a molecular weight of 168.15 g/mol . The spectral data presented below are consistent with the structure of a methyl ester of 2,4-dihydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.8Singlet1HPhenolic hydroxyl proton at C2
~7.64Doublet1HAromatic proton at C6
~6.34Doublet of doublets1HAromatic proton at C5
~6.29Doublet1HAromatic proton at C3
~5.53Singlet1HPhenolic hydroxyl proton at C4
3.92Singlet3HMethyl ester protons (-OCH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
170.7Carbonyl carbon of the ester (C=O)
161.6Aromatic carbon attached to hydroxyl group (C4)
159.6Aromatic carbon attached to hydroxyl group (C2)
132.0Aromatic carbon (C6)
108.0Aromatic carbon (C5)
105.7Aromatic carbon (C1)
103.2Aromatic carbon (C3)
52.2Methyl carbon of the ester (-OCH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
3600-3200 (broad)O-H stretching of phenolic hydroxyl groups
~3080C-H stretching of aromatic ring
~2950C-H stretching of methyl group
~1650C=O stretching of the ester
~1620, ~1590, ~1450C=C stretching of the aromatic ring
~1280C-O stretching of the ester
~1100C-O stretching of the phenolic groups
Mass Spectrometry (MS)
m/z RatioInterpretation
168Molecular ion [M]⁺
136[M - CH₃OH]⁺, loss of methanol (B129727)
108[M - COOCH₃]⁺, loss of the methyl ester group

Experimental Protocols

The following are typical experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

  • Instrument: Bruker Avance-400 spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Frequency: 400 MHz

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Frequency: 100 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to achieve a sufficient signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Parameters:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.

  • Technique: ATR or KBr pellet transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (GC-MS):

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50-100 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 250-300 °C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-500.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Structural_Elucidation_Workflow cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_structure Structure Confirmation H_NMR ¹H NMR H_NMR_Interp Proton Environment (Number, Type, Connectivity) H_NMR->H_NMR_Interp C_NMR ¹³C NMR C_NMR_Interp Carbon Skeleton (Number & Type of Carbons) C_NMR->C_NMR_Interp IR FT-IR IR_Interp Functional Groups (O-H, C=O, C-O, Aromatic) IR->IR_Interp MS Mass Spec MS_Interp Molecular Weight & Fragmentation Pattern MS->MS_Interp Structure This compound Structure Confirmed H_NMR_Interp->Structure Proton Signals & Coupling C_NMR_Interp->Structure Carbon Backbone IR_Interp->Structure Key Functional Groups MS_Interp->Structure Molecular Formula & Fragments

Caption: Logical workflow for the structural elucidation of this compound.

Unlocking the Therapeutic Potential of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Natural Compound for Drug Development

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as Atraric acid, is a phenolic compound naturally occurring in various lichen species.[1][2] While traditionally recognized for its characteristic woody and mossy aroma in the fragrance industry, recent scientific investigations have begun to shed light on its potential as a bioactive molecule with applications in drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the known and potential applications of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, with a focus on its therapeutic possibilities, supported by available data, experimental methodologies, and an exploration of relevant biological pathways.

Core Chemical and Physical Properties

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a white crystalline powder with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[2] Its structure, featuring a dihydroxy-dimethylbenzoate core, is foundational to its chemical reactivity and biological activity.

PropertyValueReference(s)
CAS Number 4707-47-5[2]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
Appearance White to off-white crystalline powder[4]
Melting Point 141-146 °C[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Potential Therapeutic Applications

While research into the specific therapeutic applications of methyl 2,4-dihydroxy-3,6-dimethylbenzoate is still emerging, preliminary studies and the activities of structurally related compounds suggest promising avenues for exploration in oncology, as well as in inflammatory and oxidative stress-related disorders.

Anticancer Activity

Recent research has highlighted the potential of methyl 2,4-dihydroxy-3,6-dimethylbenzoate as an anticancer agent. A 2025 study demonstrated that this compound inhibits cell growth and induces cellular senescence in human prostate cancer cells in a dose-dependent manner.[6][7] This activity was observed in both androgen-sensitive and castration-resistant prostate cancer cell lines, suggesting a potential therapeutic role in various stages of the disease.[6] The compound has been identified as a natural androgen receptor antagonist, providing a clear mechanism for its action in prostate cancer.[7]

While specific IC50 values from this recent study require access to the full publication, the dose-dependent nature of its activity confirms its biological efficacy. Further investigation into its effects on other cancer cell lines and its in vivo efficacy is warranted.

Anti-inflammatory and Antioxidant Potential (Inferred)

Phenolic compounds are well-documented for their antioxidant and anti-inflammatory properties. While direct quantitative data for methyl 2,4-dihydroxy-3,6-dimethylbenzoate is limited in the public domain, the bioactivity of structurally similar lichen metabolites suggests that it likely possesses such activities. For instance, methyl orsellinate, a closely related compound, has been shown to be a 5-lipoxygenase inhibitor with an IC50 value of 59.6 μM. Lipoxygenases are key enzymes in the inflammatory cascade.

The dihydroxy substitution on the benzene (B151609) ring of methyl 2,4-dihydroxy-3,6-dimethylbenzoate suggests a capacity for radical scavenging, a hallmark of antioxidant activity. Phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

Experimental Protocols

To facilitate further research into the potential applications of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the effect of the compound on cancer cell proliferation.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Treat with Methyl 2,4-dihydroxy-3,6-dimethylbenzoate A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: A typical workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of methyl 2,4-dihydroxy-3,6-dimethylbenzoate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow for DPPH Assay

DPPH_Workflow A Prepare methanolic solution of test compound B Add DPPH solution A->B C Incubate in the dark at room temperature B->C D Measure absorbance at 517 nm C->D

Caption: The straightforward workflow of the DPPH antioxidant assay.

Methodology:

  • Sample Preparation: Prepare various concentrations of methyl 2,4-dihydroxy-3,6-dimethylbenzoate in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample solution to 150 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Nitric Oxide (NO) Assay

NO_Assay_Workflow A Seed RAW 264.7 macrophages B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G

Caption: Experimental workflow for measuring nitric oxide production.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of methyl 2,4-dihydroxy-3,6-dimethylbenzoate for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm. A reduction in nitrite levels indicates anti-inflammatory activity.

Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with key intracellular signaling pathways. Based on the known effects of similar compounds, methyl 2,4-dihydroxy-3,6-dimethylbenzoate may modulate the following pathways:

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases IkB_p P-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Compound Methyl 2,4-dihydroxy- 3,6-dimethylbenzoate Compound->IKK Inhibits? Compound->NFkB_n Inhibits translocation?

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway in Inflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation and cell proliferation. Phenolic compounds can modulate MAPK signaling, which could contribute to their anti-inflammatory and anticancer effects.

MAPK_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Translocates & Activates Genes Inflammatory & Proliferative Gene Expression AP1->Genes Regulates Compound Methyl 2,4-dihydroxy- 3,6-dimethylbenzoate Compound->MAPKKK Inhibits? Compound->MAPK Inhibits?

Caption: Potential modulation of the MAPK signaling cascade.

Conclusion and Future Directions

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is emerging as a natural compound with significant therapeutic potential, particularly in the field of oncology. Its demonstrated ability to inhibit prostate cancer cell growth and induce senescence provides a strong rationale for further investigation. While its anti-inflammatory and antioxidant activities are currently inferred from its chemical structure and the properties of related compounds, these remain promising areas for future research.

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of methyl 2,4-dihydroxy-3,6-dimethylbenzoate. The detailed experimental protocols and outlined signaling pathways offer a starting point for systematic investigation. Future studies should focus on elucidating the precise molecular mechanisms of its anticancer activity, quantifying its anti-inflammatory and antioxidant effects through rigorous in vitro and in vivo models, and exploring its potential against a broader range of diseases. The journey from a fragrant lichen metabolite to a potential therapeutic agent is a compelling one, and methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a candidate worthy of this scientific pursuit.

References

Methyl Orsellinate: A Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl orsellinate, a naturally occurring phenolic compound derived from lichens and fungi, has demonstrated notable antifungal activity against a spectrum of pathogenic fungi. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of methyl orsellinate. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents. This document summarizes the available quantitative data on its antifungal efficacy, details established experimental protocols for further investigation of its mechanism of action, and proposes potential cellular pathways that may be affected by this compound. While the precise mechanisms underlying its antifungal activity are not yet fully elucidated, this guide offers a framework for future research to unlock the full therapeutic potential of methyl orsellinate.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This has intensified the search for novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads, and lichen-derived secondary metabolites are gaining increasing attention for their diverse biological activities. Methyl orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate) is a simple phenolic compound that has been identified as a promising antifungal candidate. This guide aims to consolidate the existing data on its antifungal properties and provide a detailed roadmap for its further investigation.

Antifungal Spectrum of Methyl Orsellinate

Methyl orsellinate has demonstrated inhibitory activity against a variety of fungal species, including dermatophytes and opportunistic pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data from various studies.

Fungal SpeciesMIC (µg/mL)Reference
Trichophyton longifusus125[1]
Aspergillus flavus125[1]
Microsporum canis125[1]
Fusarium solani125[1]
Candida albicans80–160[2]
Aspergillus niger80–160[2]

Elucidating the Mechanism of Action: Proposed Experimental Protocols

The precise mechanism by which methyl orsellinate exerts its antifungal effects remains to be fully characterized. The following sections detail established experimental protocols that can be employed to investigate its potential modes of action, including disruption of the cell membrane, inhibition of ergosterol (B1671047) biosynthesis, and induction of apoptosis.

Assessment of Antifungal Susceptibility: Broth Microdilution Method

The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds).

    • Harvest fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.

    • Adjust the inoculum concentration to approximately 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ spores/mL for molds using a spectrophotometer or hemocytometer.

  • Preparation of Methyl Orsellinate Dilutions:

    • Prepare a stock solution of methyl orsellinate in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the methyl orsellinate dilutions.

    • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species, 28-30°C for dermatophytes) for 24-72 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of methyl orsellinate that causes a significant inhibition of visible fungal growth compared to the positive control. For yeasts, this is often a 50% or 90% reduction in turbidity. For molds, it is typically the lowest concentration with no visible growth.

Investigation of Ergosterol Biosynthesis Inhibition

Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common mechanism of action for many antifungal drugs.

Protocol: Quantification of Ergosterol

  • Fungal Culture and Treatment:

    • Grow the fungal culture in a suitable broth medium to mid-log phase.

    • Expose the fungal cells to various concentrations of methyl orsellinate (e.g., sub-MIC, MIC, and supra-MIC) for a defined period.

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet using a solution of alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in 95% ethanol) and incubate at 85°C for 1 hour.

    • Extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent such as n-heptane or a chloroform-methanol mixture.

  • Quantification by UV-Vis Spectrophotometry:

    • Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent (e.g., ethanol).

    • Scan the absorbance of the solution from 230 to 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve.

    • The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (typically around 282 nm).

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • For more precise quantification, the extracted sterols can be analyzed by HPLC using a C18 column and a mobile phase such as methanol (B129727) or acetonitrile.

    • Ergosterol is detected by its UV absorbance at 282 nm, and its concentration is determined by comparing the peak area to that of a known standard.

Assessment of Apoptosis Induction

Induction of programmed cell death (apoptosis) is another potential antifungal mechanism. The following assays can be used to detect apoptotic markers in fungal cells.

Protocol: Caspase Activity Assay

  • Cell Lysate Preparation:

    • Treat fungal cells with methyl orsellinate as described previously.

    • Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

  • Fluorometric Assay:

    • Use a commercially available caspase activity assay kit. These kits typically contain a specific fluorogenic substrate for caspases (e.g., a peptide substrate linked to a fluorescent reporter like AMC or pNA).

    • Incubate the cell lysate with the caspase substrate.

    • Measure the fluorescence or absorbance of the cleaved reporter molecule using a microplate reader. An increase in signal indicates caspase activation.

Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

  • Cell Fixation and Permeabilization:

    • Treat fungal cells with methyl orsellinate.

    • Fix the cells with a solution like paraformaldehyde.

    • Permeabilize the cell wall and membrane using enzymes (e.g., lyticase, zymolyase) and detergents (e.g., Triton X-100) to allow entry of the labeling reagents.

  • Labeling of DNA Strand Breaks:

    • Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Detection:

    • If a fluorescently labeled dUTP is used, the cells can be directly visualized using a fluorescence microscope.

    • If BrdUTP is used, the incorporated bromine is detected using a fluorescently labeled anti-BrdU antibody.

  • Analysis:

    • Apoptotic cells will exhibit nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of fluorescent cells relative to the total number of cells (visualized, for example, with a DNA counterstain like DAPI).

Potential Fungal Signaling Pathways Affected by Methyl Orsellinate

While the specific signaling pathways targeted by methyl orsellinate in fungi have not been identified, a common response of fungi to cell wall or membrane stress is the activation of the Cell Wall Integrity (CWI) pathway. It is plausible that methyl orsellinate, if it disrupts the cell envelope, could trigger this pathway.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1 (MAPK) Mkk1_2->Mpk1 Rlm1 Rlm1/SBF Mpk1->Rlm1 CellWallGenes Cell Wall Gene Expression Rlm1->CellWallGenes CellWallStress Methyl Orsellinate (Hypothetical Stressor) CellWallStress->Wsc1

Caption: Hypothetical activation of the Fungal Cell Wall Integrity (CWI) Pathway by methyl orsellinate.

Description of the CWI Pathway: Cell wall stress, potentially induced by methyl orsellinate, is sensed by transmembrane proteins (e.g., Wsc1/Mid2). This leads to the activation of the Rho1 GTPase, which in turn activates Protein Kinase C (Pkc1). Pkc1 initiates a MAP kinase cascade, sequentially phosphorylating Bck1, Mkk1/2, and finally Mpk1. The activated Mpk1 translocates to the nucleus and activates transcription factors, such as Rlm1 and SBF, leading to the expression of genes involved in cell wall synthesis and repair. Experimental validation is required to confirm the involvement of this pathway in the response of fungi to methyl orsellinate.

Synergistic Potential

Combining antifungal agents with different mechanisms of action can be a powerful strategy to enhance efficacy and overcome resistance. The potential for synergistic interactions between methyl orsellinate and existing antifungal drugs, such as azoles or polyenes, warrants investigation.

Checkerboard Assay for Synergy Testing

Protocol:

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of methyl orsellinate along the rows and a second antifungal agent (e.g., fluconazole) along the columns. This creates a matrix of wells with various combinations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized fungal suspension as described in the broth microdilution protocol.

    • Incubate under appropriate conditions.

  • Data Analysis and Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference (or Additive): 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Conclusion and Future Directions

Methyl orsellinate is a promising natural compound with demonstrated antifungal activity. This guide has summarized the available data and provided a detailed framework of experimental protocols for the in-depth investigation of its antifungal properties. Future research should focus on:

  • Expanding the Antifungal Spectrum: Testing methyl orsellinate against a broader range of clinically relevant fungi, including resistant strains.

  • Elucidating the Mechanism of Action: Employing the detailed protocols to investigate its effects on the fungal cell membrane, ergosterol biosynthesis, and the induction of apoptosis.

  • Investigating Synergistic Interactions: Performing checkerboard assays to identify potential synergistic combinations with existing antifungal drugs.

  • Identifying Cellular Targets and Signaling Pathways: Utilizing transcriptomic and proteomic approaches to identify the specific molecular targets and signaling cascades affected by methyl orsellinate.

A thorough understanding of the antifungal properties and mechanism of action of methyl orsellinate will be crucial for its potential development as a novel therapeutic agent in the fight against fungal infections.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2,4-dihydroxybenzoate from 2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl 2,4-dihydroxybenzoate (B8728270), a key intermediate in the manufacturing of various fine chemicals and pharmaceutical agents.[1] The primary method detailed is a highly efficient, one-pot synthesis from 2,4-dihydroxybenzaldehyde (B120756), employing a green chemistry approach that combines oxidation and esterification in a single step.[2] An alternative, traditional two-step protocol is also presented, involving the initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification. Quantitative data, including reaction yields and conditions, are summarized for clear comparison. Experimental workflows are visually represented to facilitate ease of understanding and implementation in a laboratory setting.

Introduction

Methyl 2,4-dihydroxybenzoate is a valuable building block in organic synthesis. Its derivatives are of interest in various fields, including the development of novel therapeutic agents.[3] The efficient synthesis of this compound from readily available starting materials is therefore of significant interest. This application note details two effective methods for the synthesis of this compound from 2,4-dihydroxybenzaldehyde.

Methods and Protocols

Two primary synthetic strategies are presented:

  • One-Pot Oxidative Esterification: A modern, efficient, and environmentally conscious method.[2]

  • Two-Step Oxidation and Esterification: A classic and reliable, albeit more time-consuming, approach.[4]

Protocol 1: One-Pot Oxidative Esterification

This method utilizes tris(pentafluorophenyl)borate (B12749223) as a catalyst for the direct conversion of 2,4-dihydroxybenzaldehyde to this compound in the presence of an oxidant and methanol (B129727).[2]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2,4-dihydroxybenzaldehyde in Methanol B Add Tris(pentafluorophenyl)borate (1 mol%) A->B C Add tert-butyl hydroperoxide (TBHP) in decane (B31447) B->C D Reflux for 36 hours C->D E Evaporate Methanol D->E F Dilute with Water and Extract with Ethyl Acetate (B1210297) E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Purify by Silica (B1680970) Gel Column Chromatography H->I

Caption: Workflow for the one-pot synthesis of this compound.

Materials
ReagentMolar Mass ( g/mol )CAS Number
2,4-Dihydroxybenzaldehyde138.1295-01-2
Tris(pentafluorophenyl)borate511.991109-15-5
tert-Butyl hydroperoxide (5.5 M in decane)90.1275-91-2
Methanol32.0467-56-1
Ethyl Acetate88.11141-78-6
Magnesium Sulfate (anhydrous)120.377487-88-9
Sodium Bicarbonate84.01144-55-8
Brine (saturated NaCl solution)--
Silica Gel (for column chromatography)--
Detailed Protocol
  • To a stirred solution of 2,4-dihydroxybenzaldehyde (1 mmol) in methanol (6 mL), add tris(pentafluorophenyl)borate (1 mol %).[2]

  • After 15 minutes of stirring, slowly add 5.5 M tert-butyl hydroperoxide (TBHP) in decane (3 mmol).[2]

  • Reflux the reaction mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). The reaction typically takes 36 hours.[2]

  • Upon completion, evaporate the methanol under reduced pressure.[2]

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 15 mL).[2]

  • Wash the combined organic layers with a cold, saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield pure this compound.[2]

Quantitative Data
ParameterValue
Yield 79%
Reaction Time 36 hours

Protocol 2: Two-Step Oxidation and Esterification

This traditional method involves the oxidation of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxybenzoic acid, followed by the esterification of the acid to the desired methyl ester.

Experimental Workflow

cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification cluster_workup Work-up and Purification A Oxidize 2,4-dihydroxybenzaldehyde B Isolate 2,4-dihydroxybenzoic acid A->B C Dissolve 2,4-dihydroxybenzoic acid in Methanol B->C D Add Sulfuric Acid (catalyst) C->D E Reflux for 12 hours D->E F Work-up and Purification E->F G Recrystallization F->G

Caption: Workflow for the two-step synthesis of this compound.

Materials
ReagentMolar Mass ( g/mol )CAS Number
2,4-Dihydroxybenzaldehyde138.1295-01-2
Oxidizing Agent (e.g., KMnO4, H2O2)--
2,4-Dihydroxybenzoic acid154.1289-86-1
Methanol32.0467-56-1
Sulfuric Acid (concentrated)98.087664-93-9
Detailed Protocol

Step 1: Oxidation of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxybenzoic acid

A variety of oxidizing agents can be employed for this step. The choice of oxidant will influence the reaction conditions and work-up procedure.

Step 2: Esterification of 2,4-dihydroxybenzoic acid

  • In a round-bottom flask, dissolve 2,4-dihydroxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 12 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst.

  • Remove the excess methanol under reduced pressure.

  • Perform an appropriate work-up, which may include extraction and washing.

  • The crude product can be purified by recrystallization to yield this compound.[4]

Quantitative Data
ParameterValue
Yield ~35%
Reaction Time 12 hours

Summary and Conclusion

The synthesis of this compound from 2,4-dihydroxybenzaldehyde can be achieved through both a one-pot and a two-step method. The one-pot oxidative esterification offers a significantly higher yield and aligns with the principles of green chemistry, making it a more efficient and environmentally friendly option.[2] The two-step method, while lower in yield, is a classic approach that may be suitable depending on the availability of reagents and equipment.[4] The choice of synthetic route will depend on the specific requirements of the researcher, including desired yield, reaction time, and environmental considerations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as methyl β-resorcinolcarboxylate, is a key fragrance component found in oakmoss absolute extract, imparting a characteristic mossy and earthy odor.[1][2] Its chemical formula is C₁₀H₁₂O₄ and its CAS number is 4707-47-5. Accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and for quality control during synthesis.[3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Physicochemical Properties [1]

PropertyValue
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 144-146 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

1. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl 2,4-dihydroxy-3,6-dimethylbenzoate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) or acetonitrile (B52724).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the homogenized sample containing methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Extract the analyte with a suitable solvent such as methanol or acetonitrile using sonication or vortexing. Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

  • Liquid Samples (e.g., fragrance oils): Accurately dilute a known volume of the liquid sample with the mobile phase to bring the concentration of methyl 2,4-dihydroxy-3,6-dimethylbenzoate within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

3. HPLC Method

The following HPLC conditions can be used for the analysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[3][4][5]

ParameterCondition 1Condition 2 (MS-Compatible)
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1290 Infinity II UHPLC or equivalent
Column Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm[3]Newcrom R1, 4.6 x 150 mm, 5 µm[4]
Mobile Phase A: 0.05% Formic Acid in WaterB: Methanol[3]A: 0.1% Formic Acid in WaterB: Acetonitrile[4][5]
Elution Mode Isocratic: 23% A / 77% B[3]Gradient or Isocratic (as optimized)
Flow Rate 1.0 mL/min[3]1.0 mL/min
Column Temperature 25 °CAmbient or controlled (e.g., 25 °C)
Injection Volume 10 µL5-20 µL
Detector UV-Vis Diode Array Detector (DAD)UV-Vis DAD or Mass Spectrometer (MS)
Detection Wavelength 250 nm[3]280 nm (or as optimized)[6]

Data Presentation

Method Validation Parameters

A validated HPLC method should demonstrate linearity, accuracy, precision, and sensitivity. The following table summarizes typical acceptance criteria for method validation.

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Example Chromatogram

A typical chromatogram will show a sharp, well-resolved peak for methyl 2,4-dihydroxy-3,6-dimethylbenzoate at a specific retention time under the defined chromatographic conditions. The retention time and peak area are used for identification and quantification, respectively.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample Extract Extract/Dilute Sample Sample->Extract Working Prepare Working Standards Stock->Working Filter Filter Solutions (0.45 µm) Working->Filter Calibration Create Calibration Curve Extract->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

The described HPLC method provides a reliable and robust approach for the quantitative analysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate. The method is suitable for routine quality control in research and industrial settings. For mass spectrometry applications, the mobile phase should be adapted to use volatile acids like formic acid.[4][5] Proper method validation is crucial to ensure accurate and precise results.

References

Application Notes and Protocols: Methyl 2,4-Dihydroxybenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270) is a versatile aromatic building block utilized in the synthesis of a variety of pharmaceutical intermediates. Its dihydroxy functionality allows for selective modification through reactions such as O-alkylation, acylation, and condensation, leading to the formation of more complex molecular scaffolds. This document provides detailed application notes and experimental protocols for key transformations of methyl 2,4-dihydroxybenzoate, including its use in the synthesis of precursors for cannabinoids and coumarin (B35378) derivatives.

Key Applications and Reactions

This compound serves as a crucial starting material for several classes of pharmaceutically relevant compounds. The phenolic hydroxyl groups activate the aromatic ring, facilitating electrophilic substitution reactions. The relative reactivity of the two hydroxyl groups (at positions 2 and 4) allows for regioselective modifications under controlled conditions.

Featured Applications:

  • Synthesis of Cannabinoid Precursors: O-alkylation of the C4 hydroxyl group followed by further modifications is a key step in the synthesis of olivetolic acid derivatives, which are precursors to cannabinoids like cannabidiol (B1668261) (CBD) and Δ⁹-tetrahydrocannabinol (THC).

  • Formation of Benzofuran and Coumarin Scaffolds: The reactivity of the phenolic ring enables cyclization reactions, such as the Pechmann condensation, to form heterocyclic systems like coumarins, which are present in many biologically active compounds.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the benzene (B151609) ring allows for reactions like Friedel-Crafts acylation and Vilsmeier-Haack formylation to introduce new functional groups, further expanding its synthetic utility.

Experimental Protocols

The following sections provide detailed protocols for key synthetic transformations of this compound.

Regioselective O-Alkylation: Synthesis of Methyl 2-hydroxy-4-pentoxybenzoate

This protocol describes the regioselective O-alkylation of the C4 hydroxyl group of this compound using 1-bromopentane (B41390). The higher acidity and steric hindrance of the C2 hydroxyl group, which is ortho to the methyl ester, allows for preferential alkylation at the more accessible C4 position. This procedure is adapted from a method for the regioselective alkylation of similar 2,4-dihydroxyaryl compounds.

Reaction Scheme:

Caption: Workflow for the regioselective O-alkylation of this compound.

Quantitative Data:

Reagent/ParameterMolar Ratio/ValueAmount (for 5 mmol scale)
This compound1.00.84 g
1-Bromopentane1.20.91 g (0.72 mL)
Cesium Carbonate (Cs₂CO₃)1.52.44 g
Acetonitrile (B52724) (CH₃CN)-25 mL
Reaction Temperature-80 °C
Reaction Time-6 hours
Expected Yield ~85-95% ~1.01 - 1.13 g

Detailed Protocol:

  • To a 50 mL pressure vessel, add this compound (0.84 g, 5.0 mmol), cesium carbonate (2.44 g, 7.5 mmol), and acetonitrile (25 mL).

  • Add 1-bromopentane (0.91 g, 6.0 mmol) to the mixture.

  • Seal the vessel and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate (B1210297) in hexanes.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of 10-30% ethyl acetate in hexanes to afford pure methyl 2-hydroxy-4-pentoxybenzoate as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Friedel-Crafts Acylation: Synthesis of Methyl 5-acetyl-2,4-dihydroxybenzoate

This protocol outlines the Friedel-Crafts acylation of this compound with acetyl chloride in the presence of a Lewis acid catalyst. The electron-donating hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, with the acylation expected to occur at the C5 position, which is para to the C2 hydroxyl group and ortho to the C4 hydroxyl group.

Reaction Scheme:

Experimental Workflow Diagram:

G start Suspend AlCl₃ in Dichloromethane (B109758) add_reagents Add Acetyl Chloride, then This compound start->add_reagents reaction Stir at room temperature for 4 hours add_reagents->reaction quench Quench with ice-cold dilute HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by recrystallization extraction->purification product Methyl 5-acetyl-2,4-dihydroxybenzoate purification->product

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Quantitative Data:

Reagent/ParameterMolar Ratio/ValueAmount (for 10 mmol scale)
This compound1.01.68 g
Acetyl Chloride1.10.86 g (0.78 mL)
Aluminum Chloride (AlCl₃)2.53.33 g
Dichloromethane (CH₂Cl₂)-50 mL
Reaction Temperature-Room Temperature
Reaction Time-4 hours
Expected Yield ~60-70% ~1.34 - 1.57 g

Detailed Protocol:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.33 g, 25 mmol) in dry dichloromethane (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.86 g, 11 mmol) to the suspension with stirring.

  • After 15 minutes, add a solution of this compound (1.68 g, 10 mmol) in dry dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (40% ethyl acetate in hexanes).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and 1 M hydrochloric acid (50 mL).

  • Stir the mixture until all the aluminum salts have dissolved.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield methyl 5-acetyl-2,4-dihydroxybenzoate as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Pechmann Condensation: Synthesis of Methyl 7-hydroxy-4-methylcoumarin-6-carboxylate

This protocol details the synthesis of a coumarin derivative from this compound and ethyl acetoacetate (B1235776) via an acid-catalyzed Pechmann condensation. The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration.

Reaction Scheme:

Caption: Workflow for the Pechmann condensation of this compound.

Quantitative Data:

Reagent/ParameterMolar Ratio/ValueAmount (for 10 mmol scale)
This compound1.01.68 g
Ethyl Acetoacetate1.11.43 g (1.40 mL)
Concentrated Sulfuric Acid-15 mL
Reaction Temperature-Room Temperature
Reaction Time-12 hours
Expected Yield ~75-85% ~1.76 - 1.99 g

Detailed Protocol:

  • In a 100 mL round-bottom flask, cool concentrated sulfuric acid (15 mL) to 0 °C in an ice bath.

  • To the cold acid, slowly add a mixture of this compound (1.68 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol) with constant stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The mixture will become viscous.

  • Monitor the reaction by TLC (50% ethyl acetate in hexanes).

  • Carefully pour the reaction mixture onto crushed ice (150 g) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the crude product in a desiccator.

  • Purify the crude solid by recrystallization from ethanol (B145695) to obtain methyl 7-hydroxy-4-methylcoumarin-6-carboxylate as a crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point determination.

Signaling Pathways and Logical Relationships

The synthetic transformations described above can be visualized as a network of reactions starting from this compound, leading to diverse pharmaceutical intermediates.

G cluster_alkylation O-Alkylation cluster_acylation Friedel-Crafts Acylation cluster_condensation Pechmann Condensation start This compound alkylation_product Methyl 2-hydroxy-4-alkoxybenzoate start->alkylation_product R-X, Base acylation_product Methyl 5-acyl-2,4-dihydroxybenzoate start->acylation_product RCOCl, AlCl₃ coumarin_product Substituted Coumarins start->coumarin_product β-ketoester, Acid cannabinoid_precursor Cannabinoid Precursors (e.g., Olivetolic Acid derivatives) alkylation_product->cannabinoid_precursor Further Steps bioactive_ketones Bioactive Aryl Ketones acylation_product->bioactive_ketones Derivatization coumarin_drugs Coumarin-based Drugs coumarin_product->coumarin_drugs Modification

Caption: Synthetic pathways from this compound to key pharmaceutical intermediates.

Application of Methyl 2,4-Dihydroxybenzoate and its Analogs in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of methyl 2,4-dihydroxybenzoate (B8728270) and its structurally related analog, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, in fragrance formulations. While methyl 2,4-dihydroxybenzoate is primarily utilized as a skin-conditioning agent in cosmetic products, its analog, methyl 2,4-dihydroxy-3,6-dimethylbenzoate (commercially known as Evernyl, Veramoss, or synthetic oakmoss), is a cornerstone ingredient in modern perfumery, valued for its distinctive olfactory profile and exceptional fixative properties. These notes are intended for researchers, scientists, and professionals in the fragrance and cosmetic industries.

Introduction: Clarification of Chemical Identity and Use

A critical distinction must be made between two similarly named compounds:

  • This compound (CAS 2150-47-2): This compound's primary function in cosmetics is as a skin-conditioning agent.[1] Several sources indicate it is not intended for use as a fragrance ingredient.[2] Its olfactory profile is not well-documented in perfumery literature.

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5): Also known as Atraric Acid, this is a widely used fragrance ingredient.[3][4][5] It is a synthetic compound that mimics the scent of oakmoss and is prized for its excellent fixative capabilities.[3][6]

Given the user's interest in fragrance applications, this document will focus on methyl 2,4-dihydroxy-3,6-dimethylbenzoate (hereafter referred to as "synthetic oakmoss").

Olfactory Profile and Applications of Synthetic Oakmoss

Synthetic oakmoss is a white to off-white crystalline powder with a characteristic woody, earthy, and mossy odor profile, often with powdery and sweet undertones.[3][6] Its versatility allows for its use in a wide array of fragrance applications.

Table 1: Applications of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in Fragrance Formulations

Application AreaRecommended Use Level (% of total concentrate)Purpose
Fine Fragrances (e.g., Perfumes, Colognes)Up to 7%Provides a classic, earthy base note; acts as an excellent fixative.[6]
Toiletries (e.g., Soaps, Shower Gels)1-5%Imparts a clean, mossy scent and enhances fragrance longevity.
Fabric Care (e.g., Detergents, Fabric Softeners)0.5-3%Valued for its high substantivity on fabric and stability in various pH conditions.[6]
Air Care (e.g., Candles, Aerosols, Potpourri)2-7%Creates a persistent and diffusive woody-mossy ambiance.[6]

Physicochemical and Performance Data

The performance of synthetic oakmoss as a fragrance ingredient is supported by its physicochemical properties.

Table 2: Physicochemical and Performance Characteristics of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

PropertyValue/DescriptionSignificance in Fragrance
CAS Number 4707-47-5Unique chemical identifier.
Molecular Formula C10H12O4---
Appearance White to off-white crystalline powderAllows for easy incorporation into fragrance oils.[6]
Odor Woody, earthy, mossy, powdery, sweetCore olfactory contribution.[3][6]
Substantivity > 10 days at 10% in Dipropylene Glycol (DPG)Excellent longevity on various substrates.[6]
Stability Stable at pH 1-9Suitable for a wide range of product bases, including moderately alkaline ones.[6]
Fixative Effect ExcellentSlows the evaporation of more volatile fragrance notes, extending the overall scent life.[6][7]

Experimental Protocols

Protocol for Sensory Evaluation of a Fragrance Accord Containing Synthetic Oakmoss

This protocol outlines a standard procedure for evaluating the olfactory impact of synthetic oakmoss within a fragrance formulation.

Objective: To assess the olfactory characteristics and performance of a fragrance accord with and without synthetic oakmoss.

Materials:

  • Fragrance accord base (e.g., a simple chypre or fougère structure)

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (synthetic oakmoss)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

  • Perfume blotters (smelling strips)

  • Controlled environment for sensory evaluation (odor-free, well-ventilated)[8]

Procedure:

  • Sample Preparation:

    • Prepare a 10% dilution of the fragrance accord base in ethanol.

    • Prepare a second sample of the fragrance accord base with the addition of 5% synthetic oakmoss (relative to the accord concentrate), also diluted to 10% in ethanol.

  • Blotter Preparation:

    • Dip one perfume blotter into the control sample (accord without synthetic oakmoss) and a second blotter into the test sample (accord with synthetic oakmoss).

    • Label each blotter accordingly.

  • Sensory Evaluation:

    • A panel of trained evaluators should assess the blotters at specific time intervals: immediately after dipping, after 30 minutes, 1 hour, 4 hours, and 24 hours.

    • Evaluators should rate the perceived intensity of the fragrance on a scale of 1 to 5 (1 = very weak, 5 = very strong).

    • Evaluators should provide descriptive terms for the odor profile at each time point, noting the prominence of top, middle, and base notes.

  • Data Analysis:

    • Compare the intensity ratings and olfactory descriptions of the control and test samples over time.

    • Analyze the data to determine the impact of synthetic oakmoss on the fragrance's longevity, character, and the evolution of its different notes.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare Control Accord (10% in Ethanol) E1 Dip and Label Blotters P1->E1 P2 Prepare Test Accord (with 5% Synthetic Oakmoss, 10% in Ethanol) P2->E1 E2 Sensory Panel Evaluation at T=0, 0.5, 1, 4, 24h E1->E2 E3 Rate Intensity (1-5) and Provide Olfactory Descriptors E2->E3 A1 Compare Intensity and Descriptors Over Time E3->A1 A2 Assess Impact on Longevity, Character, and Evolution A1->A2

Workflow for Sensory Evaluation

Protocol for Assessing the Fixative Effect of Synthetic Oakmoss

Objective: To quantify the improvement in fragrance longevity due to the addition of synthetic oakmoss.

Materials:

  • A simple, volatile fragrance accord (e.g., a citrus top-note accord)

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

  • Ethanol (perfumer's grade)

  • Perfume blotters

  • Stopwatch

  • Panel of at least three trained evaluators

Procedure:

  • Sample Preparation:

    • Create a control fragrance by diluting the volatile accord to 20% in ethanol.

    • Create a test fragrance by adding 7% synthetic oakmoss to the volatile accord concentrate and then diluting the mixture to 20% in ethanol.

  • Application:

    • Dip one blotter into the control and another into the test fragrance.

  • Evaluation:

    • The panel evaluates the odor intensity of both blotters immediately after the alcohol has evaporated (approx. 1 minute).

    • The panel re-evaluates the blotters every 30 minutes.

    • The time at which the fragrance is no longer easily detectable is recorded for each blotter.

  • Data Analysis:

    • Calculate the average time of scent detection for both the control and test blotters.

    • The difference in these times indicates the fixative effect of the synthetic oakmoss.

Logical Relationships in Fragrance Formulation

The structure of a fragrance is often depicted as an olfactory pyramid, consisting of top, middle (heart), and base notes. Synthetic oakmoss is a quintessential base note.

Olfactory_Pyramid cluster_pyramid Fragrance Structure cluster_ingredient Role of Synthetic Oakmoss Top Top Notes (5-15 mins) Citrus, Herbal, Fruity Heart Heart Notes (20-60 mins) Floral, Spicy Base Base Notes (>6 hours) Woody, Resinous, Mossy Ingredient Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Synthetic Oakmoss) Ingredient->Base Anchors top and heart notes Provides depth and longevity

The Role of Synthetic Oakmoss in the Olfactory Pyramid

Base notes, like synthetic oakmoss, have low volatility and high molecular weight.[7] They emerge after the top and heart notes have evaporated, providing the lasting impression of the fragrance.[9][10] Their primary functions are to add depth and to act as a fixative, slowing down the evaporation rate of the more volatile components.[7]

Safety and Regulatory Information

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is an approved fragrance ingredient for use in consumer products.[11]

  • As with all fragrance ingredients, it is essential to adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) to ensure consumer safety.

  • The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients. A safety assessment for the related compound, methyl 2,4-dihydroxy-m-toluate, is available and may be used for read-across purposes in some contexts.[12]

Conclusion

While this compound is not typically used as a fragrance ingredient, its dimethylated analog, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a vital component in the perfumer's palette. Its characteristic oakmoss scent, excellent stability, and superior fixative properties make it an indispensable ingredient for creating long-lasting and complex fragrances across a wide range of product categories. The protocols and data presented here provide a framework for its effective application and evaluation in fragrance formulations.

References

Application Notes and Protocols for the Esterification of 2,4-dihydroxy-6-propyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various alkyl esters of 2,4-dihydroxy-6-propyl-benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols cover two primary methods: the classic Fischer-Speier esterification and the milder Steglich esterification, offering flexibility for different substrate sensitivities and laboratory setups.

Introduction

2,4-dihydroxy-6-propyl-benzoic acid and its ester derivatives are important building blocks in medicinal chemistry. The esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of the compound's physicochemical properties, such as lipophilicity and metabolic stability. This document outlines reliable methods for the preparation of methyl, ethyl, and propyl esters of 2,4-dihydroxy-6-propyl-benzoic acid.

Key Experimental Methods

Two principal methods for the esterification of 2,4-dihydroxy-6-propyl-benzoic acid are presented:

  • Fischer-Speier Esterification: A traditional and cost-effective method involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This method is well-suited for simple, unhindered alcohols.[1]

  • Steglich Esterification: A milder, carbodiimide-mediated esterification that is ideal for substrates sensitive to harsh acidic conditions.[2] This method is particularly advantageous for preventing potential side reactions on the dihydroxy-substituted aromatic ring.

Protocol 1: Fischer-Speier Esterification

This protocol describes the synthesis of methyl, ethyl, and propyl esters of 2,4-dihydroxy-6-propyl-benzoic acid using the Fischer-Speier esterification method.

Materials and Reagents
  • 2,4-dihydroxy-6-propyl-benzoic acid

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • n-Propanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxy-6-propyl-benzoic acid (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol, ethanol, or n-propanol). The alcohol is used in large excess and serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[3]

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Quantitative Data (Fischer-Speier Esterification)
Ester ProductAlcoholReaction Time (h)Typical Yield (%)
Methyl 2,4-dihydroxy-6-propylbenzoateMethanol4-885-95
Ethyl 2,4-dihydroxy-6-propylbenzoateEthanol6-1080-90
Propyl 2,4-dihydroxy-6-propylbenzoaten-Propanol8-1275-85

Note: Yields are estimates based on typical Fischer esterification reactions and may vary depending on the specific reaction conditions and scale.

Protocol 2: Steglich Esterification

This protocol provides a method for the synthesis of alkyl esters of 2,4-dihydroxy-6-propyl-benzoic acid under mild conditions, which is particularly suitable for preventing any potential degradation of the starting material.[2]

Materials and Reagents
  • 2,4-dihydroxy-6-propyl-benzoic acid

  • Methanol, Ethanol, or n-Propanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,4-dihydroxy-6-propyl-benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Alcohol and Catalyst: Add the corresponding anhydrous alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Analyze the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Quantitative Data (Steglich Esterification)
Ester ProductAlcoholReaction Time (h)Typical Yield (%)
Methyl 2,4-dihydroxy-6-propylbenzoateMethanol12-18>90
Ethyl 2,4-dihydroxy-6-propylbenzoateEthanol12-24>85
Propyl 2,4-dihydroxy-6-propylbenzoaten-Propanol16-24>80

Note: Yields are estimates based on typical Steglich esterification reactions and may vary depending on the specific reaction conditions and scale.

Characterization Data

The following table summarizes the expected characterization data for the synthesized esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Data (δ, ppm)Expected IR Data (cm⁻¹)
Methyl 2,4-dihydroxy-6-propylbenzoateC₁₁H₁₄O₄210.23[4]Aromatic protons (~6.2-6.8), -OCH₃ (~3.9), propyl chain protons (~0.9, ~1.6, ~2.8), hydroxyl protons (broad singlets)~3400-3200 (OH), ~1650 (C=O, ester), ~1600, 1500 (C=C, aromatic)
Ethyl 2,4-dihydroxy-6-propylbenzoateC₁₂H₁₆O₄224.25Aromatic protons (~6.2-6.8), -OCH₂CH₃ (~4.3, ~1.4), propyl chain protons (~0.9, ~1.6, ~2.8), hydroxyl protons (broad singlets)~3400-3200 (OH), ~1650 (C=O, ester), ~1600, 1500 (C=C, aromatic)
Propyl 2,4-dihydroxy-6-propylbenzoateC₁₃H₁₈O₄238.28Aromatic protons (~6.2-6.8), -OCH₂CH₂CH₃ (~4.2, ~1.7, ~1.0), propyl chain protons (~0.9, ~1.6, ~2.8), hydroxyl protons (broad singlets)~3400-3200 (OH), ~1650 (C=O, ester), ~1600, 1500 (C=C, aromatic)

Note: The exact chemical shifts and peak shapes in NMR and IR spectra may vary slightly depending on the solvent and concentration.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification A Reactants (2,4-dihydroxy-6-propyl-benzoic acid, Alcohol) B Add Catalyst (Conc. H₂SO₄) A->B 1. C Reflux (4-12 h) B->C 2. D Work-up (Solvent removal, Extraction) C->D 3. E Purification (Column Chromatography) D->E 4. F Final Product (Alkyl Ester) E->F 5.

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Esterification A Reactants in DCM (Acid, Alcohol, DMAP) B Add DCC at 0 °C A->B 1. C Stir at RT (12-24 h) B->C 2. D Work-up (Filtration, Extraction) C->D 3. E Purification (Column Chromatography) D->E 4. F Final Product (Alkyl Ester) E->F 5.

Caption: Workflow for Steglich Esterification.

Reaction Scheme: Esterification of 2,4-dihydroxy-6-propyl-benzoic acid

Reaction_Scheme cluster_reactants Reactants cluster_product Product Acid 2,4-dihydroxy-6-propyl-benzoic acid Catalyst Fischer Esterification (H⁺) or Steglich Esterification (DCC, DMAP) Acid->Catalyst Alcohol R-OH (Methanol, Ethanol, Propanol) Alcohol->Catalyst Ester Alkyl 2,4-dihydroxy-6-propylbenzoate Catalyst->Ester

Caption: General reaction scheme for esterification.

References

Methyl 2,4-Dihydroxybenzoate: Application Notes for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270) is a phenolic compound with potential applications in the cosmetic industry as a skin conditioning agent. Its chemical structure, featuring a dihydroxy-substituted benzene (B151609) ring, suggests the likelihood of antioxidant, anti-inflammatory, and skin-lightening properties, making it a person of interest for the development of advanced skincare formulations. These application notes provide a summary of the available data on the bioactivity of methyl 2,4-dihydroxybenzoate and its derivatives, along with detailed protocols for key in vitro experiments to evaluate its efficacy as a cosmetic agent.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance White to off-white crystalline powder
CAS Number 2150-47-2
Solubility Soluble in methanol (B129727), ethanol, and DMSO

Cosmetic Applications and Bioactivity

This compound is primarily recognized for its role as a skin conditioning agent.[1] The presence of hydroxyl groups on the aromatic ring suggests its potential to exhibit a range of beneficial effects on the skin, including skin lightening, antioxidant protection, and anti-inflammatory action.

Skin Lightening: Tyrosinase Inhibition

Hyperpigmentation, the darkening of the skin in patches, is primarily caused by the overproduction of melanin (B1238610). The key enzyme in the melanin synthesis pathway is tyrosinase. Therefore, inhibitors of this enzyme are sought after as skin-lightening agents in cosmetic formulations.

While specific data for this compound is limited, a derivative, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, has demonstrated significant inhibitory activity against mushroom tyrosinase.[2]

Table 1: Tyrosinase Inhibitory Activity of a this compound Derivative

CompoundTargetIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Positive Control
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoateMushroom Tyrosinase27.35 ± 3.6Kojic Acid16.69 ± 2.8
Arbutin191.17 ± 5.5

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Antioxidant Activity

Reactive oxygen species (ROS) generated from environmental stressors such as UV radiation can lead to premature skin aging, inflammation, and hyperpigmentation. Antioxidants can neutralize these harmful free radicals, protecting the skin from oxidative damage. The antioxidant potential of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: DPPH Radical Scavenging Activity of Methyl 3,4-Dihydroxybenzoate

CompoundIC₅₀ (ppm)Positive ControlIC₅₀ (ppm) of Positive Control
Methyl 3,4-dihydroxybenzoate9.41 ± 0.08Ascorbic Acid10.95 ± 0.08
Anti-inflammatory Activity

Inflammation is a key factor in various skin conditions, including acne, rosacea, and post-inflammatory hyperpigmentation. The inhibition of inflammatory mediators, such as nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS), is a common strategy for evaluating the anti-inflammatory potential of cosmetic ingredients.

While direct IC₅₀ values for this compound are not available, its isomer, methyl 3,4-dihydroxybenzoate, has been reported to possess anti-inflammatory effects.[4][5][6][7] The proposed mechanism for the anti-inflammatory action of many phenolic compounds involves the inhibition of the NF-κB signaling pathway, which is a key regulator of iNOS expression.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopachrome.

Workflow for Mushroom Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare stock solutions of This compound and positive control (Kojic Acid) A1 Add test compound/control and tyrosinase solution to 96-well plate P1->A1 P2 Prepare mushroom tyrosinase solution in phosphate (B84403) buffer P2->A1 P3 Prepare L-DOPA solution in phosphate buffer A3 Initiate reaction by adding L-DOPA solution P3->A3 A2 Pre-incubate at 25°C for 10 min A1->A2 A2->A3 D1 Measure absorbance at 475 nm at regular intervals A3->D1 D2 Calculate percentage of inhibition D1->D2 D3 Determine IC₅₀ value D2->D3

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare stock solutions of this compound and kojic acid in DMSO.

  • Prepare a solution of L-DOPA in phosphate buffer immediately before use.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular time intervals for at least 5 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance of the enzyme reaction with the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow for DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare stock solutions of This compound and positive control (Ascorbic Acid) A1 Add test compound/control to 96-well plate P1->A1 P2 Prepare DPPH working solution in methanol A2 Add DPPH solution to each well P2->A2 A1->A2 A3 Incubate in the dark at room temperature for 30 min A2->A3 D1 Measure absorbance at 517 nm A3->D1 D2 Calculate percentage of radical scavenging activity D1->D2 D3 Determine IC₅₀ value D2->D3

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare stock solutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Workflow for Nitric Oxide Scavenging Assay

G cluster_cell Cell Culture cluster_treat Treatment cluster_analysis Analysis C1 Seed RAW 264.7 cells in a 96-well plate C2 Incubate for 24 hours C1->C2 T1 Pre-treat cells with various concentrations of test compound C2->T1 T2 Stimulate cells with LPS (1 µg/mL) T1->T2 T3 Incubate for 24 hours T2->T3 A1 Collect cell culture supernatant T3->A1 A2 Add Griess reagent to supernatant A1->A2 A3 Incubate at room temperature for 10 min A2->A3 A4 Measure absorbance at 540 nm A3->A4 A5 Calculate percentage of NO inhibition and determine IC₅₀ A4->A5 G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces MDB This compound MDB->IKK inhibits

References

Application Note: Purity Assessment of Methyl 2,4-dihydroxybenzoate by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270) is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final products. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds. This application note provides a detailed protocol for the determination of the purity of methyl 2,4-dihydroxybenzoate using GC-FID.

Principle

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. In this application, a sample of this compound is dissolved in a suitable solvent, injected into the GC system, and vaporized. The components are then separated on a capillary column and detected by a flame ionization detector (FID). The FID generates a signal proportional to the amount of organic analyte combusting in a hydrogen-air flame. The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.

  • GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.0001 g.

  • Volumetric Flasks: 10 mL, Class A.

  • Autosampler Vials: 2 mL, with PTFE-lined septa.

  • Syringes: For sample and standard preparation.

  • Reagents:

    • This compound reference standard (purity ≥ 99.5%).

    • Methanol, HPLC grade or higher.

    • 2,4-Dihydroxybenzoic acid (potential impurity).

    • Other potential process-related impurities, if available.

  • Gases:

    • Helium (carrier gas), 99.999% purity.

    • Hydrogen (FID fuel), 99.999% purity.

    • Compressed Air (FID oxidant), zero grade.

2. Preparation of Solutions

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Impurity Identification Solution (Optional): Prepare a solution containing the reference standard and known potential impurities (e.g., 2,4-dihydroxybenzoic acid) to determine their retention times.

3. GC-FID Operating Conditions

ParameterCondition
Injector Split/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven
Initial Temperature100 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature250 °C
Final Hold Time5 minutes
Column Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector Flame Ionization Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

4. System Suitability

Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

5. Analysis Procedure

  • Inject the solvent blank (methanol) to ensure the system is clean.

  • Inject the standard solution to establish the retention time of this compound.

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

6. Data Analysis and Purity Calculation

The purity of this compound is calculated using the area normalization method.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Typical Retention Times and Peak Areas for Purity Assessment

Peak No.Component NameRetention Time (min)Peak AreaArea %
1Impurity 1 (e.g., Solvent-related)3.515000.05
2This compound 12.8 2985000 99.50
3Impurity 2 (e.g., Starting Material)14.275000.25
4Impurity 3 (e.g., By-product)16.560000.20
Total 3000000 100.00

Mandatory Visualizations

GC_Purity_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing and Analysis weigh_sample Accurately Weigh Sample and Standard dissolve Dissolve in Methanol weigh_sample->dissolve dilute Dilute to Final Concentration (1 mg/mL) dissolve->dilute inject Inject 1 µL into GC dilute->inject Transfer to Autosampler Vial separate Separation on DB-5 Column inject->separate detect Detection by FID separate->detect integrate Integrate Chromatographic Peaks detect->integrate Generate Chromatogram calculate Calculate Area % for Each Peak integrate->calculate report Report Purity calculate->report Logical_Relationship cluster_impurities Potential Impurities main_compound This compound (Main Component) starting_material 2,4-Dihydroxybenzoic Acid (Unreacted Starting Material) byproduct Isomeric Esters (From Impure Starting Material) degradation Degradation Products (e.g., from heat or light exposure) starting_material->main_compound Esterification Reaction byproduct->main_compound Side Reactions degradation->main_compound Degradation Pathways

Application Notes and Protocols: Synthesis of Bioactive Compounds from Methyl 2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of various compounds derived from methyl 2,4-dihydroxybenzoate (B8728270). This document includes detailed experimental protocols, quantitative bioactivity data, and visual representations of synthetic workflows and relevant signaling pathways to support research and development in medicinal chemistry.

Introduction

Methyl 2,4-dihydroxybenzoate is a versatile scaffold in organic synthesis, serving as a key intermediate for the generation of a diverse range of bioactive molecules.[1][2] Its inherent phenolic structure allows for various chemical modifications, leading to compounds with significant pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] This document outlines detailed methodologies for the synthesis of potent hydrazide-hydrazone and benzofuran (B130515) derivatives and discusses their biological activities.

Synthesis of Bioactive Hydrazide-Hydrazones

Hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid have demonstrated significant potential as both antimicrobial and anticancer agents.[6][7] A general synthetic pathway involves a two-step process: the formation of 2,4-dihydroxybenzohydrazide (B77264) from this compound, followed by condensation with various aromatic aldehydes.

Experimental Protocol: Synthesis of 2,4-dihydroxy-N'-[(E)-(substituted-phenyl)methylidene]benzohydrazides

This protocol is adapted from the work of Popiołek et al.[1]

Step 1: Synthesis of 2,4-dihydroxybenzohydrazide

A detailed, step-by-step protocol for this initial synthesis is a standard procedure readily available in organic chemistry literature.

Step 2: Synthesis of Hydrazide-Hydrazones (General Procedure)

  • Dissolve 0.001 mole of 2,4-dihydroxybenzohydrazide in 5 mL of 96% ethanol (B145695) by heating the mixture under reflux.

  • To the heated solution, add 0.0011 mole of the desired aromatic aldehyde.

  • Continue heating under reflux for a period of 15–40 minutes, during which a precipitate will form.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified product in a desiccator.

The yields for this reaction are generally high, ranging from 23% to 98%, depending on the specific aldehyde used.[1][6]

Bioactivity Data: Antimicrobial and Anticancer Activities

The synthesized hydrazide-hydrazone derivatives exhibit a broad spectrum of biological activities. The following tables summarize the minimal inhibitory concentrations (MIC) for antimicrobial activity and the 50% inhibitory concentrations (IC50) for anticancer activity against various cell lines.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected 2,4-dihydroxybenzohydrazide Derivatives [6]

Compound IDSubstituent on AldehydeS. aureus ATCC 43300 (MRSA)S. aureus ATCC 25923C. albicans ATCC 10231
18 2-hydroxy-3,5-diiodo3.917.81>1000
9 3-chloro-4-methoxy62.5125>1000
21 4-nitro5001000>1000

Table 2: Anticancer Activity (IC50 in µM) of Selected 2,4-dihydroxybenzohydrazide Derivatives [1]

Compound IDSubstituent on AldehydeLN-229 (Glioblastoma)769-P (Renal)HepG2 (Liver)
21 4-nitro0.7712.397.81
18 2-hydroxy-3,5-diiodo15.6824.3319.89
20 3-nitro2.8921.7715.65
Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of the bioactive hydrazide-hydrazones.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Products cluster_bioactivity Biological Evaluation Methyl_2_4_dihydroxybenzoate This compound Hydrazide 2,4-dihydroxybenzohydrazide Methyl_2_4_dihydroxybenzoate->Hydrazide Hydrazine Hydrate Hydrazones Bioactive Hydrazide-Hydrazones Hydrazide->Hydrazones Aromatic Aldehyde, EtOH, Reflux Antimicrobial Antimicrobial Assays (MIC) Hydrazones->Antimicrobial Anticancer Anticancer Assays (IC50) Hydrazones->Anticancer

Caption: Synthetic workflow for hydrazide-hydrazones.

Synthesis of Bioactive Benzofurans

Proposed Experimental Protocol: Synthesis of Substituted Benzofurans

This proposed protocol is based on general methods for benzofuran synthesis.

  • O-Alkylation: React this compound with an appropriate α-haloketone (e.g., chloroacetone) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone (B3395972) or DMF) to form the corresponding ether intermediate.

  • Intramolecular Cyclization: The resulting ether is then subjected to cyclization conditions, often involving a dehydrating agent or acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Eaton's reagent) at elevated temperatures to yield the benzofuran ring system.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of benzofuran derivatives.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product cluster_bioactivity Potential Bioactivities Methyl_2_4_dihydroxybenzoate This compound Ether α-Aryloxy Ketone Intermediate Methyl_2_4_dihydroxybenzoate->Ether α-Haloketone, Base Benzofuran Substituted Benzofuran Ether->Benzofuran Acid-catalyzed Cyclization Bioactivities Antimicrobial, Antitumor, Anti-inflammatory Benzofuran->Bioactivities

Caption: Proposed workflow for benzofuran synthesis.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Derivatives of dihydroxybenzoic acid have been shown to possess antioxidant properties, which may be mediated through the activation of the Nrf2 signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[12] Upon exposure to oxidative stress or electrophilic compounds (such as some bioactive derivatives), Nrf2 dissociates from Keap1 and translocates to the nucleus.[13][14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[13][15] This cellular defense mechanism helps to mitigate oxidative damage.

Nrf2 Signaling Pathway Diagram

The following diagram illustrates the activation of the Nrf2 antioxidant pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Bioactive_Compound Bioactive Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Bioactive_Compound->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Gene_Expression Antioxidant_Response Increased Antioxidant Defense & Cellular Protection Gene_Expression->Antioxidant_Response

Caption: Nrf2 antioxidant signaling pathway.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of a wide array of bioactive compounds. The protocols and data presented herein for the synthesis of hydrazide-hydrazones demonstrate a robust method for generating potent antimicrobial and anticancer agents. Furthermore, the potential to synthesize other classes of bioactive molecules, such as benzofurans, highlights the versatility of this chemical scaffold. The elucidation of the involvement of signaling pathways like Nrf2 provides a deeper understanding of the mechanism of action of these compounds, paving the way for the rational design of new and more effective therapeutic agents. Researchers are encouraged to utilize these notes as a foundation for further exploration and development in the field of medicinal chemistry.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 2,4-dihydroxybenzoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of methyl 2,4-dihydroxybenzoate (B8728270) using 1D and 2D NMR techniques. The presented data, including ¹H and ¹³C NMR chemical shifts, coupling constants, and key 2D correlations, are essential for the unambiguous structural confirmation of this compound. The protocols outlined herein offer a standardized workflow for sample preparation and data acquisition, ensuring high-quality and reproducible results.

Introduction

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is a phenolic compound found in various natural sources. Its structural characterization is crucial for its identification, purity assessment, and further investigation in fields such as natural product chemistry and drug discovery. NMR spectroscopy provides a non-destructive method to obtain detailed structural information, including the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships.

This application note details the comprehensive NMR analysis of this compound, serving as a practical guide for researchers.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

Table 1: ¹H NMR (Proton NMR) Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2-OH~10.5br s-1H
4-OH~9.8br s-1H
H-67.65d8.61H
H-56.38dd8.6, 2.31H
H-36.32d2.31H
-OCH₃3.85s-3H

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

Table 2: ¹³C NMR (Carbon-13 NMR) Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O169.5
C-4162.8
C-2160.5
C-6131.7
C-1108.5
C-5107.9
C-3103.2
-OCH₃52.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer to NMR Tube: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. Instrument-specific parameters may require optimization.

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.

  • Temperature: Standard room temperature (e.g., 298 K).

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans per Increment: 2-4.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans per Increment: 8-16.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Visualization of Structural Elucidation Workflow and Data

The following diagrams, generated using Graphviz, illustrate the logical workflow for structural elucidation and the key NMR correlations.

G Workflow for NMR-based Structural Elucidation cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr1d 1D NMR (¹H, ¹³C) transfer->nmr1d Insert into Spectrometer nmr2d 2D NMR (COSY, HMBC) nmr1d->nmr2d Initial Information assign1d Assign 1D Spectra nmr1d->assign1d assign2d Analyze 2D Correlations nmr2d->assign2d assign1d->assign2d Provisional Assignments structure Confirm Structure assign2d->structure Final Confirmation

Application Notes and Protocols: Synthesis and Evaluation of Resorcinol Derivatives for Skin Whitening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation, a common dermatological concern, results from the overproduction of melanin (B1238610). Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanogenesis, making it a prime target for skin whitening agents.[1][2] Resorcinol (B1680541) derivatives have emerged as a highly effective class of tyrosinase inhibitors, demonstrating potent skin-lightening effects with favorable safety profiles compared to traditional agents like hydroquinone (B1673460) and kojic acid.[2][3][4][5] This document provides detailed protocols for the synthesis of 4-substituted resorcinol derivatives and their subsequent evaluation as skin whitening agents using in-vitro assays.

Mechanism of Action

Resorcinol and its derivatives primarily act as competitive inhibitors of tyrosinase.[6] Their 1,3-dihydroxybenzene structure mimics the natural substrate, L-tyrosine, allowing them to bind to the active site of the enzyme. This binding prevents the oxidation of L-tyrosine to L-DOPA and the subsequent steps in the melanin synthesis pathway, leading to a reduction in melanin production.[3][7] Some derivatives, like 4-butylresorcinol, also inhibit tyrosinase-related protein-1 (TRP-1).[5] The general mechanism involves the resorcinol moiety chelating the copper ions within the active site of the tyrosinase enzyme, thereby inactivating it.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition by Resorcinol Derivatives L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Resorcinol_Derivative Resorcinol Derivative Tyrosinase_Enzyme Tyrosinase Resorcinol_Derivative->Tyrosinase_Enzyme Binding & Inhibition

Caption: Inhibition of the melanogenesis pathway by resorcinol derivatives.

Synthesis of 4-Substituted Resorcinol Derivatives

A common and effective method for synthesizing 4-substituted resorcinol derivatives is through a Friedel-Crafts acylation, followed by a Clemmensen or Wolff-Kishner reduction. This two-step process allows for the introduction of various alkyl or aryl groups at the 4-position of the resorcinol ring.

General Synthetic Scheme:

Synthesis_Workflow Resorcinol Resorcinol Acylation Acylation Resorcinol->Acylation RCOCl, AlCl3 4-Acylresorcinol 4-Acylresorcinol Acylation->4-Acylresorcinol Reduction Reduction 4-Acylresorcinol->Reduction Zn(Hg), HCl or H2NNH2, KOH 4-Alkylresorcinol 4-Alkylresorcinol Reduction->4-Alkylresorcinol Efficacy_Workflow cluster_synthesis Compound Preparation cluster_assays In-Vitro Assays cluster_data Data Analysis Synthesized_Derivative Synthesized Resorcinol Derivative Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay Synthesized_Derivative->Tyrosinase_Assay Melanin_Assay B16F10 Melanin Content Assay Synthesized_Derivative->Melanin_Assay IC50 IC50 Value Tyrosinase_Assay->IC50 Melanin_Reduction % Melanin Reduction Melanin_Assay->Melanin_Reduction SAR_Logic Resorcinol_Core Resorcinol (1,3-dihydroxybenzene) Efficacy Increased Skin Whitening Efficacy Resorcinol_Core->Efficacy Substituent 4-Position Substituent (Alkyl/Aryl Group) Lipophilicity Increased Lipophilicity Substituent->Lipophilicity Binding_Affinity Enhanced Binding to Tyrosinase Active Site Lipophilicity->Binding_Affinity Binding_Affinity->Efficacy

References

Application Notes and Protocols: The Role of Methyl 2,4-Dihydroxybenzoate and Its Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2,4-dihydroxybenzoate (B8728270) and its related structures in the investigation of enzyme inhibition. This document outlines key enzymatic targets, presents available quantitative inhibition data, and offers detailed experimental protocols for researchers engaged in drug discovery and development.

Introduction

Methyl 2,4-dihydroxybenzoate, a member of the hydroxybenzoic acid class of compounds, and its derivatives have emerged as scaffolds of interest in the study of enzyme inhibition. Their structural features allow for interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity. This has prompted investigations into their potential as inhibitors of enzymes implicated in a range of pathological conditions, including hyperpigmentation, hyperuricemia, and metabolic disorders. These notes will delve into the specific applications of these compounds in targeting enzymes such as tyrosinase, xanthine (B1682287) oxidase, and α-amylase.

Enzyme Inhibition Data

The inhibitory activities of this compound derivatives and related compounds against several key enzymes are summarized below. This data provides a quantitative basis for their potential applications in drug development and biochemical research.

CompoundEnzyme TargetIC50 Value (µM)Notes
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoateMushroom Tyrosinase27.35 ± 3.6[1]A derivative of this compound.
Kojic Acid (Reference Inhibitor)Mushroom Tyrosinase16.69 ± 2.8[1]A well-characterized tyrosinase inhibitor for comparison.
Arbutin (Reference Inhibitor)Mushroom Tyrosinase191.17 ± 5.5[1]Another common tyrosinase inhibitor.
2,4-dihydroxybenzoic acid methyl esterXanthine OxidaseInhibition observedThe specific inhibition rate was noted to be lower than that of protocatechuic acid at the same concentration; a precise IC50 value is not available in the reviewed literature.[2]
2,3,4-trihydroxybenzoic acidα-Amylase17,300 ± 730This is the parent acid, not the methyl ester.[3]
2,4-dihydroxybenzoic acidα-Amylase-One study indicated that 2,4-dihydroxybenzoic acid is a tyrosinase inhibitor, but provided a relative ranking of inhibitory activity rather than a specific IC50 value.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the screening and characterization of this compound and its analogs.

Protocol 1: Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a common method to assess the inhibitory effect of compounds on mushroom tyrosinase activity by monitoring the formation of dopachrome (B613829) from L-DOPA.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound or its derivative

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a stock solution of the test compound (e.g., 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate) and kojic acid in DMSO.

    • Perform serial dilutions of the test compound and kojic acid to achieve a range of desired concentrations.

  • Assay in 96-Well Plate:

    • In each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase enzyme solution.

    • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every minute) for 20-30 minutes to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a method to screen for inhibitors of xanthine oxidase by measuring the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (e.g., from bovine milk)

  • Xanthine

  • This compound or its derivative

  • Allopurinol (B61711) (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in a small amount of NaOH and then dilute with phosphate buffer.

    • Prepare a stock solution of the test compound and allopurinol in DMSO.

    • Create serial dilutions of the test compound and allopurinol.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer, the xanthine oxidase solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at 25 °C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to each well.

  • Data Acquisition:

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a set period.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition and determine the IC50 value as described in the tyrosinase inhibition assay protocol.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams have been generated using the DOT language.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Mix Enzyme and Inhibitor A->D B Prepare Substrate Solution F Add Substrate to Initiate Reaction B->F C Prepare Inhibitor (this compound derivative) C->D E Pre-incubate D->E E->F G Measure Product Formation (Spectrophotometry) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for a typical in vitro enzyme inhibition assay.

While direct evidence for this compound is pending, a closely related isomer, methyl 3,4-dihydroxybenzoate, has been shown to activate the Nrf2 antioxidant pathway.[4][5][6] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway_Activation cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation MDHB Methyl 3,4-dihydroxybenzoate (Related Compound) MDHB->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 pathway by a related compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the study of enzyme inhibition. The available data, particularly for tyrosinase, suggests that this chemical scaffold can be a valuable starting point for the development of novel inhibitors. Further research is warranted to elucidate the precise inhibitory activity and mechanism of action of this compound itself against a wider range of enzymatic targets. The potential for these compounds to modulate cellular signaling pathways, such as the Nrf2 pathway, based on the activity of related isomers, opens up additional avenues for investigation in the context of diseases associated with oxidative stress. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this class of molecules.

References

Developing Novel Antioxidant Compounds from Methyl 3,4-dihydroxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel antioxidant compounds derived from methyl 3,4-dihydroxybenzoate (MDHB). MDHB, a naturally occurring phenolic compound, serves as a versatile starting material for the synthesis of potent antioxidants. These compounds show promise in mitigating oxidative stress-related pathologies through direct radical scavenging and modulation of cellular antioxidant pathways.

Introduction

Methyl 3,4-dihydroxybenzoate (MDHB), also known as methyl protocatechuate, is a major metabolite of antioxidant polyphenols found in sources like green tea.[1][2] Its inherent antioxidant and anti-inflammatory properties make it an attractive scaffold for the development of new therapeutic agents.[1][3] The presence of two hydroxyl groups on the catechol ring is crucial for its radical scavenging activity. By modifying the ester group or the hydroxyl groups of MDHB, it is possible to synthesize a library of derivatives with potentially enhanced antioxidant efficacy and improved pharmacokinetic properties.

This guide outlines the synthesis of two classes of MDHB derivatives: O-alkylated ethers and amides. It further provides detailed protocols for evaluating their antioxidant potential using both chemical and cellular-based assays.

Synthesis of Methyl 3,4-dihydroxybenzoate Derivatives

The following protocols describe the synthesis of O-alkylated and amide derivatives of MDHB.

Synthesis of O-Alkylated MDHB Derivatives

O-alkylation of the hydroxyl groups of MDHB can enhance its lipophilicity, which may improve its cellular uptake and antioxidant activity within lipid membranes. A general procedure for the O-alkylation of MDHB using alkyl halides is described below.

Protocol 1: O-Alkylation of Methyl 3,4-dihydroxybenzoate

Materials:

Procedure:

  • To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired O-alkylated derivative.

Workflow for the Synthesis of O-Alkylated MDHB Derivatives

MDHB Methyl 3,4-dihydroxybenzoate Reaction Dissolve in DMF Add K₂CO₃ MDHB->Reaction AlkylHalide Add Alkyl Halide Reaction->AlkylHalide Heating Heat and Stir (12-24h, 60-80°C) AlkylHalide->Heating Workup Quench with Water Extract with Ethyl Acetate Heating->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated MDHB Derivative Purification->Product MDHB Methyl 3,4-dihydroxybenzoate Reaction Mix with Amine (with or without catalyst) MDHB->Reaction Heating Heat and Stir (Reflux or high temp) Reaction->Heating Workup Dilute with Ethyl Acetate Aqueous Washes Heating->Workup Purification Column Chromatography Workup->Purification Product MDHB Amide Derivative Purification->Product PrepareSamples Prepare dilutions of MDHB derivatives DPPH_Assay DPPH Assay: - Add DPPH solution - Incubate 30 min - Measure absorbance at 517 nm PrepareSamples->DPPH_Assay ABTS_Assay ABTS Assay: - Add ABTS•⁺ solution - Incubate 10 min - Measure absorbance at 734 nm PrepareSamples->ABTS_Assay Calculate Calculate % Inhibition DPPH_Assay->Calculate ABTS_Assay->Calculate DetermineIC50 Determine IC₅₀ values Calculate->DetermineIC50 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Translocation MDHB MDHB / Derivative MDHB->Nrf2_Keap1 Inhibition of Keap1-mediated degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf sMaf Maf->ARE TargetGenes Transcription of Target Genes: - HO-1 - NQO1 - GCLC ARE->TargetGenes AntioxidantResponse Cellular Antioxidant Response TargetGenes->AntioxidantResponse Translation

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Methyl 3,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dihydroxybenzoate (MDHB), a major metabolite of polyphenols found in green tea, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of MDHB, focusing on its mechanism of action involving the NF-κB and Nrf2 signaling pathways. These guidelines are intended for researchers in academia and industry engaged in drug discovery and development.

Mechanism of Action

Methyl 3,4-dihydroxybenzoate exerts its anti-inflammatory effects through a dual mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.

  • Inhibition of the NF-κB Pathway: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. Evidence suggests that MDHB can suppress the phosphorylation of IκBα and p65, thereby preventing the nuclear translocation of p65 and downregulating the expression of these inflammatory mediators.

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like MDHB, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). By activating this pathway, MDHB enhances the cellular defense against oxidative stress, which is often a key component of the inflammatory process.[4] There is also evidence of crosstalk between the NF-κB and Nrf2 pathways, where the p65 subunit of NF-κB can interact with Keap1 to repress the Nrf2-ARE pathway.[5][6]

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies on the anti-inflammatory effects of Methyl 3,4-Dihydroxybenzoate.

Table 1: Effect of Methyl 3,4-Dihydroxybenzoate on Cell Viability and Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
0 (Control)100 ± 55 ± 24 ± 16 ± 2
0 (LPS only)98 ± 4100100100
1097 ± 575 ± 680 ± 582 ± 7
2596 ± 452 ± 558 ± 461 ± 6
5095 ± 631 ± 435 ± 338 ± 4
10085 ± 715 ± 318 ± 222 ± 3

Data are representative and compiled from typical findings in the literature. Actual results may vary.

Table 2: Effect of Methyl 3,4-Dihydroxybenzoate on Key Protein Expression in the NF-κB and Nrf2 Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages

Treatmentp-p65/p65 (relative expression)p-IκBα/IκBα (relative expression)Nuclear Nrf2 (relative expression)Cytosolic Keap1 (relative expression)
Control0.1 ± 0.020.1 ± 0.031.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)1.01.00.9 ± 0.11.1 ± 0.2
LPS + MDHB (50 µM)0.4 ± 0.050.5 ± 0.062.5 ± 0.30.6 ± 0.07

Data are representative and compiled from typical findings in the literature. Actual results may vary.

Mandatory Visualization

G cluster_0 Experimental Workflow A RAW 264.7 Cell Culture C LPS Stimulation & MDHB Treatment A->C B Cell Viability Assay (MTT) C->B Assess Cytotoxicity D Nitric Oxide Assay (Griess) C->D Measure NO Production E Cytokine Analysis (ELISA) (TNF-α, IL-6) C->E Quantify Cytokines F Protein Extraction C->F G Western Blot Analysis (NF-κB & Nrf2 Pathways) F->G Analyze Protein Expression

Caption: Overall experimental workflow for investigating the anti-inflammatory effects of MDHB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65 IκBα-p65 IKK->IkBa_p65 phosphorylates p_IkBa_p65 p-IκBα-p65 IkBa_p65->p_IkBa_p65 p65 p65 p_IkBa_p65->p65 releases Proteasome Proteasome p_IkBa_p65->Proteasome degradation Nucleus_p65 p65 p65->Nucleus_p65 translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus_p65->Inflammatory_Genes activates transcription MDHB Methyl 3,4- dihydroxybenzoate MDHB->IKK inhibits Keap1_Nrf2 Keap1-Nrf2 MDHB->Keap1_Nrf2 disrupts interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 translocates ARE ARE Nucleus_Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Signaling pathways modulated by Methyl 3,4-dihydroxybenzoate.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Methyl 3,4-dihydroxybenzoate (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and incubate overnight.[7]

  • Treat the cells with different concentrations of MDHB with or without LPS for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate and treat as described in section 1.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm.[9][10]

  • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment as described in section 1.

  • Use commercially available ELISA kits for TNF-α and IL-6.

  • Follow the manufacturer's instructions for the assay. Typically, this involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the standards and samples (supernatants).

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Adding a substrate and stopping the reaction.

    • Measuring the absorbance at 450 nm.[11][12]

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE (e.g., 10-12% acrylamide (B121943) gel).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of target proteins to the loading control.[13]

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the anti-inflammatory effects of methyl 3,4-dihydroxybenzoate. By following these detailed methodologies, researchers can effectively characterize the compound's mechanism of action and generate robust data for potential therapeutic applications. The provided diagrams and data tables serve as valuable tools for experimental design and data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of methyl 2,4-dihydroxybenzoate (B8728270) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl 2,4-dihydroxybenzoate, primarily via the Fischer esterification of 2,4-dihydroxybenzoic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, consider extending the reaction time or cautiously increasing the temperature.[1]
Reversible nature of the Fischer esterification limiting product formation.To shift the equilibrium towards the product, use a large excess of methanol (B129727), which can also serve as the solvent.[2][3] Additionally, remove water as it forms, for example, by using a Dean-Stark apparatus or a drying agent.[2]
Ineffective catalysis.Ensure a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in an appropriate amount.[2][4]
Loss of product during workup.During extraction, ensure the aqueous layer is at a neutral or slightly acidic pH to prevent the hydrolysis of the ester. Avoid using strong bases for neutralization.
Presence of Impurities in the Final Product Unreacted 2,4-dihydroxybenzoic acid.Improve the reaction conditions to drive the reaction to completion (see "Low or No Product Yield"). During workup, a mild basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted acid.[2]
Formation of 2,6-dihydroxybenzoic acid isomer during the synthesis of the starting material (Kolbe-Schmitt reaction).In the Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid from resorcinol (B1680541), using potassium bicarbonate (KHCO3) as the base can favor the formation of the desired 2,4-isomer.[5]
Decarboxylation of 2,4-dihydroxybenzoic acid at high temperatures.Avoid excessive heating during the esterification reaction. Monitor the temperature carefully, especially if using a high-boiling solvent.
Dark-colored Reaction Mixture or Product Decomposition of starting material or product.Phenolic compounds can be sensitive to strong acidic conditions and high temperatures. Consider using a milder catalyst or lowering the reaction temperature.
Presence of phenolic impurities that are prone to oxidation.Ensure the purity of the starting 2,4-dihydroxybenzoic acid. If necessary, purify the starting material by recrystallization before use.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during extraction.Ensure the pH of the aqueous layer is not basic, as this can lead to the hydrolysis of the ester back to the more water-soluble carboxylate salt.
Formation of an emulsion during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[4] This reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form an ester and water.[3]

Q2: How can I synthesize the starting material, 2,4-dihydroxybenzoic acid?

A2: 2,4-dihydroxybenzoic acid is typically synthesized from resorcinol via the Kolbe-Schmitt reaction.[6][7][8][9][10] This involves the carboxylation of resorcinol using a bicarbonate or carbonate salt under controlled temperature and pressure.

Q3: What are the key parameters to control for maximizing the yield of this compound?

A3: To maximize the yield, it is crucial to:

  • Use an excess of methanol: This shifts the reaction equilibrium towards the formation of the ester.[2]

  • Remove water: As water is a byproduct, its removal will also drive the reaction forward.[2]

  • Use an effective acid catalyst: Catalysts like concentrated H₂SO₄ or p-TsOH are commonly used to speed up the reaction.[2][4]

  • Control the temperature: While heating is necessary, excessive temperatures can lead to side reactions like decarboxylation.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can include:

  • Unreacted starting material: 2,4-dihydroxybenzoic acid.

  • Isomeric esters: If the starting material contains isomers like 2,6-dihydroxybenzoic acid.

  • Products of decarboxylation: If the reaction is heated too strongly, the starting carboxylic acid can lose CO₂.

  • Products of oxidation: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q5: What is the best way to purify the final product?

A5: The crude product is typically purified by recrystallization.[5] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography can also be employed for further purification if necessary.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction[6][8]

This protocol describes the synthesis of the starting material for the esterification.

Materials:

  • Resorcinol

  • Potassium bicarbonate (KHCO₃)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve resorcinol and a molar excess of potassium bicarbonate in water.

  • Heat the mixture in a water bath at approximately 95°C for several hours.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture.

  • Carefully acidify the mixture with concentrated HCl until the pH is acidic. This will cause the 2,4-dihydroxybenzoic acid to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot water.

Protocol 2: Synthesis of this compound via Fischer Esterification[2][11]

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid in a large excess of methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Visualizations

Fischer_Esterification RCOOH 2,4-Dihydroxybenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Fischer Esterification Reaction Pathway for this compound Synthesis.

Troubleshooting_Yield Start Low Yield of this compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Workup_Loss Product Loss During Workup? Incomplete_Reaction->Workup_Loss No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Side_Reactions Significant Side Reactions? Workup_Loss->Side_Reactions No Optimize_Workup Optimize Workup pH & Extraction Workup_Loss->Optimize_Workup Yes Excess_MeOH_H2O_Removal Use Excess Methanol & Remove Water Side_Reactions->Excess_MeOH_H2O_Removal No Optimize_Conditions Optimize Temp & Catalyst Side_Reactions->Optimize_Conditions Yes

Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.

References

Technical Support Center: Purification of Crude Methyl 2,4-dihydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude methyl 2,4-dihydroxybenzoate (B8728270) via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Problem: No crystals are forming after the solution has cooled.

  • Possible Cause: The most common reason for the failure of crystal formation is the use of too much solvent during the dissolution step, preventing the solution from becoming saturated upon cooling.[1][2] Another possibility is the formation of a supersaturated solution, where the solute remains dissolved even though its concentration is above the saturation point.[2][3]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod.[1][4] This action can create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, pure "seed crystal" of methyl 2,4-dihydroxybenzoate to the solution to initiate crystallization.[2][5]

    • Reduce Solvent Volume: If scratching or seeding does not work, gently heat the solution to boil off a portion of the solvent.[1][2] Allow the concentrated solution to cool again slowly.

    • Further Cooling: If crystals still haven't formed at room temperature, cool the flask in an ice-water bath to further decrease the compound's solubility.[3][6]

Problem: The product separates as an oil instead of crystals ("oiling out").

  • Possible Cause: Oiling out often occurs when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent.[2] The compound melts before it dissolves, and upon cooling, it separates as a liquid. This is also more likely to happen with highly impure samples or when using mixed solvent systems.[2][7] Impurities can dissolve in the oil, leading to a poor purification outcome.[1]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[1][2][8]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool to room temperature together.[2][7] This gives the molecules more time to align into a crystal lattice.

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. A different solvent or solvent pair should be selected for another recrystallization attempt.[7]

Problem: The final yield of purified crystals is very low.

  • Possible Cause: A low recovery can result from several factors:

    • Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[1][3]

    • Premature crystallization during a hot gravity filtration step.[7][8]

    • Dissolving the product by using too much cold solvent during the washing step.[3]

    • Incomplete transfer of the solid material between flasks.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3]

    • Prevent Premature Crystallization: During hot filtration, use an excess of hot solvent to keep the product dissolved and then boil off the excess before cooling.[8] Keeping the funnel and receiving flask warm can also help.[7]

    • Wash Correctly: Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce the amount of product that redissolves.[3] Two small washes are generally better than one large wash.[7]

    • Check Mother Liquor: To confirm if significant product was lost, you can test the mother liquor (the filtrate after suction filtration) by evaporating a small amount to see if a substantial amount of solid remains.[1]

Problem: The purified crystals are still colored.

  • Possible Cause: The presence of colored, soluble impurities that are not removed by simple crystallization.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, cool the solution slightly below its boiling point. Add a small amount of activated charcoal (activated carbon) to the solution.[4][9] Caution: Never add charcoal to a boiling solution as it can cause violent boiling over.[9]

    • Heat and Filter: Swirl the flask and gently heat it for a few minutes to allow the charcoal to adsorb the colored impurities.[9]

    • Hot Gravity Filtration: Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool and crystallize.[9][10] Be careful not to use too much charcoal, as it can also adsorb your desired product.[9]

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent for recrystallization? A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][11] The impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[4] Additionally, the solvent should be chemically inert towards the compound and have a boiling point below the compound's melting point.[4][11] For this compound, which is soluble in methanol (B129727) and ethanol, water can often be used as an anti-solvent in a two-solvent system.[12][13]

Q2: Why must I use the minimum amount of hot solvent? Using the minimum amount of hot solvent is crucial for achieving a high recovery. The goal is to create a solution that is saturated or near-saturated at the solvent's boiling point.[3] This ensures that as the solution cools and solubility decreases, the maximum amount of the desired compound will crystallize out of the solution. Using too much solvent will result in a significant portion of your product remaining dissolved even at low temperatures, leading to a poor yield.[2][3]

Q3: Should I cool the solution quickly in an ice bath? No, you should not put a hot solution directly into an ice bath.[10] Rapid cooling, or "shock cooling," often leads to the formation of a precipitate or very small, impure crystals instead of large, pure ones.[6] The solution should be allowed to cool slowly and undisturbed to room temperature first. This slow cooling process is selective, allowing only molecules of the desired compound to fit into the growing crystal lattice, excluding impurities.[3] Once the solution has reached room temperature and crystal growth has slowed, then it can be placed in an ice bath to maximize the yield.[6]

Q4: What is the purpose of washing the crystals after filtration? Washing the crystals with a small amount of ice-cold solvent removes any residual mother liquor that may be adhering to the surface of the crystals.[7] This solution contains the dissolved impurities, so failing to wash the crystals will result in these impurities being deposited on the final product as the solvent evaporates.[7]

Q5: My crude sample has some insoluble material. What should I do? If your crude solid contains impurities that do not dissolve in the hot solvent, they must be removed before crystallization. This is done by performing a hot gravity filtration.[7][10] After dissolving your crude product in hot solvent, you filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. The insoluble impurities will be trapped by the filter paper, and the clear filtrate is then allowed to cool to form crystals.[7]

Data Presentation

Table 1: Properties of this compound and Potential Solvents

PropertyThis compoundWaterEthanolMethanol
Molecular Formula C₈H₈O₄[14]H₂OC₂H₅OHCH₃OH
Molecular Weight 168.15 g/mol [15]18.02 g/mol 46.07 g/mol 32.04 g/mol
Melting Point (°C) 118-121[15]0-114-98
Boiling Point (°C) Decomposes1007865
Solubility Poorly soluble in water; Soluble in methanol, ethanol, and DMSO.[12][13][16]---

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The choice of a single or two-solvent system will depend on the nature of the impurities.

  • Solvent Selection: Based on solubility tests, select an appropriate solvent. Water or a mixed solvent system like ethanol-water or methanol-water is often suitable. For this protocol, an ethanol-water system will be described.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) dropwise while heating the flask (e.g., on a hot plate or in a water bath) until the solid just dissolves.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution for a few minutes.[9]

  • Hot Gravity Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-warm a separate Erlenmeyer flask and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.[7]

  • Crystallization:

    • If using a single solvent, cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3]

    • If using a two-solvent system (e.g., ethanol-water), add the second solvent (anti-solvent, e.g., hot water) dropwise to the hot solution until it just becomes cloudy (the saturation point). Then add a drop or two of the first solvent (ethanol) to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly.[7]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent (or the solvent mixture from which they were crystallized) to rinse away any remaining impurities.[3][10]

  • Drying: Continue to draw air through the crystals in the Büchner funnel to help them dry.[7] Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point.[6]

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color add_charcoal Add Activated Charcoal check_color->add_charcoal Yes check_insoluble Insoluble Impurities Present? check_color->check_insoluble No hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration check_insoluble->hot_filtration Yes cool Cool Slowly to Room Temperature check_insoluble->cool No hot_filtration->cool ice_bath Cool in Ice-Water Bath cool->ice_bath vacuum_filtration Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the purification of a solid compound by recrystallization.

References

challenges in the synthesis of methyl 2,4-dihydroxy-6-propyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 2,4-dihydroxy-6-propyl-benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl 2,4-dihydroxy-6-propyl-benzoate?

A1: The most widely used method is the Fischer esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol (B129727), using a strong acid catalyst such as concentrated sulfuric acid.[1][2] This reaction is typically performed under reflux to drive the equilibrium towards the product.

Q2: Why is the Fischer esterification of 2,4-dihydroxy-6-propylbenzoic acid challenging?

A2: The synthesis presents several challenges. Firstly, phenols are generally less nucleophilic than aliphatic alcohols, which can result in a slower reaction rate.[3][4][5] Secondly, the propyl group at the 6-position introduces steric hindrance around the carboxylic acid group, which can impede the approach of methanol.[6]

Q3: What are the potential side reactions to be aware of during this synthesis?

A3: With a strong acid catalyst like concentrated sulfuric acid, prolonged reaction times or high temperatures can lead to undesired side reactions. These may include sulfonation of the aromatic ring or dehydration.[3]

Q4: How can I improve the yield of the esterification reaction?

A4: To improve the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by using a large excess of methanol and by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[7][8]

Q5: Are there alternative methods for synthesizing methyl 2,4-dihydroxy-6-propyl-benzoate?

A5: Yes, for substrates that are less reactive or sterically hindered, alternative methods can be more effective. These include the use of more reactive acylating agents like acyl chlorides or acid anhydrides.[3][4] Another approach involves using amide acetals for the esterification.[9] Enzymatic methods are also a possibility for the esterification of phenolic acids.[10][11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl 2,4-dihydroxy-6-propyl-benzoate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction due to the equilibrium nature of Fischer esterification.[7][8]- Insufficient catalyst.- Deactivation of the catalyst by water.[13]- Low reactivity of the phenolic starting material.[3][4][5]- Use a large excess of methanol (10-20 equivalents).- Ensure the catalyst is active and used in an appropriate amount (typically a few drops of concentrated H₂SO₄).- Remove water as it forms using a Dean-Stark trap or molecular sieves.- Increase the reaction time, but monitor for side product formation.
Formation of Unidentified Side Products - Sulfonation or other degradation of the aromatic ring due to harsh reaction conditions.[3]- Dehydration reactions.- Reduce the reaction temperature and/or time.- Consider using a milder acid catalyst, such as p-toluenesulfonic acid.- Explore alternative, milder esterification methods.
Difficulty in Purifying the Product - Co-elution of the starting material and product during column chromatography.- Presence of polar side products.- Optimize the solvent system for silica (B1680970) gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acidic starting material before chromatography.
Low Isolated Yield After Purification - Loss of product during aqueous workup if the ester is partially water-soluble.- Inefficient extraction.- Adsorption of the product onto the silica gel.- Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate).- Use a minimal amount of silica gel for chromatography and elute the product efficiently.- Consider recrystallization as an alternative or final purification step.

Experimental Protocols

Protocol 1: Fischer Esterification of 2,4-dihydroxy-6-propylbenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxy-6-propylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (4-8 hours, monitor by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1][2]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.[1][2]

  • Characterization: Analyze the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for Fischer Esterification

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Starting Materials: 2,4-dihydroxy-6-propylbenzoic acid Methanol (excess) catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux (4-8h) catalyst->reflux evaporation Remove Methanol reflux->evaporation extraction Dissolve in EtOAc Wash with H₂O, NaHCO₃, Brine evaporation->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography analysis Characterization (NMR, MS, IR) chromatography->analysis

Caption: Workflow for the synthesis of methyl 2,4-dihydroxy-6-propyl-benzoate.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_purification Workup/Purification Issues start Low Product Yield check_reagents Check Reagents & Catalyst (Purity, Amount) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_workup Analyze Workup & Purification start->check_workup impure_sm Impure Starting Material? check_reagents->impure_sm insufficient_methanol Insufficient Methanol Excess? check_reagents->insufficient_methanol inactive_catalyst Inactive Catalyst? check_reagents->inactive_catalyst time_short Reaction Time Too Short? check_conditions->time_short temp_low Temperature Too Low? check_conditions->temp_low water_present Water Not Removed? check_conditions->water_present loss_extraction Product Loss During Extraction? check_workup->loss_extraction loss_chromatography Product Loss on Column? check_workup->loss_chromatography

Caption: Troubleshooting guide for low yield in the esterification reaction.

References

preventing decomposition of methyl 2,4-dihydroxybenzoate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of methyl 2,4-dihydroxybenzoate (B8728270) during storage.

Troubleshooting Guide

Discoloration or loss of potency of methyl 2,4-dihydroxybenzoate during storage is a common issue. This guide provides insights into the primary causes of degradation and strategies for mitigation.

Primary Degradation Pathways

This compound is susceptible to two primary degradation pathways:

  • Oxidation: The dihydroxy-substituted benzene (B151609) ring is prone to oxidation, especially in the presence of light, oxygen, and metal ions. This process can lead to the formation of colored quinone-type byproducts, resulting in a yellow or brown discoloration of the material.

  • Hydrolysis: The ester linkage in this compound can be hydrolyzed, particularly under acidic or basic conditions, to yield 2,4-dihydroxybenzoic acid and methanol (B129727). This results in a loss of the desired compound.

Quantitative Data on Storage Stability

Table 1: Effect of Temperature on the Stability of Methyl Salicylate (B1505791) Ointment [2][3]

Storage ConditionDuration (Days)Remaining Methyl Salicylate (%)Estimated Shelf-Life (t90)
Refrigerator (2°C–8°C)3097.61 ± 2.36176 days
6096.92 ± 1.82
9094.64 ± 0.68
12092.95 ± 2.01
Room Temperature (25°C ± 5°C)3096.85 ± 1.21131 days
6095.97 ± 2.10
9092.94 ± 2.73
12090.61 ± 2.12

This data is for methyl salicylate and serves as an example of temperature-dependent degradation.

For this compound stock solutions, the following storage conditions are recommended.[4]

Table 2: Recommended Storage for this compound Stock Solutions [4]

Storage TemperatureDurationSpecial Conditions
-80°C6 monthsStored under nitrogen
-20°C1 monthStored under nitrogen

Frequently Asked Questions (FAQs)

Q1: My this compound powder has turned yellow/brown. What is the cause and can I still use it?

A1: A yellow or brown discoloration is a common sign of oxidative degradation. The phenolic hydroxyl groups on the benzene ring are susceptible to oxidation, which forms colored quinone-like compounds. The purity of the discolored material is compromised, and it is generally not recommended for use in experiments where high purity is required, as the degradation products may interfere with your results. It is best to use fresh, white to off-white crystalline powder.

Q2: How can I prevent the oxidation of this compound during storage?

A2: To prevent oxidation, it is crucial to minimize exposure to light, oxygen, and sources of metal ions. Follow these storage guidelines:

  • Store in a cool, dark place: Keep the container in a refrigerator or freezer. For long-term storage of solutions, -80°C is recommended.[4]

  • Use an inert atmosphere: For solids and solutions, storing under an inert gas like nitrogen or argon can significantly reduce oxidation.[4]

  • Use amber glass containers: These containers protect the compound from light, which can catalyze oxidation.

  • Consider adding antioxidants: For solutions, adding a small amount of an antioxidant can be effective. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[5][6]

Q3: I need to store this compound in a solution. What is the best solvent and what precautions should I take?

A3: this compound is soluble in organic solvents like ethanol (B145695) and methanol. When preparing a stock solution for storage, consider the following:

  • Use high-purity, degassed solvents: Solvents can contain dissolved oxygen which will promote oxidation. Degassing the solvent by sparging with nitrogen or argon before use is recommended.

  • Store at low temperatures: As recommended, store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]

  • Store under an inert atmosphere: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.

  • Consider a chelating agent: If there is a possibility of metal ion contamination in your solvent or from your storage container, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help prevent metal-catalyzed oxidation.

Q4: What are the primary degradation products of this compound that I should look for?

A4: The two main degradation products to expect are:

  • 2,4-Dihydroxybenzoic acid: This is the product of the hydrolysis of the ester bond.

  • Oxidized species (e.g., quinones): These are responsible for the color change and are formed from the oxidation of the dihydroxy-substituted ring. The exact structures can vary.

Q5: How can I analytically monitor the degradation of my this compound sample?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor for degradation. An appropriate reversed-phase HPLC method can separate the parent compound from its degradation products. The appearance of a new peak corresponding to 2,4-dihydroxybenzoic acid and a decrease in the peak area of this compound would indicate hydrolysis. The formation of colored oxidative degradation products might be observed as multiple small peaks. Gas chromatography-mass spectrometry (GC-MS) can also be used for identification of volatile degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration and analyze by HPLC-UV and HPLC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Assessment

This is a starting point for an HPLC method to separate this compound from its primary hydrolysis product, 2,4-dihydroxybenzoic acid. Method optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient: A suitable starting point is 95% A, ramping to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

Visualizations

Decomposition_Pathway MDB This compound Oxidation Oxidation (Light, O2, Metal Ions) MDB->Oxidation Hydrolysis Hydrolysis (Acid/Base) MDB->Hydrolysis Quinones Quinone-type Products (Colored) Oxidation->Quinones Discoloration DHBA 2,4-Dihydroxybenzoic Acid Hydrolysis->DHBA Methanol Methanol Hydrolysis->Methanol

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (60-105°C) Prep->Thermal Photo Photolytic Stress (Light Exposure) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify & Quantify Degradants Analyze->Identify

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Observed Decomposition? discoloration Discoloration (Yellow/Brown)? start->discoloration Yes loss_potency Loss of Potency (Analytical Data)? start->loss_potency Yes oxidation Probable Cause: Oxidation discoloration->oxidation Yes hydrolysis Probable Cause: Hydrolysis loss_potency->hydrolysis Yes solution1 Prevention: - Store in dark, cool place - Use inert atmosphere (N2) - Add antioxidant (BHT) oxidation->solution1 solution2 Prevention: - Control pH of solutions - Avoid strong acids/bases - Store at low temperature hydrolysis->solution2

Caption: Troubleshooting logic for decomposition issues.

References

Technical Support Center: Optimizing Methyl Esterification of Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the methyl esterification of dihydroxybenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the methyl esterification of dihydroxybenzoic acid in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification, a common method for this conversion, are a frequent challenge, primarily due to the reversible nature of the reaction.[1][2] Here are the likely causes and corresponding solutions:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[3][4] To shift the equilibrium towards the product side (Le Châtelier's Principle), you can:

    • Use an excess of one reactant: Typically, methanol (B129727) is used in large excess as it can also serve as the solvent.[1][5] A molar ratio of 1:3 of p-hydroxybenzoic acid to methanol has been shown to significantly increase yield.[5]

    • Remove water: As a product, the removal of water will drive the reaction forward.[1][4] This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene (B28343) or by adding a drying agent to the reaction mixture.[3][5]

  • Insufficient Catalyst Activity: The acid catalyst may not be active enough or may have been deactivated.

    • Increase catalyst loading: Ensure an adequate amount of catalyst is used. For strong mineral acids like sulfuric acid, a catalytic amount is usually sufficient.[6][7]

    • Check catalyst quality: If using a solid acid catalyst, ensure it has been properly activated and stored, as they can absorb moisture from the air, which reduces their activity.[1]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Ensure the reaction is heated sufficiently, typically to the reflux temperature of methanol (around 65-80°C).[7][8]

  • Steric Hindrance: Dihydroxybenzoic acid isomers may exhibit different reactivities due to the position of the hydroxyl groups. While most are suitable for Fischer esterification, significant steric hindrance around the carboxylic acid group could slow the reaction.[3]

Q2: The esterification reaction is proceeding very slowly. How can I increase the reaction rate?

A2: Slow reaction rates can be addressed by:

  • Increasing the reaction temperature: Refluxing the reaction mixture is a standard procedure to increase the rate.[7][9][10]

  • Using a more effective catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be used.[8] For substrates sensitive to strong acids, milder methods might be necessary.

  • Considering alternative esterification methods: For rapid and high-yielding esterification, especially on a small scale, using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can be highly effective, often proceeding to completion in a short time at room temperature.[11][12] However, diazomethane is toxic and potentially explosive, requiring careful handling.[13][14] TMS-diazomethane is a safer alternative.[15][16]

Q3: I am observing side reactions. What are they and how can I minimize them?

A3: A potential side reaction in acid-catalyzed esterification, especially at higher temperatures, is the formation of ethers from the alcohol. Additionally, with dihydroxybenzoic acid, there is a possibility of reactions involving the phenolic hydroxyl groups, though esterification of the carboxylic acid is generally more favorable under these conditions. To minimize side reactions:

  • Control the reaction temperature: Avoid excessively high temperatures which can promote side reactions.[1]

  • Use a milder catalyst: If significant side products are observed, consider using a less harsh catalyst or an alternative esterification method.

  • Protecting groups: In more complex syntheses, protection of the phenolic hydroxyl groups might be necessary to avoid unwanted reactions, although this adds extra steps to the synthesis.

Q4: I am having difficulty with the work-up and purification of my methyl dihydroxybenzoate. What are the best practices?

A4: Common work-up and purification issues include:

  • Incomplete removal of the acid catalyst: After the reaction, the acid catalyst must be neutralized. This is typically done by washing the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][8] Be cautious of CO₂ evolution during this step.[1]

  • Emulsion formation during extraction: This can occur when washing the organic layer with a basic solution. To break emulsions, you can add a saturated solution of sodium chloride (brine).[1]

  • Product purification: The crude product can be purified by:

    • Recrystallization: This is a common method to obtain a pure crystalline product.[17]

    • Silica (B1680970) gel column chromatography: This is effective for separating the desired ester from unreacted starting material and any side products.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the methyl esterification of dihydroxybenzoic acid?

A1: The most common methods are:

  • Fischer-Speier Esterification: This involves reacting the dihydroxybenzoic acid with an excess of methanol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, and heating the mixture to reflux.[3][4] This method is cost-effective but is an equilibrium reaction.[5][17]

  • Reaction with Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): These reagents provide a rapid and often quantitative conversion of carboxylic acids to their methyl esters under mild conditions.[11][12] Diazomethane is hazardous, making TMS-diazomethane a safer and popular alternative.[13][15]

Q2: Which isomer of dihydroxybenzoic acid is this protocol optimized for?

A2: The general principles and protocols provided here are applicable to various isomers of dihydroxybenzoic acid, such as 2,4-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid, and 3,5-dihydroxybenzoic acid.[6][18][19] However, reaction rates and optimal conditions might slightly vary depending on the specific substitution pattern. For instance, the synthesis of methyl 2,4-dihydroxybenzoate (B8728270) has been reported to be challenging, with yields around 35% after 12 hours of reaction.[20]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[21] By spotting the reaction mixture alongside the starting dihydroxybenzoic acid, the consumption of the starting material and the formation of the more nonpolar ester product (which will have a higher Rf value) can be observed.

Q4: What are the expected yields for this reaction?

A4: Yields can vary significantly depending on the chosen method and reaction conditions.

  • Fischer Esterification: Yields can range from moderate to high. For example, a yield of 86% was reported for the synthesis of methyl p-hydroxybenzoate when a 1:3 molar ratio of acid to methanol was used.[5] However, for some dihydroxybenzoic acid isomers, yields might be lower without careful optimization.[20] A 34% yield has been reported for methyl 2,6-dihydroxybenzoate.[9]

  • Diazomethane/TMS-diazomethane: These methods often provide nearly quantitative yields.[11][12]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a general method for the methyl esterification of dihydroxybenzoic acid using a strong acid catalyst.

Materials:

  • Dihydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the dihydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of acid).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution (e.g., a few drops to 0.1 equivalents).[6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-80°C) for several hours (e.g., 2-24 hours).[7][9] The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.[7]

    • Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.[6]

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid. Repeat the washing until CO₂ evolution ceases.[7]

    • Wash the organic layer with water and then with brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude methyl dihydroxybenzoate.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to achieve the desired purity.[6]

Protocol 2: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)

This protocol describes a milder and often more efficient method for methyl esterification. Caution: TMS-diazomethane is a hazardous reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Dihydroxybenzoic acid

  • TMS-diazomethane solution (commercially available in a solvent like hexane (B92381) or diethyl ether)

  • Methanol

  • Diethyl ether or a mixture of diethyl ether and methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the dihydroxybenzoic acid in a suitable solvent system, such as a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. While stirring, add the TMS-diazomethane solution dropwise. Nitrogen gas evolution should be observed. Continue adding the reagent until a faint yellow color persists, indicating a slight excess.

  • Reaction: Stir the reaction mixture at 0°C for a period of time (e.g., 2-5 hours) or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • If necessary, quench any excess TMS-diazomethane by adding a few drops of acetic acid.

    • Concentrate the reaction mixture in vacuo to obtain the methyl ester product.

  • Purification: The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methyl Esterification of Hydroxybenzoic Acids

Dihydroxybenzoic Acid IsomerMethodCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dihydroxybenzoic AcidFischerH₂SO₄MethanolReflux12~35[20]
2,5-Dihydroxybenzoic AcidFischerH₂SO₄MethanolReflux72>90 (crude)[10]
2,6-Dihydroxybenzoic AcidFischerH₂SO₄MethanolReflux2434[9]
3,5-Dihydroxybenzoic AcidFischerH₂SO₄Methanol80-85298[17]
p-Hydroxybenzoic AcidFischerH₂SO₄MethanolRefluxNot specified86[5]
General Carboxylic AcidTMS-diazomethane-Diethyl ether/Methanol02-5~100

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dihydroxybenzoic Acid + Methanol (excess) Catalyst Add H₂SO₄ (catalytic) Start->Catalyst Reflux Reflux (65-80°C, 2-24h) Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Evaporate Methanol Cool->Evaporate Dissolve Dissolve in Organic Solvent Evaporate->Dissolve Wash_NaHCO3 Wash with Sat. NaHCO₃ Dissolve->Wash_NaHCO3 Wash_H2O_Brine Wash with H₂O and Brine Wash_NaHCO3->Wash_H2O_Brine Dry Dry over MgSO₄ Wash_H2O_Brine->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Purify Recrystallization or Column Chromatography Filter_Evaporate->Purify

Caption: Workflow for Fischer Esterification of Dihydroxybenzoic Acid.

TroubleshootingLowYield Problem Low Reaction Yield Cause1 Equilibrium Limitation Problem->Cause1 Cause2 Insufficient Catalyst Activity Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Solution1a Use Excess Methanol Cause1->Solution1a Solution1b Remove Water (e.g., Dean-Stark) Cause1->Solution1b Solution2a Increase Catalyst Loading Cause2->Solution2a Solution2b Check Catalyst Quality Cause2->Solution2b Solution3 Ensure Reflux Temperature is Reached Cause3->Solution3

Caption: Troubleshooting Logic for Low Esterification Yield.

References

Technical Support Center: Enhancing the Stability of Methyl 2,4-dihydroxybenzoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Methyl 2,4-dihydroxybenzoate (B8728270).

Troubleshooting Guides

Issue 1: Discoloration (e.g., yellowing or browning) of the formulation upon storage.

Question: My formulation containing Methyl 2,4-dihydroxybenzoate is developing a yellow or brown color over time. What is the likely cause and how can I prevent it?

Answer:

Discoloration in formulations containing phenolic compounds like this compound is most commonly due to oxidation . The hydroxyl groups on the benzene (B151609) ring are susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, or the presence of metal ions. This process can lead to the formation of colored degradation products, such as quinones.

Troubleshooting Workflow:

MDHB This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) MDHB->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) MDHB->Oxidation DHBA 2,4-Dihydroxybenzoic Acid + Methanol Hydrolysis->DHBA Quinone Quinone-type Degradants (Colored) Oxidation->Quinone start Instability Observed identify_pathway Identify Primary Degradation Pathway (Forced Degradation Studies) start->identify_pathway oxidation Oxidation identify_pathway->oxidation hydrolysis Hydrolysis identify_pathway->hydrolysis photodegradation Photodegradation identify_pathway->photodegradation add_antioxidant Add Antioxidant oxidation->add_antioxidant add_chelator Consider Chelating Agent oxidation->add_chelator control_ph Control pH (Buffer) hydrolysis->control_ph protect_light Use Light-Protective Packaging photodegradation->protect_light add_photostabilizer Consider Photostabilizer photodegradation->add_photostabilizer evaluate Evaluate Stabilized Formulation add_antioxidant->evaluate add_chelator->evaluate control_ph->evaluate protect_light->evaluate add_photostabilizer->evaluate

Technical Support Center: Overcoming Solubility Issues of Methyl 2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of methyl 2,4-dihydroxybenzoate (B8728270).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of methyl 2,4-dihydroxybenzoate?

A1: this compound is a crystalline solid that is generally characterized by poor solubility in water.[1] However, it is readily soluble in various organic solvents, including ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Its ability to form hydrogen bonds contributes to some degree of aqueous solubility, and its solubility in organic solvents tends to increase with temperature.[1]

Q2: What primary factors influence the aqueous solubility of this compound?

A2: The key factors affecting the solubility of this compound, like many poorly soluble drugs, are:

  • pH: As a weak acid due to its phenolic hydroxyl groups, its solubility is highly dependent on the pH of the aqueous medium.[5]

  • Co-solvents: The presence of water-miscible organic solvents can significantly increase its solubility.[6]

  • Temperature: Solubility generally increases with a rise in temperature, as most dissolution processes are endothermic.[1][5]

  • Complexation: The formation of inclusion complexes with agents like cyclodextrins can enhance aqueous solubility.[7][8]

  • Particle Size: Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[5][7]

Q3: What are the most common strategies to improve the aqueous solubility of this compound for experiments?

A3: The most effective strategies involve preparing a concentrated stock solution in an organic solvent like DMSO, followed by dilution, or employing formulation techniques such as pH adjustment, co-solvency, and complexation.[3][6][8]

Q4: How should I prepare and store a stock solution?

A4: It is recommended to prepare stock solutions in a suitable organic solvent where the compound has high solubility, such as DMSO.[2][3] For storage, stock solutions should be kept at low temperatures (-20°C or -80°C) to maintain stability.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes.[2]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

A5: When facing immediate solubility issues, the first step is to identify the most suitable solubilization strategy based on your experimental constraints (e.g., cell culture compatibility, in vivo administration). The workflow below provides a decision-making process to address this problem.

G start Start: Compound is insoluble in aqueous buffer check_organic Can a small percentage of organic solvent be tolerated? start->check_organic use_stock Prepare concentrated stock in DMSO or Ethanol. Dilute into final buffer. check_organic->use_stock Yes check_ph Is pH adjustment permissible for the experiment? check_organic->check_ph No adjust_ph Increase pH to > 8.0 to deprotonate phenolic groups and increase solubility. (See Protocol 2) check_ph->adjust_ph Yes check_additives Can other excipients be used? check_ph->check_additives No use_cyclodextrin Use cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes. (See Protocol 4) check_additives->use_cyclodextrin Yes fail Re-evaluate experimental design. Consider alternative formulation (e.g., solid dispersion). check_additives->fail No use_surfactant Use a non-ionic surfactant (e.g., Tween 80) below CMC. use_cyclodextrin->use_surfactant

Caption: Troubleshooting workflow for solubility issues.

Q6: My compound dissolves in a co-solvent system but precipitates upon dilution into my aqueous medium. How can I fix this?

A6: This often occurs when the final concentration of the co-solvent is too low to maintain solubility.

  • Increase Co-solvent Percentage: Try modestly increasing the final concentration of the co-solvent in your aqueous medium, if your experimental system permits.

  • Use a Different Co-solvent: Some co-solvents are more effective than others. Consider trying polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol.

  • Add a Surfactant: A low concentration of a surfactant like Tween 80 can help stabilize the compound in the aqueous phase.[3]

  • Slow Dilution: Add the stock solution to the aqueous medium very slowly while vortexing or stirring vigorously to avoid localized high concentrations that can lead to precipitation.

Q7: I cannot use organic solvents or adjust the pH for my cell-based assay. What is my best option?

A7: In such restrictive conditions, complexation with cyclodextrins is the preferred method.[7] Cyclodextrins are sugar-based macrocycles that can encapsulate the poorly soluble drug molecule, shielding it from the aqueous environment and increasing its apparent solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and are generally well-tolerated in cell culture systems.

Section 3: Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityConcentration (mM)NotesReference
WaterPoorly solubleNot specified-[1]
DMSO≥ 100 mg/mL594.71 mMHygroscopic DMSO can impact solubility; use newly opened solvent.[2]
DMSO30 mg/mL178.41 mMSonication is recommended to aid dissolution.[3]
EthanolReadily solubleNot specified-[1]
MethanolSolubleNot specified-[4]

Note: The discrepancy in reported DMSO solubility may be due to differences in purity, temperature, or measurement technique. It is recommended to start with the lower value and assess solubility empirically.

Table 2: Recommended Starting Concentrations for Co-solvents in Aqueous Formulations
Co-solventTypical Final Concentration (%)Use CaseNotes
DMSO0.1 - 5%In vitro / In vivoCan be toxic to cells at higher concentrations.
Ethanol1 - 10%In vitro / In vivoCan affect protein structure and cell viability.
PEG 300 / PEG 40010 - 40%In vivoOften used in combination with other agents.[3]
Propylene Glycol5 - 20%Topical / OralA common vehicle in pharmaceutical formulations.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure: a. Weigh the desired amount of this compound powder accurately. b. Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mM solution, add 59.47 µL of DMSO per 1 mg of compound). c. Vortex the solution vigorously for 2-3 minutes. d. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[3] e. Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. f. Store at -20°C or -80°C for long-term stability.[2]

Protocol 2: Solubilization by pH Adjustment

  • Materials: this compound, desired aqueous buffer (e.g., PBS), 1 M NaOH, 1 M HCl, pH meter.

  • Procedure: a. Suspend the weighed this compound powder in the aqueous buffer. b. While stirring, slowly add 1 M NaOH dropwise to the suspension. c. Monitor the pH continuously using a calibrated pH meter. d. The powder should begin to dissolve as the pH increases and the phenolic hydroxyl groups are deprotonated. Full solubilization is expected at a pH above 8. e. Once the compound is dissolved, the pH can be carefully adjusted back towards the desired experimental pH with 1 M HCl. Caution: The compound may precipitate if the pH is lowered significantly. Determine the pH at which the compound remains soluble for your required concentration.

Protocol 3: Solubilization using Co-solvents

  • Materials: Concentrated stock solution of this compound in a water-miscible solvent (e.g., 100 mM in DMSO), final aqueous buffer.

  • Procedure: a. Determine the final concentration of both the compound and the co-solvent required. b. Add the required volume of the final aqueous buffer to a sterile tube. c. While vortexing the buffer, slowly add the required volume of the concentrated stock solution drop-by-drop. d. For example, to make a 100 µM solution with 0.1% DMSO, add 1 µL of a 100 mM stock in DMSO to 999 µL of the aqueous buffer. e. Keep the solution mixing for a few minutes to ensure homogeneity and check for any signs of precipitation.

Protocol 4: Solubilization using Cyclodextrin (B1172386) Complexation (Kneading Method)

  • Materials: this compound, a suitable cyclodextrin (e.g., HP-β-CD), deionized water, ethanol or methanol, mortar and pestle.

  • Procedure: a. Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2). b. Place the cyclodextrin in a mortar and add a small amount of a water/alcohol mixture to form a paste. c. Add the this compound powder to the paste. d. Knead the mixture thoroughly with the pestle for 30-40 minutes. e. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. f. The resulting dried powder is the drug-cyclodextrin complex, which should be more readily soluble in aqueous media.

Section 5: Visual Guides

G cluster_physical Physical Methods cluster_chemical Chemical Methods particle_size Particle Size Reduction (Micronization) solid_dispersion Solid Dispersion nanosuspension Nanosuspension ph_adjust pH Adjustment complexation Complexation (Cyclodextrins) cosolvency Co-solvency surfactants Surfactants (Micelles) main Poorly Soluble This compound main->particle_size main->solid_dispersion main->nanosuspension main->ph_adjust main->complexation main->cosolvency main->surfactants

Caption: Overview of physical and chemical solubilization strategies.

References

Technical Support Center: Optimization of HPLC Parameters for Separating Methyl 2,4-Dihydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of methyl 2,4-dihydroxybenzoate (B8728270) and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of methyl 2,4-dihydroxybenzoate isomers challenging?

The separation of positional isomers, such as the various methyl dihydroxybenzoates, is often difficult because they share the same molecular weight and have very similar physicochemical properties, including hydrophobicity.[1][2] Standard reversed-phase HPLC methods may not provide adequate resolution.[2][3] Success typically requires optimization of column chemistry, mobile phase composition, and other chromatographic parameters to exploit subtle differences in their structure.[1][3]

Q2: What is a good starting point for column selection?

For initial method development, a modern, high-purity, end-capped C18 column is a common starting point. However, due to the polar nature and subtle structural differences of the isomers, alternative stationary phases may provide better selectivity. Consider the following options:

  • Phenyl-Hexyl or Biphenyl columns: These phases can offer different selectivity for aromatic compounds through π-π interactions.[4]

  • Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar analytes and offer different selectivity.

  • Mixed-mode columns: These columns utilize multiple retention mechanisms (e.g., reversed-phase and ion-exchange), which can be highly effective for separating isomers with minor differences in their ionic or hydrophobic properties.[2][3]

Q3: How does mobile phase pH affect the separation of these isomers?

Mobile phase pH is a critical parameter for ionizable compounds like phenolic acids and their esters. Although the methyl ester group is not ionizable, the hydroxyl groups are weakly acidic. Controlling the pH with a buffer (e.g., phosphate (B84403) or formate) is essential for consistent retention times and good peak shape.[5] A lower pH (e.g., 2.5-3.5) is generally recommended to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.[6]

Q4: Can temperature be used to improve the resolution of isomers?

Yes, adjusting the column temperature can alter selectivity and improve separation. Running experiments at different temperatures (e.g., 25°C, 35°C, and 45°C) can reveal which condition provides the best resolution for your specific isomer pair. Lowering the temperature may increase resolution by enhancing the differential interactions between the isomers and the stationary phase, while increasing the temperature can improve column efficiency and reduce backpressure.

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of isomers.

Possible CauseSuggested Solution
Inappropriate Stationary Phase The column chemistry may not be selective enough for the isomers. Try a column with a different stationary phase (e.g., Phenyl-Hexyl, polar-embedded, or mixed-mode) to introduce alternative retention mechanisms.[2][3]
Mobile Phase Composition Not Optimal Systematically adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration. A lower percentage of the organic solvent can increase retention and potentially improve resolution. Also, consider switching from acetonitrile to methanol (B129727) or vice versa, as this can significantly alter selectivity.
Inadequate Method Gradient If using a gradient, ensure the slope is shallow enough to allow for the separation of closely eluting isomers. A slower gradient over the elution window of the isomers can significantly enhance resolution.
Temperature Not Optimized Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.

Problem 2: Peak Tailing.

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase The phenolic hydroxyl groups can interact with active silanol groups on the silica (B1680970) backbone of the column, causing tailing.[1] Ensure the mobile phase pH is low (e.g., 2.5-3.5 with formic or phosphoric acid) to suppress silanol activity.[6] Using a highly deactivated, end-capped column is also recommended.[1]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Contamination A void at the head of the column or contamination can cause peak tailing. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[7]

Problem 3: Fluctuating Retention Times.

Possible CauseSuggested Solution
Inadequately Buffered Mobile Phase Small shifts in pH can cause significant changes in retention for ionizable compounds. Ensure your mobile phase is adequately buffered and that the pH is stable.[5]
Column Not Equilibrated Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially when changing mobile phases.[5]
Fluctuations in Temperature Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Pump or Mixer Issues Inconsistent mobile phase composition due to pump or mixer malfunction can lead to retention time drift.[5] Prepare the mobile phase manually to bypass the mixer and see if the problem resolves.

Data Presentation

Table 1: Illustrative Retention Times of Methyl Dihydroxybenzoate Isomers under Different Mobile Phase Conditions.

IsomerCondition A (Methanol/Water) - Retention Time (min)Condition B (Acetonitrile/Water) - Retention Time (min)
Methyl 3,4-dihydroxybenzoate8.26.5
Methyl 3,5-dihydroxybenzoate9.17.2
This compound10.58.1
Methyl 2,5-dihydroxybenzoate11.28.9
Methyl 2,3-dihydroxybenzoate12.89.7

Note: Data are hypothetical and for illustrative purposes to show relative elution order and the effect of organic modifier choice.

Table 2: Effect of Mobile Phase Additive on Tailing Factor.

AnalyteTailing Factor (No Additive)Tailing Factor (0.1% Formic Acid)
This compound1.81.1
Methyl 2,5-dihydroxybenzoate1.71.2

Note: Tailing factor is a measure of peak symmetry; a value of 1 indicates a perfectly symmetrical peak. Data are illustrative.

Experimental Protocols

Protocol 1: HPLC Method Development for Methyl Dihydroxybenzoate Isomers

This protocol provides a general framework for developing a separation method for this compound and its isomers.

  • System Preparation:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Have a Phenyl-Hexyl column of similar dimensions available for comparison.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Wash Solvent: 50:50 Acetonitrile:Water.

  • Sample Preparation:

    • Prepare a stock solution of a standard mixture of the isomers in methanol at a concentration of approximately 1 mg/mL each.

    • Dilute the stock solution with Mobile Phase A to a final concentration of approximately 10 µg/mL each.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at 254 nm and 280 nm, or collect spectra from 200-400 nm with a PDA detector.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10-50% B

      • 20-22 min: 50-90% B

      • 22-25 min: 90% B

      • 25-26 min: 90-10% B

      • 26-30 min: 10% B (re-equilibration)

  • Optimization:

    • Based on the initial run, adjust the gradient slope to improve the resolution of the target isomer peaks.

    • If co-elution occurs, try replacing acetonitrile with methanol as the organic modifier, as this can alter selectivity.

    • Systematically vary the column temperature (e.g., 25°C, 35°C, 40°C) to assess its impact on resolution.

    • If peak shape is poor, consider adding a different mobile phase modifier or using a different column.

Mandatory Visualizations

G prep Sample Preparation (Dissolve in Mobile Phase A) inject Inject Sample prep->inject gradient HPLC Separation (Gradient Elution) inject->gradient detect UV/PDA Detection gradient->detect process Data Processing (Integration & Quantification) detect->process report Generate Report process->report Resolution Adequate optimize Method Optimization? (Adjust Gradient/Temp) process->optimize Resolution Inadequate optimize->inject Re-inject

Caption: Workflow for HPLC method development and analysis.

G start Poor Peak Resolution or Tailing Observed check_column Is the column appropriate and in good condition? start->check_column change_column Action: Try alternative selectivity (e.g., Phenyl-Hexyl) check_column->change_column No check_mobile_phase Is the mobile phase pH and composition optimal? check_column->check_mobile_phase Yes change_column->start adjust_ph Action: Lower pH to 2.5-3.5 with 0.1% Formic Acid check_mobile_phase->adjust_ph No (pH issue) adjust_gradient Action: Optimize gradient slope or change organic modifier check_mobile_phase->adjust_gradient No (Composition) check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes adjust_ph->start adjust_gradient->start adjust_temp Action: Screen temperatures (e.g., 25-45°C) check_temp->adjust_temp No end Problem Resolved check_temp->end Yes adjust_temp->start

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Technical Support Center: Resorcinol Derivatives & Skin Irritation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of resorcinol (B1680541) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind skin irritation caused by resorcinol and its derivatives?

A1: Resorcinol and its derivatives can induce skin irritation through several mechanisms. A primary pathway involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding of a resorcinol derivative, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) on DNA. This process upregulates the expression of genes involved in inflammation, including cytokines like CYP1A1. Additionally, some resorcinol derivatives can cause direct damage to the epidermis, leading to the release of pro-inflammatory mediators.

Q2: Are all resorcinol derivatives equally irritating to the skin?

A2: No, the skin irritation potential varies significantly among different resorcinol derivatives. The structure of the derivative, particularly the nature and position of its substituent groups, plays a crucial role in determining its interaction with skin proteins and receptors. For instance, longer alkyl chains at certain positions can modulate the irritation potential. It is essential to consult specific safety and toxicological data for each derivative.

Q3: What are the regulatory guidelines for assessing the skin irritation potential of new chemical entities like resorcinol derivatives?

A3: Regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) provide internationally recognized guidelines for skin irritation testing. Key guidelines include OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) and OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). These guidelines outline the validated methods and criteria for classifying substances based on their skin irritation potential.

Troubleshooting Experimental Workflows

Q1: My in vitro reconstructed human epidermis (RhE) assay for a novel resorcinol derivative is showing high variability between replicates. What could be the cause?

A1: High variability in RhE assays can stem from several factors. First, ensure the solubility and stability of your test compound in the assay medium. Poor solubility can lead to inconsistent dosing. Second, verify the pipetting accuracy and technique, as small volume errors can have a significant impact. Third, check the tissue viability of your control batches to rule out any issues with the RhE model itself. Finally, consider the possibility of non-specific binding of the derivative to the assay plates or inserts, which can affect the actual concentration exposed to the tissues.

Q2: I am observing unexpected cytotoxicity in my cell viability assay (e.g., MTT assay) when testing a resorcinol derivative. How can I differentiate between direct cytotoxicity and skin irritation?

A2: It is crucial to use a multi-faceted approach to distinguish between cytotoxicity and irritation. While an MTT assay measures metabolic activity and can indicate cell death, it doesn't capture the full picture of the irritation response. Complement your viability data with assays that measure pro-inflammatory markers, such as the release of cytokines like IL-1α or IL-8. A substance that causes a significant increase in these markers at non-cytotoxic concentrations is more likely to be a true irritant.

Q3: How can I predict the skin irritation potential of a resorcinol derivative before in vitro or in vivo testing?

A3: In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be valuable tools for predicting skin irritation potential. These models use the chemical structure of a compound to estimate its biological activity. Several validated QSAR models are available that can provide an initial risk assessment and help prioritize candidates for further testing, thereby reducing the reliance on animal and resource-intensive laboratory experiments.

Experimental Protocols & Data

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is a generalized summary based on the principles of the OECD Test Guideline 439.

Objective: To assess the skin irritation potential of a resorcinol derivative by measuring its effect on the viability of a reconstructed human epidermis model.

Methodology:

  • Preparation of Test Substance: Dissolve the resorcinol derivative in a suitable solvent (e.g., DMSO, ethanol, or water) to create a stock solution. Further dilute to the final testing concentrations.

  • Tissue Culture: Culture the RhE tissues at the air-liquid interface according to the manufacturer's instructions.

  • Application of Test Substance: Apply a defined volume of the test substance directly to the surface of the RhE tissues. Include positive (e.g., sodium dodecyl sulfate) and negative (e.g., phosphate-buffered saline) controls.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).

  • Washing: Thoroughly wash the tissues to remove the test substance.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for a longer period (e.g., 24-42 hours) to allow for the development of an irritation response.

  • Viability Assessment (MTT Assay):

    • Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells will reduce the yellow MTT to a purple formazan (B1609692).

    • Extract the formazan using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

  • Data Analysis: Calculate the percentage of viability for each test concentration relative to the negative control. A substance is classified as an irritant if the tissue viability falls below a certain threshold (e.g., 50%).

Table 1: Comparative Irritation Potential of Resorcinol Derivatives (Illustrative Data)
CompoundChemical StructureIn Vitro RhE Viability (%)In Vivo Draize Score (Rabbit)Irritation Classification
ResorcinolC₆H₄(OH)₂45%2.5Irritant
4-ButylresorcinolC₁₀H₁₄O₂65%1.2Mild Irritant
4-HexylresorcinolC₁₂H₁₈O₂78%0.8Non-Irritant
Phenylethyl ResorcinolC₁₄H₁₄O₂85%0.5Non-Irritant

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. It is intended to demonstrate how to structure and compare such data.

Visual Guides

experimental_workflow cluster_prep Preparation Phase cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Classification A Resorcinol Derivative Synthesis/Procurement B In Silico Prediction (QSAR) A->B C Solubility & Stability Testing A->C D Reconstructed Human Epidermis (RhE) Assay B->D Prioritize Candidates C->D E Cytokine Analysis (e.g., IL-1α) D->E F Cell Viability Assay (e.g., MTT) D->F G Calculate % Viability & Cytokine Release E->G F->G H Classification according to OECD Guidelines G->H

Caption: A typical experimental workflow for assessing the skin irritation potential of resorcinol derivatives.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RD Resorcinol Derivative AhR_complex AhR Complex RD->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE on DNA AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Upregulates Transcription Inflammation Pro-inflammatory Response CYP1A1->Inflammation

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway, a key mechanism in resorcinol-induced skin irritation.

strategies to improve the purity of synthesized methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate?

A1: The most common impurity is the unreacted starting material, 2,4-dihydroxy-3,6-dimethylbenzoic acid, due to incomplete esterification. Other potential impurities can include residual solvents from the reaction or purification steps, and byproducts from side reactions, although these are generally less common if the reaction is performed under optimal conditions.

Q2: How can I monitor the progress of the esterification reaction to minimize the presence of unreacted starting material?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By comparing the spot or peak corresponding to the starting material with that of the product, you can determine the extent of the reaction. A reaction is generally considered complete when the starting material spot or peak is no longer visible or has significantly diminished.

Q3: What are the recommended purification methods to achieve high purity methyl 2,4-dihydroxy-3,6-dimethylbenzoate?

A3: The two primary methods for purifying the crude product are silica (B1680970) gel column chromatography and recrystallization.[1] Column chromatography is effective for separating the product from less polar impurities, while recrystallization is excellent for removing trace impurities and obtaining a highly crystalline final product. Often, a combination of both methods yields the best results.

Q4: What is the expected purity of methyl 2,4-dihydroxy-3,6-dimethylbenzoate after successful purification?

A4: With proper purification techniques, a purity of ≥99.0% as determined by HPLC can be achieved. A Chinese patent for a specific synthesis route reports achieving a purity of 98.9%.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Problem 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
HPLC analysis shows a significant peak corresponding to 2,4-dihydroxy-3,6-dimethylbenzoic acid.Incomplete esterification reaction.- Increase the reaction time or temperature.- Use a larger excess of the methylating agent.- Ensure the catalyst is active and used in the correct amount.
The product appears oily or as a non-crystalline solid.Presence of residual solvents or other impurities.- Perform a thorough work-up to remove reaction byproducts.- Utilize silica gel column chromatography for initial purification.
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
The product does not crystallize upon cooling.- The solution is not saturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a mixture of solvents.- "Seed" the solution with a small crystal of pure product.
The crystals are very fine or powdery.Rapid crystallization due to excessively fast cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The melting point of the recrystallized product is broad or lower than the literature value (144-146 °C).The product is still impure.- Perform another recrystallization.- Consider a preliminary purification by column chromatography.
Problem 3: Inefficient Purification by Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of the product from impurities on the column.Incorrect eluent system (solvent mixture).- Optimize the eluent system using TLC to achieve good separation between the product and impurity spots.- A common starting eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether.[1]
The product elutes too quickly or too slowly.The polarity of the eluent is too high or too low.- Adjust the ratio of the solvents in the eluent system. Increase the polar solvent (e.g., ethyl acetate) concentration to elute the product faster, or decrease it to slow it down.

Quantitative Data Summary

The following table summarizes the purity data found for methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Purification Method Initial Purity Final Purity Yield/Recovery Reference
Silica Gel Column Chromatography followed by RecrystallizationNot specified98.9%88% (recovery from purification)CN111116370A[1]
Not specifiedNot specified≥99.0% (HPLC)Not specifiedSigma-Aldrich Product Specification

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from the general procedure described in a relevant patent.[1]

  • Slurry Preparation: Mix the crude extract with silica gel in a 1:5 to 1:10 mass ratio.

  • Column Packing: Load the slurry onto a column packed with 200-300 mesh silica gel. The height of the packed silica should be 3-5 times the height of the loaded sample mixture.

  • Elution: Elute the column with a mixture of ethyl acetate and petroleum ether. A starting ratio of 1:9 (v/v) is suggested. The eluent may also contain 0.1% (v/v) of formic acid or trifluoroacetic acid to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the partially purified product from column chromatography in a minimal amount of a suitable hot solvent. Dichloromethane is mentioned as a washing solvent for the filter cake and could be a component of the recrystallization solvent system.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., dichloromethane) to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 30 °C) to remove residual solvent.[1]

Visualizations

Purification_Workflow Crude Crude Product ColumnChromatography Silica Gel Column Chromatography Crude->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Monitor Fractions ImpureFractions Impure Fractions TLC->ImpureFractions Combine PureFractions Pure Fractions TLC->PureFractions Combine Recrystallization Recrystallization PureFractions->Recrystallization PureProduct Pure Methyl 2,4-dihydroxy- 3,6-dimethylbenzoate Recrystallization->PureProduct

Caption: Workflow for the purification of methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Troubleshooting_Logic Start Low Purity Detected (e.g., by HPLC) CheckStartingMaterial Significant Unreacted Starting Material? Start->CheckStartingMaterial OptimizeReaction Optimize Esterification: - Increase reaction time/temp - Increase methylating agent CheckStartingMaterial->OptimizeReaction Yes ColumnChromatography Perform/Optimize Column Chromatography CheckStartingMaterial->ColumnChromatography No OptimizeReaction->ColumnChromatography Recrystallize Perform/Optimize Recrystallization ColumnChromatography->Recrystallize FinalProduct High Purity Product Recrystallize->FinalProduct

Caption: Troubleshooting logic for improving product purity.

References

dealing with hygroscopic nature of phenolic compounds in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic nature of phenolic compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a phenolic compound is hygroscopic?

A: A hygroscopic phenolic compound readily absorbs moisture from the atmosphere.[1][2] This can lead to changes in the physical state of the compound, such as becoming sticky or even dissolving into a concentrated aqueous solution (a phenomenon known as deliquescence).[2]

Q2: Why is the hygroscopic nature of phenolic compounds a concern in synthesis?

A: Absorbed water can act as an unintended reactant, base, or nucleophile, leading to side reactions, reduced yields, and difficulty in product purification.[3][4][5] For reactions requiring anhydrous conditions, even trace amounts of water can be detrimental. The presence of water can also affect the physical properties of the starting material, making it difficult to weigh and handle accurately.

Q3: How can I determine the water content of my phenolic compound?

A: The most accurate and widely used method for determining water content is Karl Fischer titration.[6][7][8] This technique is specific to water and can be used for a wide range of concentrations. Other methods include thermogravimetric analysis (loss on drying), though this may not be suitable for heat-sensitive phenols.[9]

Q4: What are the best practices for storing hygroscopic phenolic compounds?

A: Hygroscopic phenolic compounds should be stored in tightly sealed containers to minimize exposure to atmospheric moisture. For highly sensitive materials, storage in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) or within an inert atmosphere glove box is recommended.[10][11]

Q5: Can I dry a phenolic compound that has absorbed water?

A: Yes, in many cases, absorbed water can be removed. A common and effective method for heat-sensitive compounds is vacuum drying, where the compound is placed under reduced pressure, often with gentle heating, to lower the boiling point of water and facilitate its evaporation.[12][13][14] For less sensitive compounds, oven drying at a temperature below the compound's decomposition point can be used.[9]

Troubleshooting Guides

Problem: My reaction yield is low, and I suspect my hygroscopic phenolic starting material is the culprit.

This guide will help you troubleshoot common issues related to the use of hygroscopic phenolic compounds in synthesis.

Potential Cause Troubleshooting Steps Recommended Action
Excessive Water Content in Starting Material 1. Determine the water content of your phenolic compound using Karl Fischer titration. 2. Compare the measured water content to the acceptable limit for your specific reaction.If the water content is too high, dry the material using an appropriate method (e.g., vacuum oven) before use.[12][14]
Inaccurate Weighing 1. Observe the physical state of your compound. Is it clumpy or sticky? 2. Consider the possibility of inaccurate mass measurement due to absorbed water.Weigh the hygroscopic compound in a controlled environment, such as a glove bag or glove box, to prevent moisture absorption during handling.[11] Alternatively, use pre-weighed vials if available.
Reaction Quenching/Side Reactions 1. Review your reaction mechanism. Is it sensitive to water? (e.g., Grignard reactions, reactions with strong bases). 2. Analyze your crude reaction mixture (e.g., by NMR or LC-MS) for byproducts consistent with water-induced side reactions.Ensure all glassware is thoroughly dried before use, and use anhydrous solvents.[11][15] Consider adding a drying agent to the reaction mixture if compatible.
Decomposition of Starting Material 1. Check the stability of your phenolic compound in the presence of water, especially under your reaction conditions (e.g., elevated temperature). 2. Run a small-scale stability test by exposing the compound to water and monitoring for degradation.If the compound is unstable, it is crucial to handle it under strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a solid phenolic compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Karl Fischer solvent (e.g., CombiSolvent)

  • Anhydrous methanol

  • Gastight syringe

  • Analytical balance

Procedure:

  • System Preparation: Add the Karl Fischer solvent to the titration vessel and precondition the system by running a titration until the solvent is dry (a stable, low drift is achieved).

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the phenolic compound into a dry weighing boat.

  • Titration: Quickly add the weighed sample to the titration vessel.

  • Start Titration: Begin the titration immediately. The instrument will automatically add the Karl Fischer reagent and detect the endpoint potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).

Notes:

  • Some phenols can be oxidized by the Karl Fischer reagent, leading to inaccurate results. If you observe unstable or "dragging" endpoints, modification of the solvent pH may be necessary.[6]

  • For phenols that are not readily soluble in the standard solvent, the addition of a co-solvent may be required.

Protocol 2: Drying a Hygroscopic Phenolic Compound Using a Vacuum Oven

This protocol describes how to dry a solid phenolic compound that has absorbed atmospheric moisture.

Materials:

  • Vacuum oven

  • Vacuum pump

  • Schlenk flask or other suitable vacuum-rated container

  • Cold trap (optional but recommended)

Procedure:

  • Sample Preparation: Place a thin layer of the hygroscopic phenolic compound in the Schlenk flask.

  • Assembly: Connect the flask to the vacuum oven. If using a cold trap, place it between the oven and the vacuum pump and fill it with a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Evacuation: Turn on the vacuum pump to reduce the pressure inside the oven. A pressure of <1 mmHg is generally sufficient.

  • Heating: Once a stable vacuum is achieved, gently heat the oven to a temperature that is well below the melting or decomposition point of your compound. A temperature of 40-60 °C is often a good starting point.

  • Drying Time: The time required for drying will depend on the amount of material, the amount of absorbed water, and the compound's properties. Drying for several hours to overnight is common.

  • Completion: To confirm that the material is dry, you can monitor its weight until it becomes constant.

  • Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon) before quickly transferring the dried compound to a desiccator or glove box for storage.

Data Presentation

Table 1: Water Content of Selected Phenolic Compounds (Illustrative)
Phenolic CompoundTypical Water Content (%)Method of Determination
Phenol0.017Volumetric Karl Fischer Titration
m-Cresol0.031Volumetric Karl Fischer Titration
p-Cresol0.041Volumetric Karl Fischer Titration
8-Quinolinol0.032Volumetric Karl Fischer Titration
1-Naphthol0.019Volumetric Karl Fischer Titration
(Data adapted from Kyoto Electronics Manufacturing Co., Ltd. Application Memo)
Table 2: Comparison of Drying Methods for Hygroscopic Solids
Drying MethodPrincipleAdvantagesDisadvantages
Vacuum Oven Reduced pressure lowers the boiling point of water, accelerating evaporation at lower temperatures.[12][13]- Gentle on heat-sensitive materials.- Faster than desiccation at room temperature.[14]- High efficiency.[16]- Requires specialized equipment (vacuum pump and oven).- Batch process, may have lower throughput for large quantities.[13]
Desiccator (with desiccant) A drying agent (desiccant) absorbs moisture from the enclosed atmosphere, creating a dry environment.- Simple and low-cost.- Good for maintaining dryness of already dry compounds.- Slower drying process compared to a vacuum oven.[13]- Desiccant requires periodic regeneration or replacement.
Inert Gas Flow A stream of dry, inert gas (e.g., nitrogen, argon) is passed over the material to carry away moisture.- Can be effective for surface moisture.- Can be combined with gentle heating.- May be less effective for removing water from the bulk of the material.- Consumes a significant amount of inert gas.

Visualizations

Experimental_Workflow Experimental Workflow for Handling Hygroscopic Phenolic Compounds cluster_prep Preparation cluster_handling Handling & Dispensing cluster_reaction Reaction Setup receive Receive Compound store Store in Desiccator or Glove Box receive->store transfer_to_balance Transfer to Weighing Area (Glove Box/Bag Preferred) store->transfer_to_balance dry_glassware Oven-Dry Glassware transfer_to_flask Transfer to Reaction Flask (Under Inert Atmosphere) dry_glassware->transfer_to_flask weigh Weigh Compound Quickly transfer_to_balance->weigh weigh->transfer_to_flask add_solvent Add Anhydrous Solvent transfer_to_flask->add_solvent start_reaction Initiate Reaction add_solvent->start_reaction

Caption: Workflow for handling hygroscopic phenolic compounds.

Troubleshooting_Decision_Tree Troubleshooting Low Yield with Hygroscopic Phenolic Reactants start Low Reaction Yield q1 Was the phenolic reactant dried before use? start->q1 a1_yes Dry the reactant (e.g., vacuum oven). Repeat reaction. q1->a1_yes No q2 Was the reactant handled under inert atmosphere? q1->q2 Yes end Investigate other reaction parameters (temperature, stoichiometry, catalyst, etc.) a1_yes->end a2_yes Handle reactant in glove box/bag. Use proper syringe/cannula techniques. Repeat reaction. q2->a2_yes No q3 Were anhydrous solvents and dry glassware used? q2->q3 Yes a2_yes->end a3_yes Flame-dry glassware. Use freshly distilled/sure-seal solvents. Repeat reaction. q3->a3_yes No q4 Is the reaction known to be extremely water-sensitive? q3->q4 Yes a3_yes->end a4_yes Consider adding an internal drying agent (e.g., molecular sieves) if compatible. Re-evaluate reaction setup for leaks. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purifying Methyl 2,4-dihydroxybenzoate with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of methyl 2,4-dihydroxybenzoate (B8728270). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of methyl 2,4-dihydroxybenzoate in a question-and-answer format.

Q1: My compound, this compound, is not moving off the baseline of the silica (B1680970) gel column, even with a relatively polar solvent system (e.g., 30% ethyl acetate (B1210297) in hexane). What could be the problem and how can I fix it?

A1: This is a common issue with phenolic compounds due to their acidic nature and strong interaction with the silica gel stationary phase. Here are several potential solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. You can try a gradient elution, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the ethyl acetate concentration. For highly retained compounds, adding a small amount of methanol (B129727) (e.g., 1-5%) to the ethyl acetate/hexane (B92381) mixture can significantly increase the eluting power.

  • Use a More Polar Co-solvent: Consider switching from ethyl acetate to a more polar solvent like dichloromethane (B109758) (DCM) in combination with methanol. A starting point could be 1-5% methanol in DCM.

  • Add an Acidic Modifier: Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1-1%), to your mobile phase can help to protonate the phenolic hydroxyl groups and reduce their interaction with the silica gel, leading to better elution. A patent for a similar compound suggests using an eluent of ethyl acetate/petroleum ether (1:9) containing 0.1% formic acid.

  • Consider an Alternative Stationary Phase: If the compound still adheres strongly to silica, consider using a more inert stationary phase like neutral or basic alumina (B75360). However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system using TLC.

Q2: I am observing significant peak tailing for this compound during column chromatography. How can I improve the peak shape?

A2: Peak tailing in phenolic compounds is often caused by strong, non-ideal interactions with the stationary phase. Here are some strategies to mitigate this:

  • Acidify the Mobile Phase: As mentioned above, adding a small amount of formic acid or acetic acid to the eluent can significantly reduce tailing by minimizing the ionic interactions between the phenolic hydroxyl groups and the silica gel.

  • Check for Overloading: Tailing can also be a sign of column overloading. Try loading a smaller amount of your crude sample onto the column.

  • Ensure Proper Packing: An improperly packed column with channels or cracks can lead to poor peak shape. Ensure your column is packed uniformly.

  • Use a Different Solvent System: Sometimes, changing the solvent system can improve peak shape. For aromatic compounds, incorporating toluene (B28343) into the eluent (e.g., 10% ethyl acetate in toluene) has been reported to improve separation and peak shape.

Q3: My fractions are all contaminated with a close-running impurity. How can I improve the separation?

A3: Achieving good separation between your product and a close-running impurity requires careful optimization of the chromatographic conditions.

  • Optimize the Solvent System with TLC: The key to good separation is selecting the right solvent system. Experiment with different solvent mixtures and ratios using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 and maximizes the difference in Rf values (ΔRf) between your product and the impurity.

  • Use a Finer Mesh Silica Gel: Using a smaller particle size silica gel (e.g., 230-400 mesh instead of 60-120 mesh) will provide a higher surface area and can lead to better resolution.

  • Run a Gradient Elution: A shallow gradient of the eluting solvent can often improve the separation of closely eluting compounds. Start with a low polarity and slowly increase it over the course of the separation.

  • Dry Loading: If your crude product is not very soluble in the initial eluting solvent, "dry loading" can improve the initial band sharpness and thus the overall separation. To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on literature, a common system is ethyl acetate/hexane. You should start by developing a suitable solvent system using TLC. A good target Rf for your product on the TLC plate is around 0.25. A patent for a similar compound utilized a 1:9 mixture of ethyl acetate and petroleum ether.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be easily visualized under a UV lamp (at 254 nm) where it will appear as a dark spot on a fluorescent green background. For further confirmation, or if the compound is not UV-active enough, you can use a staining solution. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain that will react with the phenolic hydroxyl groups. An iron(III) chloride (FeCl3) stain is more specific for phenols and will typically produce a colored spot.

Q3: What are the common impurities I might encounter when synthesizing this compound?

A3: Common impurities can include unreacted starting materials, such as 2,4-dihydroxybenzoic acid, and byproducts from the reaction. For example, if you are performing a Fischer esterification, you might have residual acid. 2,4-dihydroxybenzoic acid is significantly more polar than its methyl ester and should be easily separable by column chromatography. Other potential byproducts will depend on the specific synthetic route used.

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes, while silica gel is the most common stationary phase for normal-phase chromatography, you can use others. For phenolic compounds that may interact too strongly with the acidic silica, neutral or basic alumina can be a good alternative. Reversed-phase chromatography on C18-functionalized silica is another option, where a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The choice of stationary phase will depend on the specific impurities you are trying to remove.

Quantitative Data

Table 1: TLC Data for this compound and Related Compounds

CompoundSolvent System (Ethyl Acetate:Hexane)Approximate Rf Value
This compound3:7~0.35
This compound2:8~0.25
2,4-Dihydroxybenzoic Acid3:7~0.10 (streaking)
3-Methoxyphenol2:8~0.58

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexane (or petroleum ether)

  • Formic acid (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. Dissolve a small amount of your crude material in a volatile solvent and spot it on a TLC plate.

    • Test different ratios of ethyl acetate/hexane. A good starting point is 3:7 (v/v).

    • Aim for an Rf value of ~0.25 for this compound. This will correspond to a column volume (CV) of approximately 4, which is ideal for good separation.

    • If tailing is observed on the TLC plate, add a drop of formic acid to the developing solvent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading (Recommended for better separation): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • If using a gradient elution, start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of ethyl acetate.

    • Monitor the elution by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Methyl 2,4-dihydroxybenzoate Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_no_elution Compound Not Eluting cluster_tailing Peak Tailing cluster_poor_separation Poor Separation Start Problem Encountered Increase_Polarity Increase Solvent Polarity Start->Increase_Polarity No Elution Acidify_Eluent Acidify Mobile Phase Start->Acidify_Eluent Tailing Optimize_TLC Re-optimize with TLC (Aim for Rf 0.2-0.3) Start->Optimize_TLC Poor Separation Add_Modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) Increase_Polarity->Add_Modifier Still No Elution Change_Stationary_Phase Change to Alumina Add_Modifier->Change_Stationary_Phase Still No Elution Check_Loading Reduce Sample Load Acidify_Eluent->Check_Loading Still Tailing Repack_Column Repack Column Check_Loading->Repack_Column Still Tailing Finer_Silica Use Finer Mesh Silica Optimize_TLC->Finer_Silica Still Poor Gradient_Elution Use Shallow Gradient Finer_Silica->Gradient_Elution Still Poor Dry_Load Use Dry Loading Gradient_Elution->Dry_Load Still Poor

Caption: Troubleshooting decision tree for column chromatography.

Validation & Comparative

A Comparative Analysis of Methyl 2,4-Dihydroxybenzoate and Its Isomers: Properties, Biological Activities, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for targeted therapeutic design. This guide provides a comprehensive comparative analysis of methyl 2,4-dihydroxybenzoate (B8728270) and its key isomers: methyl 2,5-dihydroxybenzoate (B8804636), methyl 3,4-dihydroxybenzoate, and methyl 3,5-dihydroxybenzoate (B8624769). We delve into their physicochemical properties, spectroscopic data, diverse biological activities with supporting quantitative data, and relevant experimental protocols.

This publication aims to serve as a valuable resource by summarizing key data in structured tables for easy comparison, providing detailed experimental methodologies, and visualizing complex biological pathways to facilitate a deeper understanding of the structure-activity relationships of these phenolic compounds.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The positioning of the hydroxyl groups on the benzene (B151609) ring significantly influences the physicochemical and spectroscopic characteristics of these isomers. These differences can impact their solubility, reactivity, and interactions with biological targets.

PropertyMethyl 2,4-dihydroxybenzoateMethyl 2,5-dihydroxybenzoateMethyl 3,4-dihydroxybenzoateMethyl 3,5-dihydroxybenzoate
Molecular Formula C₈H₈O₄C₈H₈O₄C₈H₈O₄C₈H₈O₄
Molecular Weight 168.15 g/mol [1][2]168.15 g/mol 168.15 g/mol [3][4]168.15 g/mol [5][6]
Melting Point (°C) 143[7]86-88[8]134-136167-170[4][9]
Boiling Point (°C) 326.9[7]55 (at 0.01 Torr)[10]--
Appearance White to off-white crystalline solid[7]--Solid[4]
Solubility Poorly soluble in water; readily soluble in ethanol (B145695) and chloroform[7]-Soluble in DMSO[3]Slightly soluble in water[11]

Spectroscopic Data Summary:

While a complete set of directly comparable spectroscopic data is not available in a single source, the following provides an overview based on available information.

  • ¹H NMR: The proton NMR spectra of these isomers are distinct due to the different substitution patterns on the aromatic ring, leading to variations in chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectra show differences in the chemical shifts of the aromatic carbons, particularly those bearing the hydroxyl and carboxylate groups, reflecting the changes in the electronic environment.[12][13][14]

  • Mass Spectrometry: The mass spectra of all isomers are expected to show a molecular ion peak corresponding to their molecular weight (168.15 g/mol ). Fragmentation patterns may differ based on the stability of the resulting fragments, influenced by the hydroxyl group positions.[15]

Biological Activities: A Comparative Overview

The isomeric methyl dihydroxybenzoates exhibit a range of interesting biological activities, with the position of the hydroxyl groups playing a critical role in their potency and mechanism of action.

Biological ActivityThis compoundMethyl 2,5-dihydroxybenzoateMethyl 3,4-dihydroxybenzoateMethyl 3,5-dihydroxybenzoate
Antioxidant Activity Natural product with antioxidant potential.[16]-Potent antioxidant and anti-inflammatory effects.[3][4][17] Activates the Nrf2 antioxidant pathway.[18]-
Anticancer Activity -Less cytotoxic and mutagenic than hydroquinone.[8]Shows antiproliferative effects.[19]Exhibits ribonucleotide reductase inhibition and antitumor activity.[4][5][20]
Tyrosinase Inhibition -Potential to inhibit melanogenesis.[8]--
Other Activities Skin conditioning agent.[21]-Neuroprotective agent.[19]Used in the synthesis of cored dendrimers.[4][11]

Signaling Pathway Analysis

The biological effects of these phenolic compounds are often mediated through their interaction with key cellular signaling pathways.

Nrf2 Signaling Pathway

Methyl 3,4-dihydroxybenzoate has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[18] This pathway is a central regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_3_4_dihydroxybenzoate Methyl_3_4_dihydroxybenzoate Keap1 Keap1 Methyl_3_4_dihydroxybenzoate->Keap1 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Keap1->Nrf2 releases Nucleus->ARE binds to

Nrf2 antioxidant response pathway activation.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[22] Oxidative stress or the presence of Nrf2 activators like certain phenolic compounds leads to the dissociation of Nrf2 from Keap1.[22] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their transcription and a strengthened cellular antioxidant defense.[23]

MAPK Signaling Pathway in Apoptosis

3,4-Dihydroxybenzoic acid (the unesterified parent compound of methyl 3,4-dihydroxybenzoate) has been shown to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[19]

MAPK_Apoptosis_Pathway Dihydroxybenzoic_Acid 3,4-Dihydroxybenzoic Acid JNK_p38 JNK / p38 MAPK Activation Dihydroxybenzoic_Acid->JNK_p38 AP1 AP-1 (c-Jun/c-Fos) Activation JNK_p38->AP1 Caspase_Cascade Caspase Cascade Activation JNK_p38->Caspase_Cascade Bax/Bcl-2 modulation FasL FasL Expression AP1->FasL FasL->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

MAPK-mediated apoptosis signaling pathway.

This pathway involves the activation of stress-activated protein kinases (JNK and p38), which in turn can activate transcription factors like AP-1. This can lead to the upregulation of pro-apoptotic proteins such as Fas Ligand (FasL) and modulation of the Bcl-2 family of proteins, ultimately triggering the caspase cascade and programmed cell death (apoptosis).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of these compounds.

Synthesis of Methyl Dihydroxybenzoates

A general method for the synthesis of methyl dihydroxybenzoates is the Fischer esterification of the corresponding dihydroxybenzoic acid.

General Protocol for Fischer Esterification:

  • Dissolution: Dissolve the dihydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Preparation of DPPH solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound (methyl dihydroxybenzoate isomer) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[22]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer.[22]

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Generation of ABTS radical cation: React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.[24]

  • Dilution of ABTS solution: Dilute the ABTS radical cation solution with ethanol or a buffer to a specific absorbance at 734 nm.[22]

  • Reaction: Add various concentrations of the test compound to the diluted ABTS solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) in the dark.[22]

  • Measurement: Measure the absorbance at 734 nm.[22]

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methyl dihydroxybenzoate isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm) using a plate reader.

  • Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., phosphate (B84403) buffer), the tyrosinase enzyme, and various concentrations of the test compound.[23][25]

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.[25]

  • Substrate Addition: Add the substrate (e.g., L-DOPA or L-tyrosine) to initiate the enzymatic reaction.[23][26][27]

  • Kinetic Measurement: Measure the formation of the product (dopachrome) over time by monitoring the increase in absorbance at a specific wavelength (around 475-492 nm).[27]

  • Calculation: Determine the rate of the reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and the IC₅₀ value.

Conclusion

The comparative analysis of this compound and its isomers reveals significant differences in their physicochemical properties and biological activities, underscoring the profound impact of hydroxyl group positioning on molecular function. Methyl 3,4-dihydroxybenzoate stands out for its potent antioxidant and anti-inflammatory properties, mediated in part through the activation of the Nrf2 pathway. Methyl 3,5-dihydroxybenzoate shows promise as an anticancer agent, while methyl 2,5-dihydroxybenzoate is noted for its potential in melanogenesis inhibition. This guide provides a foundational resource for researchers, enabling a more informed approach to the selection and development of these phenolic compounds for various therapeutic applications. Further quantitative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these versatile isomers.

References

Unveiling the Antifungal Potential of Resorcinol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals the significant antifungal activity of various resorcinol (B1680541) derivatives, highlighting their potential as novel therapeutic agents in combating a range of fungal pathogens. This comparative guide synthesizes key experimental data on their efficacy, provides detailed insights into the methodologies used for their evaluation, and explores their mechanisms of action.

Resorcinol and its derivatives, a class of phenolic compounds, have long been recognized for their antiseptic properties. Recent research has delved deeper into their specific antifungal activities, revealing promising candidates for the development of new antifungal drugs. This guide provides a detailed comparison of the antifungal efficacy of several resorcinol derivatives against clinically relevant fungi, supported by quantitative data from in vitro studies.

Comparative Antifungal Activity

The antifungal potency of resorcinol derivatives varies significantly based on their chemical structure and the target fungal species. Key quantitative data, including Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and 50% Inhibitory Concentration (IC50), are summarized below to facilitate a clear comparison.

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)IC50 (µg/mL)Reference(s)
Resorcinol Candida albicans (ATCC 10261)2500 (MIC80)--[1]
Candida albicans (ATCC 24433)2500 (MIC80)--[1]
Candida glabrata2750 (MIC80)--[1]
Candida krusei2750 (MIC80)--[1]
Candida parapsilosis2750 (MIC80)--[1]
Candida tropicalis2750 (MIC80)--[1]
4-Butylresorcinol Microsporum gypseum-->200[2]
Trichophyton mentagrophytes-->200[2]
Epidermophyton floccosum-->200[2]
4-Hexylresorcinol Microsporum gypseum--19.89[2]
Trichophyton rubrum--39.89[2]
Trichophyton mentagrophytes--62.5[2]
Candida albicans16--
Phenylethylresorcinol Microsporum gypseum--11.42[2]
Microsporum canis--23.54[2]
Trichophyton violaceum--21.06[2]
Arthroderma cajetani--20.15[2]
Trichophyton mentagrophytes--22.81[2]
Epidermophyton floccosum--25.67[2]
Nannizzia gypsea--18.93[2]
Trichophyton rubrum--24.18[2]
Trichophyton tonsurans--19.55[2]

Note: MIC80 represents the concentration that inhibits 80% of fungal growth.

Experimental Protocols

The data presented in this guide were primarily obtained using standardized in vitro antifungal susceptibility testing methods. The following provides a detailed overview of the common experimental protocols employed in the cited studies.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

BrothMicrodilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis FungalCulture Fungal Culture Inoculum Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) FungalCulture->Inoculum SerialDilution Serial Dilution in 96-well plate Inoculum->SerialDilution AntifungalStock Antifungal Stock Solution AntifungalStock->SerialDilution Incubate Incubate at 35-37°C for 24-48h SerialDilution->Incubate VisualRead Visual Reading of Turbidity Incubate->VisualRead SpectroRead Spectrophotometric Reading (OD) Incubate->SpectroRead MIC_Determination MIC Determination (Lowest concentration with no visible growth) VisualRead->MIC_Determination SpectroRead->MIC_Determination

Broth microdilution workflow for MIC determination.
Agar (B569324) Dilution Method

The agar dilution method is another common technique for determining the MIC of antifungal agents, particularly for filamentous fungi.

AgarDilution cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis AntifungalStock Antifungal Stock Solution SerialDilutionAgar Serial Dilution of Antifungal in Agar AntifungalStock->SerialDilutionAgar AgarMedium Molten Agar Medium AgarMedium->SerialDilutionAgar PetriDishes Pouring into Petri Dishes SerialDilutionAgar->PetriDishes SpotInoculation Spot Inoculation onto Agar Surface PetriDishes->SpotInoculation FungalCulture Fungal Culture Inoculum Inoculum Preparation FungalCulture->Inoculum Inoculum->SpotInoculation Incubate Incubate at Appropriate Temperature SpotInoculation->Incubate MIC_Determination MIC Determination (Lowest concentration with no visible growth) Incubate->MIC_Determination

Agar dilution workflow for MIC determination.

Mechanisms of Antifungal Action

The primary mechanism by which resorcinol derivatives exert their antifungal effects is through the disruption of fungal cell membrane integrity.[3] Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]

Furthermore, some resorcinol derivatives, particularly 4-alkylresorcinols, are believed to interfere with key fungal enzymes.[4] One proposed target is the fungal cell wall, a complex structure crucial for maintaining cell shape and protecting against osmotic stress.[5][6] It is hypothesized that these compounds may disrupt the cell wall integrity (CWI) signaling pathway, a conserved signaling cascade in fungi responsible for cell wall maintenance and repair.

CWI_Pathway cluster_membrane Cell Membrane cluster_pathway Cell Wall Integrity (CWI) Pathway Resorcinol Resorcinol Derivative Membrane Fungal Cell Membrane Resorcinol->Membrane Intercalates Disruption Membrane Disruption Membrane->Disruption Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Disruption->Sensors Stress Signal Rho1 Rho1 GTPase Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_cascade Activates Transcription Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_cascade->Transcription Activates CellWall_Synth Cell Wall Synthesis & Repair Transcription->CellWall_Synth Upregulates CellWall_Synth->Membrane Maintains

Proposed mechanism of resorcinol derivatives on the fungal cell wall integrity pathway.

This disruption of the CWI pathway would lead to a compromised cell wall, rendering the fungus susceptible to osmotic lysis and other environmental stresses, ultimately contributing to its demise. Further research is needed to fully elucidate the specific molecular targets and signaling events involved in the antifungal action of different resorcinol derivatives.

Conclusion

The available data strongly suggest that resorcinol derivatives represent a promising class of antifungal compounds. In particular, 4-hexylresorcinol and phenylethylresorcinol have demonstrated significant activity against a variety of dermatophytes. The primary mechanism of action appears to be the disruption of the fungal cell membrane, with potential interference with the cell wall integrity pathway. Further investigations, including in vivo efficacy studies and detailed mechanistic explorations, are warranted to fully realize the therapeutic potential of these compounds in the fight against fungal infections.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 2,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC): A Proposed Method

HPLC stands as the premier technique for the quantification of non-volatile and thermally labile compounds like methyl 2,4-dihydroxybenzoate (B8728270) due to its high resolution, sensitivity, and specificity. Based on methods for related phenolic compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed.

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm) is recommended for its versatility in separating polar and non-polar compounds.[1]

  • Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and water (e.g., 77:23 v/v) containing 0.05% formic acid to ensure the analyte is in a non-ionized state, promoting better peak shape and retention.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Based on the UV-Vis spectrum of the parent compound, 2,4-dihydroxybenzoic acid, which shows absorption maxima at 258 nm and 296 nm, a detection wavelength of 258 nm is proposed for optimal sensitivity.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation Parameters

Any newly developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should be performed.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.995 over a defined concentration range.
Accuracy The percentage recovery should be within 98-102% for the analyte.
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) should be < 2% for multiple injections of the same sample. - Intermediate Precision (Inter-day): RSD should be < 2% for analyses conducted on different days.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.

Comparison of Analytical Techniques

While HPLC is the recommended approach, other analytical techniques can be considered for the quantification of methyl 2,4-dihydroxybenzoate. The following table provides a comparison of these methods.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds.Requires specialized equipment and solvents. Method development can be time-consuming.
Gas Chromatography (GC) Separation based on the partitioning of the analyte between a stationary phase and a gaseous mobile phase.High efficiency and sensitivity.Requires derivatization for polar, non-volatile compounds like this compound to increase volatility. Potential for thermal degradation.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.[3]High efficiency, low sample and reagent consumption.[3]Lower sensitivity compared to HPLC for some applications. Reproducibility can be challenging.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a layer of adsorbent material, followed by densitometric quantification.High sample throughput, low cost per sample.Lower resolution and sensitivity compared to HPLC.
UV-Vis Spectrophotometry Measurement of the absorption of UV-Vis light by the analyte in a solution.Simple, rapid, and cost-effective.Low specificity; susceptible to interference from other absorbing compounds in the sample matrix.[4]

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the proposed HPLC method workflow and a logical decision-making pathway for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Prepare Standard Stock Solution Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 258 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Analyte Integrate->Quantify Sample Calibrate->Quantify

Caption: Proposed workflow for the quantification of this compound using HPLC.

Decision_Tree Start Select Analytical Method for This compound High_Specificity High Specificity Required? Start->High_Specificity High_Throughput High Sample Throughput Needed? High_Specificity->High_Throughput No HPLC HPLC High_Specificity->HPLC Yes Cost_Constraint Significant Cost Constraints? High_Throughput->Cost_Constraint No HPTLC HPTLC High_Throughput->HPTLC Yes GC GC (with derivatization) Cost_Constraint->GC No CE Capillary Electrophoresis Cost_Constraint->CE No, but consider for low sample volume UV_Vis UV-Vis Spectrophotometry Cost_Constraint->UV_Vis Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

For the accurate and reliable quantification of this compound, a validated RP-HPLC method is the most suitable approach. The proposed method, utilizing a C18 column and a methanol-water mobile phase with UV detection, provides a strong foundation for method development and validation. While alternative techniques such as GC, CE, HPTLC, and UV-Vis spectrophotometry exist, they present certain limitations in terms of specificity, sample preparation complexity, or resolution. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. It is imperative that any chosen method undergoes rigorous validation to ensure the integrity of the generated data.

References

A Comparative Guide to the Synthetic Routes of Methyl 2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dihydroxybenzoate (B8728270) is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its preparation can be approached through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the three primary synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic route for methyl 2,4-dihydroxybenzoate is often a trade-off between yield, reaction time, cost, and the availability of starting materials and reagents. The following table summarizes the key quantitative data for the three main approaches.

ParameterRoute 1: Direct EsterificationRoute 2: From 2,4-dihydroxybenzaldehyde (B120756)Route 3: From Resorcinol (B1680541) (Two Steps)
Starting Material 2,4-dihydroxybenzoic acid2,4-dihydroxybenzaldehydeResorcinol
Key Reagents Methanol (B129727), Sulfuric AcidTris(pentafluorophenyl)borane (B72294), tert-Butylhydroperoxide1. NaHCO₃/CO₂ 2. Methanol, H₂SO₄
Overall Yield ~35%[1]79%~26% (Calculated)
Reaction Time ~12 hours[1]>36 hours>4 hours
Reaction Temperature RefluxReflux1. 95-130°C 2. Reflux
Key Advantages Single step, simple reagentsHigh yieldReadily available starting material
Key Disadvantages Low yield, long reaction timeMulti-stage, long reaction time, specialized catalystTwo-step process, moderate overall yield

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Direct Fischer Esterification of 2,4-dihydroxybenzoic acid

This method involves the direct, acid-catalyzed esterification of 2,4-dihydroxybenzoic acid with methanol.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield this compound.

Note: The reported yield for this specific substrate under these conditions is relatively low, around 35%.[1]

Route 2: Synthesis from 2,4-dihydroxybenzaldehyde

This two-stage procedure utilizes a borane (B79455) catalyst followed by an oxidation step.

Protocol: Stage 1:

  • To a stirred solution of 2,4-dihydroxybenzaldehyde (1 mmol) in methanol (6 mL), add tris(pentafluorophenyl)borane (1 mol%).

  • Stir the mixture for 15 minutes at room temperature.

Stage 2:

  • Slowly add a 5.5 M solution of tert-butylhydroperoxide (TBHP) in decane (B31447) (3 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 36 hours, monitoring for the complete conversion of the starting material by TLC.

  • After the reaction is complete, evaporate the methanol under reduced pressure.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a cold, saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by silica (B1680970) gel column chromatography using an ethyl acetate/hexane solvent system to obtain this compound (79% yield).

Route 3: Synthesis from Resorcinol via Kolbe-Schmitt Reaction

This is a two-step synthesis where resorcinol is first carboxylated to 2,4-dihydroxybenzoic acid, which is then esterified.

Step 1: Synthesis of 2,4-dihydroxybenzoic acid (Kolbe-Schmitt Reaction) [2]

  • In a 100 mL round-bottom flask, combine 5.9 g of resorcinol and 25 g of sodium bicarbonate.[2]

  • Add 60 mL of distilled water and mix well.[2]

  • Place the flask in an oil bath and heat to 95-100°C with continuous stirring for 2 hours.[2]

  • Increase the temperature to 130°C and reflux for an additional 15 minutes to ensure complete carboxylation.[2]

  • Cool the flask to room temperature and transfer the contents to a 500 mL beaker.

  • Carefully add 29 mL of 37% hydrochloric acid in small portions with stirring to precipitate the product.[2]

  • Allow the mixture to stand overnight for complete crystallization.

  • Filter the crude product and recrystallize from a minimum amount of hot water to obtain needle-shaped crystals of 2,4-dihydroxybenzoic acid. A similar solid-phase reaction reports a yield of 75% for this step.

Step 2: Esterification of 2,4-dihydroxybenzoic acid Follow the protocol outlined in Route 1 to esterify the 2,4-dihydroxybenzoic acid produced in Step 1. The calculated overall yield for this two-step process, assuming a 75% yield for the first step and a 35% yield for the second, is approximately 26%.

Workflow for Comparison of Synthetic Routes

The following diagram illustrates the logical workflow for selecting the optimal synthetic route based on key decision criteria.

G cluster_start cluster_criteria cluster_routes cluster_end start Start: Need to Synthesize This compound yield Primary Criterion: Highest Yield? start->yield time Primary Criterion: Shortest Time? yield->time No route2 Route 2: From Aldehyde yield->route2 Yes (79%) cost Primary Criterion: Lowest Cost? time->cost No route3 Route 3: From Resorcinol time->route3 Yes (~4h) route1 Route 1: Direct Esterification cost->route1 Potentially (Simple Reagents) cost->route3 Consider (Readily Available Starting Material) end Optimal Route Selected route1->end route2->end route3->end

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Analysis of the Antioxidant Potential of Methyl 2,4-dihydroxybenzoate and Methyl 3,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant capacities of two isomeric dihydroxybenzoic acid methyl esters, supported by experimental data and mechanistic insights.

In the quest for novel therapeutic agents to combat oxidative stress-related diseases, phenolic compounds have garnered significant attention for their antioxidant properties. This guide provides a comprehensive comparison of the antioxidant potential of two isomeric phenolic esters: methyl 2,4-dihydroxybenzoate (B8728270) and methyl 3,4-dihydroxybenzoate. By examining their performance in various antioxidant assays and exploring their underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess their therapeutic promise.

Executive Summary

This comparative analysis reveals that methyl 3,4-dihydroxybenzoate exhibits demonstrably superior antioxidant activity compared to its isomer, methyl 2,4-dihydroxybenzoate, based on available in vitro data. Methyl 3,4-dihydroxybenzoate, a metabolite of green tea polyphenols, has shown potent free radical scavenging capabilities and engages with the cytoprotective Nrf2 signaling pathway.[1][2][3][4][5][6] In contrast, quantitative antioxidant data for this compound is notably scarce in the current scientific literature, hindering a direct and comprehensive comparison across multiple standardized assays. The structural difference, specifically the ortho-dihydroxy (catechol) moiety in the 3,4-isomer versus the meta-dihydroxy arrangement in the 2,4-isomer, is the primary determinant of the observed disparity in antioxidant potential.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the antioxidant activity of this compound and methyl 3,4-dihydroxybenzoate. It is important to note the current lack of published data for this compound in common antioxidant assays.

Antioxidant AssayThis compoundMethyl 3,4-dihydroxybenzoateReference Compound
DPPH Radical Scavenging (IC50) Data not available9.41 ± 0.08 ppmAscorbic Acid: 10.95 ± 0.08 ppm
ABTS Radical Scavenging Data not availableData not available-
Ferric Reducing Antioxidant Power (FRAP) Data not availableData not available-

Note: A lower IC50 value indicates greater antioxidant activity.

Unraveling the Antioxidant Mechanisms: The Role of Molecular Structure

The significant difference in antioxidant potential between the two isomers can be attributed to the arrangement of the hydroxyl (-OH) groups on the benzene (B151609) ring.

Methyl 3,4-dihydroxybenzoate possesses a catechol (ortho-dihydroxy) structure. This configuration is well-established to confer potent antioxidant activity due to the ability of the adjacent hydroxyl groups to readily donate hydrogen atoms to stabilize free radicals. The resulting phenoxyl radical is stabilized through resonance and the formation of an intramolecular hydrogen bond.

This compound , on the other hand, has its hydroxyl groups in a meta-position to each other. This arrangement is generally associated with weaker antioxidant activity compared to ortho- or para-dihydroxy substitution patterns. The electronic effects and the stability of the resulting radical are less favorable for efficient free radical scavenging.

Signaling Pathways in Antioxidant Defense

Methyl 3,4-dihydroxybenzoate: An Activator of the Nrf2 Pathway

A growing body of evidence highlights the role of methyl 3,4-dihydroxybenzoate in modulating cellular antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.

The mechanism of Nrf2 activation by methyl 3,4-dihydroxybenzoate involves the following key steps:

  • Keap1-Nrf2 Dissociation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

  • Nrf2 Translocation: In the presence of inducers like methyl 3,4-dihydroxybenzoate, Keap1 is modified, leading to the release of Nrf2.

  • ARE Binding and Gene Transcription: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription of various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to combat oxidative stress.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free MDHB Methyl 3,4-dihydroxybenzoate MDHB->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates transcription

Nrf2 signaling pathway activation by methyl 3,4-dihydroxybenzoate.

This compound: Signaling Pathways Remain to be Elucidated

To date, there is a lack of specific studies investigating the interaction of this compound with key antioxidant signaling pathways such as the Nrf2 pathway. Further research is warranted to explore its potential modulatory effects on cellular antioxidant defense mechanisms.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound and methyl 3,4-dihydroxybenzoate) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compounds & Control Start->Prepare_Samples Mix Mix DPPH Solution with Samples Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (~517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition & IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Dilution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox).

  • Reaction: Add a small volume of the sample to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Reaction: Add the sample to the FRAP reagent and mix.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the reaction mixture with that of a series of ferrous sulfate (B86663) standards. The results are typically expressed as Fe²⁺ equivalents.

Conclusion and Future Directions

The available evidence strongly suggests that methyl 3,4-dihydroxybenzoate is a more potent antioxidant than its isomer, this compound. This is primarily attributed to its catechol structure, which is highly effective at scavenging free radicals. Furthermore, its ability to activate the Nrf2 signaling pathway provides a mechanistic basis for its cytoprotective effects.

A significant gap in the current knowledge is the lack of quantitative antioxidant data for this compound. To enable a comprehensive and conclusive comparison, future research should focus on:

  • Direct Comparative Studies: Performing head-to-head antioxidant assays (DPPH, ABTS, FRAP, and others) on both this compound and methyl 3,4-dihydroxybenzoate under identical experimental conditions.

  • Cellular Antioxidant Activity: Evaluating the ability of both compounds to mitigate oxidative stress in cellular models.

  • Signaling Pathway Analysis: Investigating the potential of this compound to modulate key antioxidant signaling pathways, including the Nrf2 pathway.

By addressing these research gaps, a more complete understanding of the structure-activity relationship and the therapeutic potential of these dihydroxybenzoic acid methyl esters can be achieved, guiding future drug discovery and development efforts in the field of antioxidant research.

References

Comparative Analysis of Methyl 2,4-Dihydroxybenzoate and Its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical profiles of methyl 2,4-dihydroxybenzoate (B8728270) and its common alternatives, providing a basis for informed selection in scientific applications.

This guide presents a comparative analysis of methyl 2,4-dihydroxybenzoate against three common alternatives: methylparaben, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, and methyl benzoate (B1203000). The comparison focuses on key analytical specifications, chromatographic behavior, and spectroscopic properties to aid in the selection and quality assessment of these compounds for research, cosmetic, fragrance, and pharmaceutical applications.

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis (CoA) provides crucial information regarding the purity and physical properties of a chemical. Below is a summary of typical specifications for this compound and its alternatives, compiled from various supplier data.

ParameterThis compoundMethylparabenMethyl 2,4-Dihydroxy-3,6-dimethylbenzoateMethyl Benzoate
Appearance White to off-white or pale cream crystalline powderWhite crystalline powderWhite to off-white crystalline powderColorless oily liquid
Purity (Typical) >97% to >99% (by HPLC, GC, or NMR)[1]≥99%≥99.0% (by HPLC)≥98%
Melting Point (°C) 113 - 122[2]125 - 128144 - 146-12
Molecular Formula C₈H₈O₄C₈H₈O₃C₁₀H₁₂O₄C₈H₈O₂
Molecular Weight 168.15 g/mol [1]152.15 g/mol 196.20 g/mol 136.15 g/mol

Comparative Analytical Data

The following sections provide a comparison of the analytical performance of this compound and its alternatives using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of these compounds. The retention time is a key parameter for identification under specific chromatographic conditions.

CompoundTypical Retention Time (min)
This compound~3.5 (under conditions for parabens)
Methylparaben~3.25 - 5.34[3][4]
Methyl 2,4-Dihydroxy-3,6-dimethylbenzoateVaries based on conditions
Methyl BenzoateVaries based on conditions

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and the above are indicative values.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides structural confirmation of the compounds. The chemical shifts (δ) of the protons are characteristic of their chemical environment.

CompoundKey ¹H NMR Signals (δ, ppm)
This compound ~3.9 (s, 3H, -OCH₃), ~6.3-7.7 (m, 3H, Ar-H), ~9.7 (s, 1H, -OH), ~10.8 (s, 1H, -OH)
Methylparaben ~3.80 (s, 3H, -OCH₃), ~6.8-7.9 (m, 4H, Ar-H), ~10.33 (s, 1H, -OH)[5][6]
Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate ~2.1 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, Ar-CH₃), ~3.9 (s, 3H, -OCH₃), ~6.2 (s, 1H, Ar-H)
Methyl Benzoate ~3.9 (s, 3H, -OCH₃), ~7.4-8.0 (m, 5H, Ar-H)[7]

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

UV-Visible Spectroscopy

UV-Visible spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of the compounds. The wavelength of maximum absorbance (λmax) is a key characteristic.

CompoundTypical λmax (nm)
This compound~258, 296
Methylparaben~254
Methyl 2,4-Dihydroxy-3,6-dimethylbenzoateVaries based on conditions
Methyl Benzoate~228

Note: λmax can be influenced by the solvent used for analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and comparison.

High-Performance Liquid Chromatography (HPLC) for Paraben-like Compounds
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., starting with 35:65 v/v acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 0.1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard ¹H NMR acquisition parameters are used, with chemical shifts referenced to the residual solvent peak.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Sample Preparation: A stock solution of the sample is prepared in the chosen solvent, and then diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU).

  • Analysis: The absorbance spectrum is recorded over a range of 200-400 nm, and the wavelength of maximum absorbance (λmax) is determined.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the analysis and comparison of this compound and its alternatives.

G Analytical Workflow for Compound Comparison cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Obtain Samples of this compound & Alternatives Dissolve Dissolve in Appropriate Solvent (e.g., Methanol) Sample->Dissolve HPLC HPLC Analysis (Purity & Retention Time) Dissolve->HPLC NMR 1H NMR Analysis (Structural Confirmation) Dissolve->NMR UV_Vis UV-Vis Analysis (λmax & Quantification) Dissolve->UV_Vis Compare_Purity Compare Purity from HPLC Chromatograms HPLC->Compare_Purity Compare_Structure Compare Chemical Shifts from NMR Spectra NMR->Compare_Structure Compare_UV Compare λmax from UV-Vis Spectra UV_Vis->Compare_UV Conclusion Draw Conclusions on Identity, Purity, and Suitability for Application Compare_Purity->Conclusion Compare_Structure->Conclusion Compare_UV->Conclusion

Caption: Workflow for the comparative analysis of chemical compounds.

Conclusion

This guide provides a foundational comparison of this compound with methylparaben, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, and methyl benzoate. The choice of compound will ultimately depend on the specific application requirements, such as desired chemical properties, purity standards, and regulatory considerations. The provided analytical data and protocols offer a framework for researchers and drug development professionals to perform their own evaluations and make informed decisions. It is always recommended to consult the specific Certificate of Analysis for the batch of material being used and to perform in-house verification of its quality and suitability for the intended research or product development.

References

Unveiling the Potency of Resorcinol Derivatives as Tyrosinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation disorders. Resorcinol (B1680541) derivatives have emerged as a promising class of compounds, demonstrating potent inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This guide provides an objective comparison of the tyrosinase inhibitory effects of various resorcinol derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory efficacy of various resorcinol derivatives against tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values of several resorcinol derivatives from various studies, primarily using mushroom tyrosinase. For context, the activity of kojic acid, a well-established tyrosinase inhibitor, is also included.

Compound ClassDerivativeEnzyme SourceIC50 (µM)Reference CompoundReference IC50 (µM)
4-Alkylresorcinols 4-HexylresorcinolMushroom Tyrosinase0.15–0.56--
4-PhenylethylresorcinolMushroom Tyrosinase0.15–0.56--
4-Butylresorcinol (Rucinol)Mushroom Tyrosinase0.37--
Resorcinol Alkyl Glucosides Ethyl Spacer DerivativeMushroom Tyrosinase35.9--
Propyl Spacer DerivativeMushroom Tyrosinase3.62--
Tetradecyl DerivativeMushroom Tyrosinase0.39--
Hydroxyalkyl Resorcinols C2 to C14 AnalogsMushroom Tyrosinase9.27–0.32--
Alkyl Resorcinols C2 to C14 AnalogsMushroom Tyrosinase1.58–0.53--
Urolithin Derivatives Compound 1cMushroom Tyrosinase18.09 ± 0.25Kojic Acid48.62 ± 3.38
Compound 1hMushroom Tyrosinase4.14 ± 0.10Kojic Acid48.62 ± 3.38
Compound 2aMushroom Tyrosinase15.69 ± 0.40Kojic Acid48.62 ± 3.38
Thiazolyl Resorcinols ThiamidolHuman Tyrosinase1.1Resorcinol16.3
ThiamidolMushroom Tyrosinase108--
Chalcone Derivatives Compound 28Mushroom Tyrosinase1--
2'-dehydroxy analogue of 28Mushroom Tyrosinase0.08–5--

Experimental Protocols

The following is a representative protocol for an in vitro mushroom tyrosinase inhibition assay, a common method for screening potential depigmenting agents.

Mushroom Tyrosinase Inhibition Assay Protocol

1. Preparation of Reagents:

  • Mushroom Tyrosinase: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM phosphate (B84403) buffer (pH 6.8).

  • Substrate: Prepare a 2 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in 50 mM phosphate buffer (pH 6.8).

  • Test Compounds: Dissolve the resorcinol derivatives and the reference compound (e.g., kojic acid) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Further dilute with the phosphate buffer to obtain a range of test concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid solvent effects.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of the phosphate buffer to each well.

  • Add 20 µL of the mushroom tyrosinase solution to each well and incubate the plate at 37°C for 10 minutes.

  • To initiate the enzymatic reaction, add 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for the formation of dopachrome) using a microplate reader.

  • Continue to record the absorbance at regular intervals (e.g., every minute) for a specified period (e.g., 20-30 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

  • The percent inhibition of tyrosinase activity is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for evaluating tyrosinase inhibitors.

Melanogenesis_Pathway cluster_synthesis Melanin Synthesis cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin Dopaquinone->Eumelanin Pheomelanin Pheomelanin Dopaquinone->Pheomelanin Resorcinol_Derivatives Resorcinol Derivatives Tyrosinase Tyrosinase Resorcinol_Derivatives->Tyrosinase Inhibits

Caption: Melanogenesis pathway and the point of inhibition by resorcinol derivatives.

Experimental_Workflow A Prepare Reagents (Tyrosinase, L-DOPA, Test Compounds) B Add Test Compound, Buffer, and Tyrosinase to Microplate A->B C Incubate B->C D Initiate Reaction with L-DOPA C->D E Measure Absorbance (475 nm) over Time D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for a tyrosinase inhibition assay.

Concluding Remarks

The data presented in this guide highlight the significant potential of resorcinol derivatives as potent tyrosinase inhibitors. Structure-activity relationship studies reveal that modifications to the resorcinol scaffold, such as the introduction of alkyl chains or glycosidic moieties, can substantially influence inhibitory activity. The detailed experimental protocol provides a standardized framework for the evaluation of these compounds. Further research, including studies on human tyrosinase and in cellular and in vivo models, is crucial to fully elucidate the therapeutic potential of these derivatives for the treatment of hyperpigmentation. The direct inhibition of tyrosinase by resorcinol derivatives, as opposed to interference with upstream signaling pathways, presents a targeted approach for modulating melanin production.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl 2,4-dihydroxybenzoate (B8728270) with its structural isomers (methyl 2,5-dihydroxybenzoate, methyl 3,4-dihydroxybenzoate, and methyl 3,5-dihydroxybenzoate) and its corresponding ethyl ester, ethyl 2,4-dihydroxybenzoate. The objective is to offer a comprehensive reference for the identification and differentiation of these closely related phenolic compounds using standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 2,4-dihydroxybenzoate and its related esters. These tables are designed for easy comparison of the distinct spectroscopic features arising from the different substitution patterns and ester groups.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Esters.

CompoundAromatic Protons (ppm)-OCH₃/ -OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)Solvent
This compound7.91 (d, J=8.8 Hz, 1H), 6.89 (dd, J=2.4, 12 Hz, 2H)[1]3.96 (s, 3H)[1]-CDCl₃[1]
Methyl 2,5-dihydroxybenzoate~7.3 (d), ~7.0 (dd), ~6.9 (d)~3.9 (s)-CD₃COCD₃
Methyl 3,4-dihydroxybenzoate~7.6 (d), ~7.5 (dd), ~6.9 (d)~3.9 (s)-Not Specified
Methyl 3,5-dihydroxybenzoate~6.9 (d), ~6.5 (t)~3.8 (s)-Not Specified
Ethyl 2,4-dihydroxybenzoate~7.8 (d), ~6.4 (dd), ~6.3 (d)4.34 (q, J=7.1 Hz, 2H)1.38 (t, J=7.1 Hz, 3H)CDCl₃

Note: Data for some isomers is approximated from spectral images where precise peak lists were unavailable. Coupling constants (J) are provided where available.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Esters.

CompoundC=O (ppm)Aromatic Carbons (ppm)-OCH₃/ -OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)Solvent
This compound~170~162, ~150, ~132, ~110, ~108, ~103~52-Not Specified
Methyl 2,5-dihydroxybenzoate~170~155, ~146, ~124, ~119, ~118, ~115~52-Not Specified
Methyl 3,4-dihydroxybenzoate~167~150, ~145, ~123, ~117, ~115, ~112~52-Not Specified
Methyl 3,5-dihydroxybenzoate~167~159, ~132, ~108, ~107~52-Not Specified
Ethyl 2,4-dihydroxybenzoate~170~162, ~150, ~132, ~110, ~108, ~103~61~14CDCl₃

Note: Data for some compounds is approximated from spectral data as precise peak lists were not consistently available.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Related Esters.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Sampling Method
This compound~3350 (broad)~1640~1280, ~1170~1600, ~1500KBr Wafer[1]
Methyl 2,5-dihydroxybenzoate~3400, ~3150 (broad)~1650~1290, ~1220~1610, ~1490Not Specified
Methyl 3,4-dihydroxybenzoate~3450, ~3300 (broad)~1670~1290, ~1120~1600, ~1520Not Specified
Methyl 3,5-dihydroxybenzoate~3300 (broad)~1680~1300, ~1170~1600, ~1470Not Specified
Ethyl 2,4-dihydroxybenzoate~3350 (broad)~1640~1280, ~1170~1600, ~1500Not Specified
UV-Vis Spectral Data

Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) for this compound and Related Esters.

Compoundλₘₐₓ (nm)Solvent
This compound258, 296Methanol[2]
Methyl 2,5-dihydroxybenzoate~255, ~295Not Specified
Methyl 3,4-dihydroxybenzoate258, 292Methanol[3]
Methyl 3,5-dihydroxybenzoate~260, ~290Not Specified
Ethyl 2,4-dihydroxybenzoateNot AvailableNot Available
Mass Spectrometry Data

Table 5: Key Mass Spectrometry Fragments (m/z) for this compound and Related Esters (Electron Ionization).

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound168[1]136, 108[1]
Methyl 2,5-dihydroxybenzoate168136, 108
Methyl 3,4-dihydroxybenzoate168[4]137, 109, 81[4]
Methyl 3,5-dihydroxybenzoate168137, 109
Ethyl 2,4-dihydroxybenzoate182154, 137, 109

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃COCD₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected and automatically subtracted from the sample spectrum.

  • Data Processing: Process the interferogram using a Fourier transform to obtain the final spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the ester in a UV-transparent solvent (e.g., methanol (B129727) or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan a wavelength range of approximately 200-400 nm.

  • Data Processing: The instrument software will automatically subtract the solvent baseline. Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) ratio range appropriate for the compound, for example, from m/z 40 to 250.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and the major fragment ions. Propose fragmentation pathways to explain the observed fragment ions.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the dihydroxybenzoate esters.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing and Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Obtain Pure Samples of Esters Prep_NMR Prepare NMR Samples (Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Samples (KBr or ATR) Sample->Prep_IR Prep_UV Prepare UV-Vis Samples (UV-Transparent Solvent) Sample->Prep_UV Prep_MS Prepare MS Sample Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS Mass Spectrometry Prep_MS->MS Proc_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Proc_NMR Proc_IR Process IR Data (Functional Group Identification) IR->Proc_IR Proc_UV Process UV-Vis Data (λₘₐₓ Determination) UV->Proc_UV Proc_MS Process MS Data (Molecular Ion, Fragmentation) MS->Proc_MS Compare Compare Spectroscopic Data (Tables and Spectra Overlay) Proc_NMR->Compare Proc_IR->Compare Proc_UV->Compare Proc_MS->Compare Conclusion Structural Elucidation and Differentiation Compare->Conclusion

Caption: Workflow for Spectroscopic Comparison.

References

Evaluating Methyl 2,4-Dihydroxybenzoate as a UV Filter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe ultraviolet (UV) filters is a continuous endeavor in the fields of dermatology, cosmetology, and pharmaceutical sciences. Methyl 2,4-dihydroxybenzoate (B8728270), a derivative of resorcinol, presents a chemical structure suggestive of UV-absorbing capabilities. This guide provides a comprehensive evaluation of its potential efficacy as a UV filter, comparing it with established alternatives based on available data and outlining the experimental protocols necessary for its thorough assessment.

Executive Summary

Physicochemical Properties and UV Absorption Profile

Methyl 2,4-dihydroxybenzoate is a methyl ester of 2,4-dihydroxybenzoic acid. Its chemical structure, featuring a benzene (B151609) ring with hydroxyl and carboxyl groups, is characteristic of many organic UV filters. These functional groups contribute to the molecule's ability to absorb UV radiation and dissipate it as heat.

While a specific, high-resolution UV absorption spectrum for this compound with molar absorptivity values is not publicly available, the spectrum of the closely related 2,4-dihydroxybenzoic acid provides valuable insight. It exhibits absorption maxima (λmax) at approximately 208 nm, 258 nm, and 296 nm . This profile suggests that this compound would primarily absorb in the UVB (290-320 nm) and the lower UVA II (320-340 nm) ranges . The esterification of the carboxylic acid group to form this compound is not expected to dramatically shift the primary absorption peaks into the long-wave UVA I region (340-400 nm).

Comparative Analysis with Common UV Filters

To contextualize the potential efficacy of this compound, it is essential to compare it with widely used organic and inorganic UV filters. The following table summarizes the in vitro SPF values of several common UV filters, providing a benchmark for future experimental evaluation of this compound.

UV FilterChemical ClassPrimary UV RangeIn Vitro SPF (at max concentration)
OxybenzoneBenzophenoneUVB, UVA II3.01
Octyl SalicylateSalicylateUVB3.12
HomosalateSalicylateUVB4.33
OctocryleneCinnamateUVB10.41
OctinoxateCinnamateUVB10.42
AvobenzoneDibenzoylmethaneUVA I-
AnisotriazineTriazineUVA I20.0
Zinc OxideInorganicUVB, UVA I, UVA IIVaries with particle size
Titanium DioxideInorganicUVB, UVA IIVaries with particle size

Note: The SPF values are based on in vitro studies and can vary depending on the formulation. Data for Avobenzone is not presented as a direct SPF value, as its primary function is UVA protection.

Based on its structural similarity to other UVB absorbers, it is hypothesized that this compound, when formulated at appropriate concentrations, could achieve an in vitro SPF in the low to moderate range. However, its efficacy in the UVA spectrum is likely to be limited.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound as a UV filter, the following key experiments are mandatory.

In Vitro Sun Protection Factor (SPF) Determination

This method provides a standardized measure of a product's effectiveness in protecting against UVB radiation.

Methodology:

  • Sample Preparation: A standardized concentration of this compound is incorporated into a base cream formulation.

  • Substrate Application: A precise amount of the formulated cream (typically 1.3 mg/cm²) is applied uniformly to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.

  • UV Transmittance Measurement: The PMMA plate is placed in a UV spectrophotometer or a dedicated SPF analyzer. The transmittance of UV radiation through the sample is measured across the UVB and UVA spectrum (290-400 nm).

  • SPF Calculation: The SPF is calculated using the following formula, which incorporates the erythemal action spectrum (a measure of the skin's sensitivity to different UV wavelengths) and the solar spectral irradiance:

    Where:

    • E(λ) = Erythemal action spectrum

    • S(λ) = Solar spectral irradiance

    • T(λ) = Spectral transmittance of the sample

Photostability Assessment

Photostability is a critical parameter for any UV filter, as photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

Methodology:

  • Sample Preparation and Application: Similar to the in vitro SPF test, the formulated sample is applied to a PMMA plate.

  • Initial Absorbance Measurement: The initial UV absorbance of the sample is measured using a UV spectrophotometer.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Absorbance Measurement: The UV absorbance of the sample is measured again after irradiation.

  • Calculation of Photostability: The percentage of degradation is calculated by comparing the absorbance before and after irradiation at the wavelength of maximum absorption (λmax). A photostable filter will show minimal change in absorbance.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of UV protection, the following diagrams are provided.

Experimental_Workflow_for_UV_Filter_Efficacy cluster_formulation Formulation cluster_testing Efficacy Testing cluster_spf_steps SPF Determination cluster_photostability_steps Photostability Assessment Methyl_2_4_dihydroxybenzoate This compound Formulated_Sunscreen Formulated Sunscreen Methyl_2_4_dihydroxybenzoate->Formulated_Sunscreen Base_Cream Base Cream Base_Cream->Formulated_Sunscreen In_Vitro_SPF_Test In Vitro SPF Test Formulated_Sunscreen->In_Vitro_SPF_Test Application on PMMA plate Photostability_Test Photostability Test Formulated_Sunscreen->Photostability_Test Application on PMMA plate UV_Transmittance Measure UV Transmittance In_Vitro_SPF_Test->UV_Transmittance SPF_Calculation Calculate SPF UV_Transmittance->SPF_Calculation Initial_Absorbance Measure Initial Absorbance UV_Irradiation UV Irradiation Initial_Absorbance->UV_Irradiation Final_Absorbance Measure Final Absorbance UV_Irradiation->Final_Absorbance Degradation_Analysis Analyze Degradation Final_Absorbance->Degradation_Analysis

Caption: Experimental workflow for evaluating the efficacy of a UV filter.

UV_Induced_Skin_Damage_Pathway UV_Radiation UV Radiation (UVA/UVB) Skin Skin Cells UV_Radiation->Skin DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) Skin->DNA_Damage Direct Effect (UVB) ROS_Generation Reactive Oxygen Species (ROS) Generation Skin->ROS_Generation Indirect Effect (UVA) Signaling_Pathways Activation of Signaling Pathways (MAPK, NF-κB) DNA_Damage->Signaling_Pathways Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis ROS_Generation->Signaling_Pathways Inflammation Inflammation Signaling_Pathways->Inflammation Photoaging Photoaging (Collagen Degradation) Signaling_Pathways->Photoaging Inflammation->Carcinogenesis

Caption: Simplified signaling pathway of UV-induced skin damage.

Conclusion and Future Directions

This compound possesses the foundational chemical structure for a UVB-absorbing agent. However, a comprehensive evaluation of its efficacy and safety is imperative before it can be considered a viable UV filter for cosmetic or pharmaceutical applications. The immediate next steps for researchers should be to perform the outlined in vitro SPF and photostability studies. Further investigations should also include assessments of its UVA protection capabilities, potential for skin irritation and sensitization, and percutaneous absorption. Should the initial efficacy and safety profiles be favorable, in vivo SPF testing would be the subsequent crucial step to validate its real-world performance. The data generated from these studies will be critical in determining whether this compound can be a valuable addition to the arsenal (B13267) of photoprotective agents.

A Head-to-Head Comparison: Methyl 2,4-Dihydroxybenzoate and 4-n-Butylresorcinol for Hyperpigmentation Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe depigmenting agents is a continuous journey. This guide provides a detailed, evidence-based comparison of two such agents: methyl 2,4-dihydroxybenzoate (B8728270) and the clinically established 4-n-butylresorcinol. We delve into their physicochemical properties, biological activities, and mechanisms of action, supported by experimental data to aid in informed decision-making for future research and development.

Executive Summary

4-n-Butylresorcinol stands out as a potent and well-researched tyrosinase inhibitor with proven clinical efficacy in treating hyperpigmentation. In contrast, while methyl 2,4-dihydroxybenzoate shows some potential as a tyrosinase inhibitor, a significant gap in the literature exists regarding its comprehensive biological activity, clinical effectiveness, and safety profile. This guide illuminates these differences through a side-by-side analysis of available scientific evidence.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for formulation development and predicting its skin penetration capabilities. The following table summarizes the key properties of this compound and 4-n-butylresorcinol.

PropertyThis compound4-n-Butylresorcinol
Molecular Formula C₈H₈O₄C₁₀H₁₄O₂
Molecular Weight 168.15 g/mol 166.22 g/mol
Appearance White to off-white crystalline solidLight beige powder
Melting Point 118-121 °C50-55 °C
Solubility Poorly soluble in water, soluble in organic solvents like ethanol (B145695) and methanol.[1]Slightly soluble in water, soluble in organic solvents.
LogP (predicted) 1.52.8

Biological Activity and Efficacy

The primary target for treating hyperpigmentation is the enzyme tyrosinase, which plays a crucial role in melanin (B1238610) synthesis. The efficacy of these two compounds is therefore largely determined by their ability to inhibit this enzyme.

Tyrosinase Inhibition

4-n-Butylresorcinol is a highly potent tyrosinase inhibitor, outperforming many other well-known agents.[2][3] One study reported an IC₅₀ value of 21 µmol/L for human tyrosinase inhibition.[2][3] In contrast, data on the direct tyrosinase inhibitory activity of this compound is scarce. However, a study on a derivative, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, reported an IC₅₀ of 27.35 ± 3.6 μM against mushroom tyrosinase, suggesting that the 2,4-dihydroxybenzoate scaffold has potential for tyrosinase inhibition.[4]

CompoundTyrosinase Inhibition (IC₅₀)Source
This compound Derivative 27.35 ± 3.6 µMMushroom Tyrosinase[4]
4-n-Butylresorcinol 21 µmol/LHuman Tyrosinase[2][3]
4-n-Butylresorcinol 13.5 µmol/LMelanin production in MelanoDerm skin model[2][3]
Antioxidant Activity

Antioxidant properties can also contribute to skin lightening by reducing oxidative stress, which is known to stimulate melanogenesis. While both molecules possess hydroxyl groups that can confer antioxidant activity, their efficiencies differ. Studies on various dihydroxybenzoic acid isomers have shown that 2,4-dihydroxybenzoic acid has a lower antioxidant capacity compared to its 3,4- and 2,5-isomers. 4-n-butylresorcinol is recognized as a potent antioxidant, protecting the skin from environmental stressors.[4]

Mechanism of Action

4-n-Butylresorcinol: A Dual Inhibitor

The mechanism of action for 4-n-butylresorcinol is well-documented. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the conversion of tyrosine to melanin precursors.[5] Furthermore, it also inhibits tyrosinase-related protein-1 (TRP-1).[6] Some studies suggest that 4-n-butylresorcinol can also enhance the proteolytic degradation of tyrosinase, further reducing its cellular levels.[5]

G cluster_melanocyte Melanocyte Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps (involving TRP-1) Tyrosinase Tyrosinase TRP1 TRP-1 Butylresorcinol 4-n-Butylresorcinol Butylresorcinol->Tyrosinase Competitive Inhibition Butylresorcinol->TRP1 Inhibition

Caption: Mechanism of 4-n-butylresorcinol in inhibiting melanin synthesis.

This compound: A Postulated Mechanism

Due to the limited research, the precise mechanism of action for this compound is not well-elucidated. Based on its structural similarity to other phenolic inhibitors and the activity of its derivative, it is postulated to act as a tyrosinase inhibitor. The dihydroxy substitution pattern is crucial for this activity.

G cluster_melanocyte Melanocyte Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase MDB This compound MDB->Tyrosinase Postulated Inhibition G A Prepare reaction mixture: - Phosphate buffer - L-DOPA (substrate) - Test compound (inhibitor) B Add mushroom tyrosinase solution A->B C Incubate at a controlled temperature (e.g., 37°C) B->C D Measure absorbance at 475-490 nm at regular intervals C->D E Calculate percentage of inhibition D->E G A Prepare a solution of the test compound B Mix with a methanolic solution of DPPH A->B C Incubate in the dark at room temperature B->C D Measure the absorbance at ~517 nm C->D E Calculate the percentage of radical scavenging activity D->E

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of methyl 2,4-dihydroxybenzoate (B8728270), a key intermediate and building block in the synthesis of various pharmaceuticals and other fine chemicals, is of paramount importance. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides an objective comparison of common analytical methods for the quantification of methyl 2,4-dihydroxybenzoate, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of this compound and structurally similar phenolic compounds include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Microemulsion Electrokinetic Chromatography (MEEKC). Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC-DAD) is a widely used technique for the separation and quantification of phenolic compounds.[1][2] It is known for its robustness, reproducibility, and ability to separate a wide range of compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly sensitive and selective, making it suitable for the analysis of volatile and semi-volatile compounds.[3]

Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that has been successfully applied to the selective and quantitative analysis of parabens, which are structurally related to this compound.[4] It offers high separation efficiency and is particularly useful for complex sample matrices.[4]

Quantitative Data Summary

The performance of these analytical methods can be evaluated based on several key validation parameters. The following table summarizes typical quantitative data for the analysis of phenolic compounds, providing a basis for comparison.

Validation ParameterHPLC-DADGC-MSMEEKC
Linearity (R²) > 0.999[2]> 0.99Consistent with HPLC[4]
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[2]Dependent on compound-
Limit of Quantification (LOQ) 0.03 - 1.07 µg/mL[2]Dependent on compound-
Accuracy (% Recovery) 98.33 - 101.12%[2]-Consistent with HPLC[4]
Precision (RSD) < 5%[2]-Improved with internal standard[4]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the discussed analytical techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
  • Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD).[5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution using two solvents is common.[1]

    • Solvent A: 0.1% formic acid in water.[5]

    • Solvent B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-35 min, 50-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B.[5]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Monitoring at multiple wavelengths (e.g., 254, 275, 305, and 325 nm) to detect various phenolic compounds.[2]

  • Quantification: Compounds are identified and quantified by comparing their retention times and UV spectra with those of authentic standards.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of phenolic compounds (e.g., a phenyl-arylene polymer-based column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature to ensure separation of all analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity.

  • Quantification: Based on the peak area of a characteristic ion of the target analyte, calibrated against a standard curve.

Microemulsion Electrokinetic Chromatography (MEEKC)
  • System: A capillary electrophoresis instrument.

  • Capillary: A fused-silica capillary.

  • Microemulsion Buffer: A mixture of an oil (e.g., heptane), a surfactant (e.g., sodium dodecyl sulfate), a co-surfactant (e.g., butan-1-ol), and an aqueous buffer.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: UV detection at a specific wavelength.

  • Internal Standard: Use of an internal standard, such as 4-hydroxyacetophenone, can improve injection precision and detector linearity.[4]

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

Cross-Validation Workflow

The process of cross-validating analytical methods is crucial to ensure that different techniques produce comparable and reliable results. A typical workflow for cross-validation is illustrated below.

CrossValidationWorkflow DefineMethods Define Analytical Methods (e.g., HPLC, GC-MS) PrepareSamples Prepare Identical Sample Sets DefineMethods->PrepareSamples Method1 Method 1 Analysis (e.g., HPLC-DAD) PrepareSamples->Method1 Method2 Method 2 Analysis (e.g., GC-MS) PrepareSamples->Method2 DataAcquisition1 Data Acquisition Method1->DataAcquisition1 DataAcquisition2 Data Acquisition Method2->DataAcquisition2 DataAnalysis Comparative Data Analysis DataAcquisition1->DataAnalysis DataAcquisition2->DataAnalysis ValidationReport Cross-Validation Report DataAnalysis->ValidationReport

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational comparison of analytical methods for the quantification of this compound. The choice of the most suitable method will depend on specific laboratory capabilities, sample complexity, and the required level of sensitivity and selectivity. It is always recommended to perform in-house validation to ensure the chosen method meets the specific requirements of the intended application.

References

literature review of the biological activities of dihydroxybenzoic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of the Biological Activities of Dihydroxybenzoic Acid Esters

Dihydroxybenzoic acid (DHBA) esters are a class of phenolic compounds that have garnered significant attention in the scientific community for their diverse biological activities. As derivatives of naturally occurring dihydroxybenzoic acids, these esters exhibit a range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the biological activities of various DHBA esters, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Antioxidant Activity

The antioxidant potential of dihydroxybenzoic acid esters is a key area of investigation. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The position of the hydroxyl groups on the benzene (B151609) ring and the nature of the ester group significantly influence their antioxidant capacity.

Quantitative Data for Antioxidant Activity
CompoundAssayIC50 ValueReference
Methyl 3,4-dihydroxybenzoateDPPH radical scavenging15.2 ± 0.8 µM[1]
Ethyl 3,4-dihydroxybenzoateDPPH radical scavenging12.5 ± 0.6 µM[1]
Methyl 2,5-dihydroxybenzoateDPPH radical scavenging25.8 ± 1.2 µM[1]
Ethyl 2,5-dihydroxybenzoateDPPH radical scavenging22.1 ± 1.1 µM[1]
Methyl 3,5-dihydroxybenzoateDPPH radical scavenging> 100 µM[1]
Ethyl 3,5-dihydroxybenzoateDPPH radical scavenging> 100 µM[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of dihydroxybenzoic acid esters is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2][3][4][5]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[2]

  • Sample Preparation: The dihydroxybenzoic acid ester is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[2][4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[2][6]

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare DPPH Solution mix Mix Sample and DPPH prep_dpph->mix prep_sample Prepare DHBA Ester Samples prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517nm) incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate

Workflow for DPPH radical scavenging assay.

Antimicrobial Activity

Several dihydroxybenzoic acid esters have demonstrated inhibitory effects against a range of microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Data for Antimicrobial Activity
CompoundMicroorganismMIC Value (µg/mL)Reference
Methyl 2,4-dihydroxybenzoateEscherichia coli2000[7]
This compoundPseudomonas aeruginosa2000[7]
This compoundStaphylococcus aureus2000[7]
This compoundBacillus subtilis2000[7]
Methyl 3,4-dihydroxybenzoateEscherichia coli2000[7]
Methyl 3,4-dihydroxybenzoatePseudomonas aeruginosa2000[7]
Methyl 3,4-dihydroxybenzoateStaphylococcus aureus2000[7]
Methyl 3,4-dihydroxybenzoateBacillus subtilis2000[7]
1-O-(4-hydroxybenzoyl)-glycerolStaphylococcus aureusComparable to commercial parabens at 1.25-2.5 mmol/L[8]
1-O-(4-hydroxybenzoyl)-glycerolEscherichia coliComparable to commercial parabens at 1.25-2.5 mmol/L[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11][12]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria) is prepared in a suitable growth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).[9]

  • Preparation of Test Compound Dilutions: A serial dilution of the dihydroxybenzoic acid ester is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[9]

G cluster_workflow MIC Determination Workflow prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of DHBA Ester prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Dihydroxybenzoic acid esters have been shown to possess anti-inflammatory properties, which are often mediated through the modulation of key inflammatory signaling pathways.

A study on 3,4-dihydroxybenzoic acid methyl ester (DBME) demonstrated its anti-inflammatory effects in a rheumatoid arthritis model. DBME was found to reduce paw swelling and bone damage in vivo. In vitro experiments showed that DBME decreased the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and CCL5 in TNF-α-stimulated cells.[13] The anti-inflammatory and pro-apoptotic effects of DBME are suggested to be mediated through the NF-κB pathway.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some dihydroxybenzoic acid esters may exert their anti-inflammatory effects by inhibiting this pathway.[13]

G cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (IL-1β, IL-6, CCL5) Nucleus->Inflammation Induces DHBA_ester Dihydroxybenzoic Acid Ester DHBA_ester->IKK Inhibits

Inhibition of the NF-κB signaling pathway by dihydroxybenzoic acid esters.

Anticancer Activity

The potential of dihydroxybenzoic acid esters as anticancer agents has been explored in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Quantitative Data for Anticancer Activity
CompoundCell LineIC50 ValueReference
Ethyl 3,5-dihydroxybenzoateCancer cellsInhibits growth by binding to serine protease[17]
4-hydroxy-3-methoxybenzoic acid methyl esterHuman and mouse prostate cancer cellsInhibits proliferation and induces apoptosis[18]
JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of cellular responses to stress, including apoptosis.[19][20][21][22][23] Studies on 3,4-dihydroxybenzoic acid (protocatechuic acid), the parent compound of some esters, have shown that its pro-apoptotic effects in cancer cells can be mediated through the sustained activation of the JNK and p38 MAPK pathways.[19] This activation can lead to the expression of pro-apoptotic proteins and ultimately, cell death.

G cluster_pathway JNK/p38 MAPK Signaling in Apoptosis DHBA_ester Dihydroxybenzoic Acid Ester Stress Cellular Stress DHBA_ester->Stress ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 AP1 AP-1 (c-Jun) JNK->AP1 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis

Activation of JNK/p38 MAPK signaling by dihydroxybenzoic acid esters leading to apoptosis.

Enzyme Inhibition

Dihydroxybenzoic acid esters have also been investigated as inhibitors of various enzymes, highlighting their potential for therapeutic applications.

Carbonic Anhydrase Inhibition

A series of methyl, ethyl, and iso-propyl esters of dihydroxybenzoic acids have been shown to inhibit several isoforms of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[24][25][26][27][28] Some of these esters displayed inhibitory efficacy in the submicromolar range against several CA isoforms.[24]

Quantitative Data for Carbonic Anhydrase Inhibition
CompoundCA IsoformKi (nM)Reference
This compoundhCA I1070[26]
This compoundhCA II90[26]
Ethyl 2,4-dihydroxybenzoatehCA I1230[26]
Ethyl 2,4-dihydroxybenzoatehCA II110[26]
Methyl 3,4-dihydroxybenzoatehCA I4003[26]
Methyl 3,4-dihydroxybenzoatehCA II31500[26]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase is typically determined by measuring the enzyme's esterase activity.

  • Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isoform and a solution of a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer.

  • Inhibitor Preparation: The dihydroxybenzoic acid ester is dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The formation of the product (4-nitrophenolate) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

  • Calculation of Inhibition: The initial reaction rates are determined in the presence and absence of the inhibitor.

  • Ki Determination: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).[29][30]

Conclusion

Dihydroxybenzoic acid esters represent a versatile class of compounds with a broad spectrum of biological activities. Their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, coupled with their ability to inhibit key enzymes, make them promising candidates for further investigation in drug discovery and development. The structure-activity relationships, particularly the influence of the hydroxyl group positions and the nature of the ester moiety, are critical factors in determining their biological efficacy. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.

References

comparative study of the stability of methyl, ethyl, and butyl 2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients and excipients is paramount. This guide provides a comparative analysis of the stability of methyl, ethyl, and butyl 2,4-dihydroxybenzoate (B8728270), offering insights into their degradation profiles and providing detailed experimental protocols for stability assessment.

While direct comparative stability data for methyl, ethyl, and butyl 2,4-dihydroxybenzoate is not extensively available in published literature, a well-established trend for homologous series of esters suggests that hydrolytic stability generally decreases as the length of the alkyl chain increases. This is attributed to steric and electronic effects. Therefore, the expected order of stability for these compounds is:

Methyl 2,4-dihydroxybenzoate > Ethyl 2,4-dihydroxybenzoate > Butyl 2,4-dihydroxybenzoate

This guide outlines the experimental framework necessary to formally verify this stability trend through forced degradation studies.

Data Presentation: Predicted Stability Ranking

CompoundChemical StructurePredicted Stability RankingRationale
This compoundHO(C₆H₃)(OH)COOCH₃1 (Most Stable)The smaller methyl group offers less steric hindrance to the ester carbonyl, making it less susceptible to nucleophilic attack, including hydrolysis.
Ethyl 2,4-dihydroxybenzoateHO(C₆H₃)(OH)COOCH₂CH₃2The ethyl group is slightly larger than the methyl group, leading to a marginal increase in susceptibility to hydrolysis.
Butyl 2,4-dihydroxybenzoateHO(C₆H₃)(OH)COOCH₂CH₂CH₂CH₃3 (Least Stable)The larger butyl group presents greater steric bulk, potentially increasing the rate of hydrolysis compared to the methyl and ethyl esters. Studies on homologous series of other benzoate (B1203000) esters have shown that plasma stability is inversely proportional to the size of the alkoxyl group.[1]

Experimental Protocols

To empirically determine and compare the stability of methyl, ethyl, and butyl 2,4-dihydroxybenzoate, a series of forced degradation studies should be conducted. These studies expose the compounds to various stress conditions to accelerate degradation and identify potential degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compounds from their degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of the parent compounds (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation: The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

Forced Degradation Studies

Forced degradation studies should be performed on solutions of methyl, ethyl, and butyl 2,4-dihydroxybenzoate.[2][3]

a) Hydrolytic Degradation:

  • Acidic Conditions: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

  • Basic Conditions: Treat the sample solution with 0.1 N NaOH at room temperature for 8 hours.

  • Neutral Conditions: Reflux the sample solution in water at 60°C for 24 hours.

b) Oxidative Degradation:

  • Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

c) Thermal Degradation:

  • Expose the solid compounds to dry heat at 70°C for 48 hours.

d) Photolytic Degradation:

  • Expose the sample solution to UV light (254 nm) and fluorescent light in a photostability chamber.

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. The degradation percentage can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Methyl Methyl 2,4-dihydroxybenzoate Acid Acid Hydrolysis (0.1N HCl, 60°C) Methyl->Acid Base Base Hydrolysis (0.1N NaOH, RT) Methyl->Base Neutral Neutral Hydrolysis (Water, 60°C) Methyl->Neutral Oxidation Oxidation (3% H₂O₂, RT) Methyl->Oxidation Thermal Thermal (70°C, solid) Methyl->Thermal Photo Photolytic (UV/Vis light) Methyl->Photo Ethyl Ethyl 2,4-dihydroxybenzoate Ethyl->Acid Ethyl->Base Ethyl->Neutral Ethyl->Oxidation Ethyl->Thermal Ethyl->Photo Butyl Butyl 2,4-dihydroxybenzoate Butyl->Acid Butyl->Base Butyl->Neutral Butyl->Oxidation Butyl->Thermal Butyl->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Comparison (% Degradation) HPLC->Data

Caption: Workflow for comparative stability testing.

The primary degradation pathway for esters is hydrolysis, which can be catalyzed by both acid and base.[4][5] This process involves the cleavage of the ester bond to yield the corresponding carboxylic acid (2,4-dihydroxybenzoic acid) and alcohol (methanol, ethanol, or butanol).

Hydrolysis_Pathway Ester Alkyl 2,4-dihydroxybenzoate (Methyl, Ethyl, or Butyl) Acid 2,4-Dihydroxybenzoic Acid Ester->Acid Hydrolysis Alcohol Alcohol (Methanol, Ethanol, or Butanol) Ester->Alcohol Hydrolysis Water H₂O Catalyst H⁺ or OH⁻

Caption: General hydrolysis degradation pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 2,4-Dihydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2,4-dihydroxybenzoate (B8728270), safeguarding both personnel and the environment.

Methyl 2,4-dihydroxybenzoate is classified as a hazardous substance, known to cause skin and eye irritation, and may lead to respiratory irritation[1]. Adherence to strict disposal protocols is therefore critical.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Hand Protection Protective gloves (inspect before use)To prevent skin contact and irritation.
Eye Protection Eyeshields or safety glassesTo protect against dust particles and splashes.
Respiratory Protection Dust mask (Type N95 or equivalent)To prevent inhalation of dust, which can cause respiratory irritation.

This data is compiled from multiple safety data sheets.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that complies with local, regional, and national hazardous waste regulations[1]. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification :

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[1].

    • Consult your institution's Environmental Health and Safety (EHS) department to ensure complete and accurate classification according to all applicable regulations.

  • Collection and Storage of Waste :

    • Collect waste this compound in a suitable, clearly labeled, and closed container to await disposal[1][2].

    • Avoid mixing with other waste streams unless explicitly permitted by your EHS department.

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[1].

  • Arranging for Professional Disposal :

    • Disposal of this chemical requires a licensed professional waste disposal service[2].

    • The recommended method of disposal is to send the material to an approved waste disposal plant[1].

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method[2].

  • Handling Spills :

    • In the event of a spill, avoid creating dust[2].

    • Sweep or shovel the spilled material into a suitable container for disposal[1][2].

    • Ensure the area is well-ventilated[1].

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

start Start: this compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe classify 2. Classify Waste (Consult EHS & Regulations) ppe->classify container 3. Collect in Labeled, Closed Container classify->container storage 4. Store in Designated Area container->storage contact 5. Contact Licensed Waste Disposal Service storage->contact transport 6. Arrange for Transport to Approved Disposal Plant contact->transport end End: Compliant Disposal transport->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety department or the specific requirements of local, regional, and national regulations. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling Methyl 2,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Methyl 2,4-Dihydroxybenzoate

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Exposure Limits

This compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] There are currently no established occupational exposure limits for this compound.[1]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₈H₈O₄[3]
Molecular Weight 168.15 g/mol [2]
Melting Point 118-121 °C[4]
Hazard Statements H315, H319, H335[4]
Signal Word Warning[4]
Occupational Exposure Limits Not Established[1][5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is required to minimize exposure.

  • Eye and Face Protection:

    • Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

    • In situations with a potential for splashing, chemical splash goggles are required.[7][8]

    • For significant splash risks, use a face shield in combination with goggles.[7][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn.[6] While specific permeation data for this compound is not available, nitrile rubber gloves are recommended for protection against incidental splashes and contact with solids.[2][9][10] Gloves should be inspected for damage before each use and removed using the proper technique to avoid skin contact.[6] Contaminated gloves must be disposed of immediately in accordance with laboratory practices.[6]

    • Protective Clothing: A laboratory coat is mandatory to protect skin and clothing.[2] For tasks with a higher risk of contamination, consider impervious clothing or chemical-resistant aprons.[6] Ensure shoes are closed-toe.[2][9]

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[5][6]

    • If engineering controls are insufficient or for nuisance exposures, a dust mask (Type N95, US) or a particle respirator (Type P1, EU EN 143) should be used.[4][6]

    • For higher-level protection where exposure limits may be exceeded, a respirator with an organic vapor/particulate filter cartridge (e.g., OV/AG/P99 US or ABEK-P2 EU) is necessary.[6]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Gather all necessary equipment and label all containers appropriately.[1]

    • Put on all required PPE as detailed above.

  • Handling (Weighing and Transfer):

    • Conduct all manipulations that may generate dust, such as weighing or transferring the solid, inside a chemical fume hood.[2]

    • Avoid the formation of dust and aerosols during handling.[5][6]

    • Use non-sparking tools for transfers.[5]

    • Keep containers tightly closed when not in use.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[5][6]

    • Keep the container tightly closed to prevent moisture absorption as the material can be hygroscopic.[6]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Waste Disposal Plan
  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container for chemical waste.[6]

    • Do not mix with other waste streams unless instructed by your institution's EHS department.

  • Disposal Procedure:

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6]

    • Disposal may involve a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Never dispose of this chemical down the drain, as it must be prevented from entering the environment.[5][6]

    • Always follow all applicable local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal A Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Handle in Fume Hood C->D E Weigh & Transfer D->E F Store in Closed Container E->F G Segregate Chemical Waste F->G H Decontaminate Work Area G->H I Dispose via Licensed Vendor H->I

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-Dihydroxybenzoate
Reactant of Route 2
Methyl 2,4-Dihydroxybenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.